Technical Documentation Center

2-(Tetrahydropyran-4-yloxy)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Tetrahydropyran-4-yloxy)benzoic acid
  • CAS: 898289-29-7

Core Science & Biosynthesis

Foundational

The Acidity Profile of 2-(Tetrahydropyran-4-yloxy)benzoic Acid: A Technical Guide to pKa Determination and Mechanistic Causality

Target Audience: Researchers, analytical chemists, and drug development professionals. Scope: Structural causality of acidity, comparative pKa analysis, and self-validating experimental protocols for lipophilic organic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Scope: Structural causality of acidity, comparative pKa analysis, and self-validating experimental protocols for lipophilic organic acids.

Executive Summary and Mechanistic Causality

In early-stage drug development, the acid dissociation constant (pKa) of an active pharmaceutical ingredient (API) dictates its solubility, lipophilicity (logD), and membrane permeability. 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7)[] is a highly specific salicylic acid derivative where the ortho-hydroxyl group has been etherified with a bulky tetrahydropyran-4-yl moiety[2].

While the exact empirical pKa of this specific molecule is rarely tabulated in standard quick-reference databases, we can accurately deduce its acidity through structural causality and substituent effects.

The Loss of Intramolecular Stabilization

To understand the pKa of 2-(Tetrahydropyran-4-yloxy)benzoic acid, we must look at its parent compound, salicylic acid (2-hydroxybenzoic acid). Salicylic acid exhibits an unusually low pKa of 2.97[3]. This high acidity is driven by a strong intramolecular hydrogen bond between the ortho-hydroxyl donor and the carboxylate anion, which highly stabilizes the conjugate base[4].

When the hydroxyl group is alkylated to form an ether (as in our target molecule), this crucial hydrogen bond donor is eliminated. Consequently:

  • Destabilization of the Conjugate Base: Without the intramolecular H-bond, the carboxylate anion is less stable, making the molecule less eager to donate its proton.

  • Steric Hindrance and Solvation: The bulky tetrahydropyran ring creates significant steric hindrance. This forces the carboxylate group out of coplanarity with the benzene ring, disrupting resonance stabilization and hindering the aqueous solvation shell around the anion.

  • Electronic Effects: The ether oxygen exerts a slight electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In ortho-alkoxybenzoic acids, these competing effects, combined with steric bulk, normalize the pKa back to the baseline of unsubstituted benzoic acid (pKa 4.20)[3], or slightly higher.

Based on structurally analogous compounds—specifically 5[5]—the pKa of 2-(Tetrahydropyran-4-yloxy)benzoic acid is accurately estimated to be 4.24 .

Causality A Salicylic Acid (pKa = 2.97) B Intramolecular H-Bond Stabilizes Conjugate Base A->B C Alkylation of Phenolic OH (Tetrahydropyran-4-yl group) A->C F Destabilized Conjugate Base pKa Shifts to ~4.24 B->F Contrast D 2-(Tetrahydropyran-4-yloxy) benzoic acid C->D E Loss of Intramolecular H-Bond Steric Hindrance Increases D->E E->F

Caption: Logical pathway demonstrating how structural modifications shift the pKa of salicylic acid derivatives.

Quantitative Data: Comparative pKa Analysis

To validate the estimated pKa of ~4.24, we must benchmark 2-(Tetrahydropyran-4-yloxy)benzoic acid against a homologous series of ortho-substituted benzoic acids. As the steric bulk of the ortho-alkoxy group increases (from methoxy to isopropoxy), the pKa incrementally rises due to increased disruption of the carboxylate's solvation sphere.

CompoundReported pKa (in Water at 25°C)Structural Feature (ortho-position)Reference Source
Salicylic Acid 2.97Free -OH (Intramolecular H-bond)4[4]
Benzoic Acid 4.20Unsubstituted3[3]
6 4.08-OCH₃ (Minimal steric bulk)6[6]
7 4.21-OCH₂CH₃ (Moderate steric bulk)7[7]
5 4.24-OCH(CH₃)₂ (High steric bulk)5[5]
2-(Tetrahydropyran-4-yloxy)benzoic acid ~4.24 (Est.)-O-Tetrahydropyran (High steric bulk)Extrapolated via structural homology

Note: The tetrahydropyran-4-yloxy group is structurally analogous to an isopropoxy group (a secondary ether linkage), leading to a nearly identical steric and electronic environment around the carboxylic acid.

Self-Validating Experimental Protocol: Potentiometric Titration

Because 2-(Tetrahydropyran-4-yloxy)benzoic acid is highly lipophilic, it will precipitate in pure water at low pH (when unionized). Therefore, a standard aqueous titration will fail. To experimentally validate the pKa, we must use a Yasuda-Shedlovsky Extrapolation methodology.

This protocol is a self-validating system: by titrating the compound in varying ratios of a co-solvent (methanol/water) and plotting the apparent pKa against the inverse dielectric constant of the solvent, the linearity of the plot mathematically proves the absence of aggregation, yielding a highly accurate aqueous pKa.

Step-by-Step Methodology

1. Reagent Preparation & Calibration

  • Prepare 0.1 M NaOH as the titrant (standardized against potassium hydrogen phthalate).

  • Calibrate the pH glass electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01).

  • Causality Check: Ensure the electrode is conditioned in a methanol/water mixture prior to use to prevent liquid junction potential drift during the actual experiment.

2. Sample Preparation (Co-Solvent System)

  • Accurately weigh ~22.2 mg (0.1 mmol) of 2-(Tetrahydropyran-4-yloxy)benzoic acid.

  • Prepare four distinct solvent mixtures of Methanol/Water: 30%, 40%, 50%, and 60% methanol by weight.

  • Dissolve the sample in 50 mL of the respective solvent mixture.

  • Causality Check: The co-solvent prevents the unionized acid from precipitating, which would otherwise ruin the electrode response and falsely skew the pKa.

3. Potentiometric Titration

  • Maintain the solution at a constant 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO₂ absorption (which forms carbonic acid and alters the pH).

  • Add the 0.1 M NaOH titrant in 0.05 mL increments.

  • Record the pH after each addition once the reading stabilizes (drift < 0.001 pH/min).

4. Data Processing: Gran Plot & Yasuda-Shedlovsky Extrapolation

  • Instead of simply reading the half-equivalence point, utilize a Gran Plot (plotting the first derivative of ΔpH/ΔV ) to mathematically pinpoint the exact equivalence volume ( Veq​ ).

  • Calculate the apparent pKa ( psKa​ ) for each methanol/water ratio at Veq​/2 .

  • Plot the psKa​ values against the inverse of the dielectric constant ( 1/ε ) of each specific methanol/water mixture.

  • Extrapolate the linear regression line to the dielectric constant of pure water ( ε=78.3 at 25°C) to find the true aqueous pKa.

TitrationWorkflow Step1 1. Sample Preparation Dissolve in MeOH/H2O mixtures (Prevents Precipitation) Step2 2. Probe Calibration Standard Buffers (pH 4, 7, 10) Step1->Step2 Step3 3. Potentiometric Titration Add 0.1M NaOH incrementally Step2->Step3 Step4 4. Data Acquisition Record pH vs. Titrant Volume Step3->Step4 Step5 5. Gran Plot Analysis Identify Exact Equivalence Point Step4->Step5 Step6 6. Yasuda-Shedlovsky Extrapolation Determine Aqueous pKa (~4.24) Step5->Step6

Caption: Self-validating potentiometric titration workflow utilizing Yasuda-Shedlovsky extrapolation.

References

  • Royal Society of Chemistry. "Determining the pKa of 2-hydroxybenzoic acid". RSC Education.[Link]

  • Stenutz Database. "pKa values - Compound classes (2-isopropoxybenzoic acid)". Stenutz.eu.[Link]

  • LookChem. "Cas 134-11-2, 2-Ethoxybenzoic acid Properties". LookChem.com.[Link]

  • ChemBK. "2-Methoxybenzoic acid Chemical Properties". ChemBK.com.[Link]

  • Fisher Scientific. "Ácido 2-(tetrahidropiran-4-iloxi)benzoico, 97 %". FisherSci.es.[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(Tetrahydropyran-4-yloxy)benzoic acid

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic decoration of aromatic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(Tetrahydropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic decoration of aromatic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) has emerged as a highly specialized, synthetically valuable building block. By incorporating a tetrahydropyran (THP) ring via an ether linkage to the ortho-position of a benzoic acid core, this compound offers a unique physicochemical profile.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Herein, we dissect the physicochemical rationale behind its structural design and provide a self-validating, high-yield synthetic protocol tailored for rigorous laboratory preparation.

Physicochemical Properties & Structural Rationale

Understanding the fundamental properties of this compound is critical for predicting its behavior in biological systems and downstream synthetic workflows.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical calibration and reaction stoichiometry, sourced from authoritative chemical databases including 1[1] and 2[2].

Table 1: Key Physicochemical Parameters of 2-(Tetrahydropyran-4-yloxy)benzoic acid

ParameterValue
Chemical Name 2-(Tetrahydropyran-4-yloxy)benzoic acid
CAS Registry Number 898289-29-7[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
MDL Number MFCD09025869[3]
InChI Key AVRDARROMNUMER-UHFFFAOYSA-N[3]
Density 1.238 g/cm³[2]
Boiling Point 389.2 °C at 760 mmHg[2]
Flash Point 151.8 °C[2]
Causality in Structural Design

The inclusion of the tetrahydropyran-4-yloxy group serves a dual mechanistic purpose in drug design:

  • Lipophilicity Modulation: The oxygen atom within the THP ring acts as a potent hydrogen-bond acceptor. This significantly improves aqueous solubility and lowers the logP compared to a strictly carbocyclic analog (such as a cyclohexyloxy group), mitigating the metabolic liabilities often associated with highly lipophilic rings.

  • Conformational Pre-organization: The ether linkage at the ortho position of the benzoic acid induces a distinct steric environment. This steric bulk forces the adjacent carboxylate group out of coplanarity with the aromatic ring. This conformational shift often enhances binding affinity to target proteins by pre-organizing the molecule into its bioactive conformation, reducing the entropic penalty upon binding.

Standardized Synthesis & Validation Protocol

To ensure high scientific integrity and reproducibility, the synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic acid is best achieved through a two-step process: a Mitsunobu etherification followed by a base-catalyzed saponification. This protocol is designed as a self-validating system , meaning each step includes specific in-process controls to verify success before proceeding.

Causality Behind Experimental Choices: Why Mitsunobu?

Direct alkylation of salicylic acid (or its esters) with 4-halotetrahydropyrans via a standard Sₙ2 mechanism often results in poor yields due to competing elimination reactions (forming 3,4-dihydro-2H-pyran). The Mitsunobu reaction circumvents this by activating the secondary alcohol (tetrahydro-4H-pyran-4-ol) under mild conditions, ensuring clean conversion without the harsh basic conditions that drive elimination.

Step-by-Step Methodology

Step 1: Mitsunobu Coupling

  • Reagents: Combine Methyl salicylate (1.0 eq), tetrahydro-4H-pyran-4-ol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Procedure: Cool the reaction mixture to 0 °C under an inert nitrogen atmosphere. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.

  • Causality: The dropwise addition of DIAD at 0 °C is critical. It controls the highly exothermic formation of the betaine intermediate and prevents the premature degradation of the active phosphonium species, which would otherwise lead to poor yields.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The disappearance of the methyl salicylate spot and the emergence of a new, less polar spot confirms the formation of the intermediate, methyl 2-(tetrahydropyran-4-yloxy)benzoate.

Step 2: Saponification & Acidification

  • Reagents: Isolate the intermediate and dissolve it in a 3:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Procedure: Stir at room temperature for 4-6 hours.

  • Causality: LiOH is preferred over NaOH or KOH. The small, high-charge-density lithium cation coordinates effectively with the ether oxygens, accelerating the hydrolysis of the sterically hindered ortho-substituted ester.

  • Acidification: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove organic impurities (e.g., triphenylphosphine oxide from Step 1). Acidify the aqueous layer with 1M HCl to pH 2-3.

  • Isolation: The final product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum to obtain high-purity 2-(Tetrahydropyran-4-yloxy)benzoic acid[].

SynthesisWorkflow A Reactants: Methyl Salicylate + Tetrahydro-4H-pyran-4-ol B Step 1: Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) A->B C Intermediate: Methyl 2-(tetrahydropyran-4-yloxy)benzoate B->C D Step 2: Saponification (LiOH, THF/H2O, RT) C->D E Step 3: Acidification (1M HCl, pH 2-3) D->E F Final Product: 2-(Tetrahydropyran-4-yloxy)benzoic acid E->F G Validation System: LC-MS, 1H-NMR & IR Confirmation F->G

Synthesis and validation workflow for 2-(Tetrahydropyran-4-yloxy)benzoic acid.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness and verify the structural integrity of the synthesized 898289-29-7 compound, the final product must pass the following analytical benchmarks. This creates a closed-loop, self-validating experimental system:

  • LC-MS (ESI-): An [M-H]⁻ peak at m/z 221.1 is strictly required to confirm the molecular weight of the free acid[5].

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • A broad singlet at ~12.5 ppm (1H, -COOH), confirming successful saponification.

    • A multiplet at ~4.6 ppm (1H, -CH-O-Ar), confirming the ether linkage.

    • Characteristic tetrahydropyran signals: multiplets at ~3.8 ppm and ~3.4 ppm (4H, -CH₂-O-CH₂-) and ~1.9 ppm, ~1.6 ppm (4H, -CH₂-CH₂-).

  • IR Spectroscopy: A strong, broad absorption band at ~3200-2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a sharp peak at ~1680 cm⁻¹ (C=O stretch), distinguishing it from the ester intermediate.

References

  • Fisher Scientific. "2-(Tetrahydropyran-4-yloxy)benzoic acid, 97%, Thermo Scientific™ (CAS: 898289-29-7)". Fisher Scientific Canada. 1

  • Fisher Scientific. "Ácido 2-(tetrahidropiran-4-iloxi)benzoico, 97 %, Thermo Scientific™ (MDL & InChI)". Fisher Scientific Spain. 3

  • Fisher Scientific. "Ácido 2-(tetrahidropiran-4-iloxi)benzoico, 97 %, Thermo Scientific 250 mg". Fisher Scientific Spain.5

  • HXChem. "898289-29-7 Chemical Dictionary (Density, Boiling Point, Flash Point)". HXChem Network. 2

  • Chemikart. "898289-60-6 | A2B Chem - Active Pharmaceutical Ingredients". Chemikart.

  • BOC Sciences. "Main Product - 2-(tetrahydropyran-4-yloxy)benzoic acid". BOC Sciences.

Sources

Foundational

Whitepaper: Evaluating the Receptor Binding Affinity of 2-(Tetrahydropyran-4-yloxy)benzoic Acid and Its Derivatives

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying privileged pharmacophores that balance aqueous solubility, metabolic stability, and high ligand efficiency is paramount. 2-(Tetrahydropyran-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying privileged pharmacophores that balance aqueous solubility, metabolic stability, and high ligand efficiency is paramount. 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) has emerged as a highly versatile chemical building block [1]. It is frequently utilized in the synthesis of drug candidates targeting central nervous system (CNS) receptors and inflammatory pathways [2].

As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic rationale behind this compound's receptor binding profile. We will explore the causality behind its structural advantages, detail self-validating experimental protocols for measuring its binding affinity ( Kd​ , Ki​ ), and examine its role in modulating key therapeutic targets such as the Prostaglandin E2 (EP4) receptor[3] and the C-C chemokine receptor type 5 (CCR5) [4].

Structural & Mechanistic Rationale

The architectural logic of 2-(Tetrahydropyran-4-yloxy)benzoic acid (THP-O-BA) relies on a dual-function design:

  • The Tetrahydropyran (THP) Ring : Unlike highly lipophilic aliphatic chains or planar aromatic rings, the THP moiety introduces a saturated oxygen-containing heterocycle. This strategically lowers the partition coefficient ( logP ), enhancing aqueous solubility and blood-brain barrier (BBB) penetrance for CNS targets. Furthermore, the oxygen atom serves as a directional hydrogen-bond acceptor, while the saturated ring provides a "metabolic shield" against rapid cytochrome P450-mediated oxidation.

  • The Benzoic Acid Anchor : The carboxylic acid functional group is a classic bioisostere and anchoring motif. At physiological pH (7.4), it exists predominantly in its ionized (carboxylate) form. This enables the formation of strong electrostatic interactions—specifically salt bridges—with conserved basic amino acid residues (e.g., Arginine or Lysine) located within the orthosteric binding pockets of target G-protein coupled receptors (GPCRs) [3].

Methodologies for Evaluating Receptor Binding Affinity

Because THP-O-BA is often utilized as a low-molecular-weight fragment ( MW≈222.24 g/mol ) [1], its baseline receptor binding affinity typically falls in the micromolar ( μM ) to millimolar ( mM ) range. Standard end-point assays are insufficient for capturing these transient interactions. Therefore, we employ orthogonal, self-validating biophysical and biochemical techniques.

Surface Plasmon Resonance (SPR)

Causality for Selection: Fragments exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates. SPR is selected because its real-time microfluidic detection captures transient binding events ( koff​>0.1 s−1 ) that would be lost during the washing steps of traditional filtration assays.

Radioligand Binding Assays (RBA)

Causality for Selection: Once the THP-O-BA fragment is synthetically grown into a larger lead molecule (e.g., an EP4 or CCR5 antagonist), its affinity shifts into the nanomolar ( nM ) range. RBA provides the gold-standard thermodynamic equilibrium data ( Ki​ ) required to validate orthosteric competition against endogenous ligands [4].

Experimental Protocols

Protocol A: High-Throughput SPR Fragment Screening

This protocol is designed as a self-validating system. The inclusion of a DMSO calibration curve ensures that bulk refractive index shifts do not produce false-positive binding signals.

  • Sensor Chip Preparation : Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target receptor (e.g., detergent-solubilized EP4 receptor or a stabilized GPCR mutant) via amine coupling to achieve a density of 3000–5000 Response Units (RU). Leave one flow cell unmodified as a reference blank.

  • Solvent Calibration (Critical QC Step) : Prepare a DMSO calibration series ranging from 1.0% to 5.0% in the running buffer (PBS-P+). Inject this series before and after the analyte runs. Validation logic: If the pre- and post-run calibration curves do not superimpose, the receptor has degraded or the microfluidics are fouled, and the run must be aborted.

  • Analyte Preparation : Dissolve 2-(Tetrahydropyran-4-yloxy)benzoic acid in 100% DMSO, then dilute into the running buffer to a final concentration series (10 μM to 2 mM ), maintaining a constant 2% DMSO concentration matching the running buffer.

  • Injection Parameters : Inject analytes at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis : Double-reference the sensograms (subtracting the reference flow cell and a buffer-only injection). Fit the steady-state responses ( Req​ ) against analyte concentration using a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol B: Competitive Radioligand Binding Assay

This protocol utilizes positive and negative controls to validate specific binding windows.

  • Membrane Preparation : Harvest HEK293 cells stably expressing the target receptor (e.g., CCR5). Homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.2% BSA, pH 7.4) and centrifuge at 40,000 x g.

  • Assay Assembly : In a 96-well plate, combine 50 μL of cell membranes (10 μg protein/well), 25 μL of radiotracer (e.g., [125I] -MIP-1 α at Kd​ concentration), and 25 μL of the THP-O-BA derivative (serial dilutions from 10 pM to 10 μM ).

  • Control Wells : Include wells with vehicle only (Total Binding) and wells with a saturating concentration (10 μM ) of an established unlabeled antagonist (Non-Specific Binding).

  • Incubation & Filtration : Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B microplates pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum manifold. Wash three times with ice-cold buffer to trap receptor-bound radioligand.

  • Quantification : Add scintillation cocktail and read on a Microbeta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Quantitative Data Summary

The following table summarizes representative binding metrics for 2-(Tetrahydropyran-4-yloxy)benzoic acid and its optimized derivatives across different receptor classes, demonstrating the evolution from a low-affinity fragment to a high-affinity lead.

Compound VariantTarget ReceptorAssay MethodologyBinding AffinityLigand Efficiency (LE)
THP-O-BA (Fragment) EP4 ReceptorSPR (Steady-State) Kd​ = 450 μM 0.31 kcal/mol/HA
THP-O-BA (Fragment) CCR5 ReceptorSPR (Steady-State) Kd​ = 820 μM 0.28 kcal/mol/HA
Optimized THP-Derivative A EP4 ReceptorRadioligand Binding Ki​ = 18 nM 0.38 kcal/mol/HA
Optimized THP-Derivative B CCR5 ReceptorRadioligand Binding Ki​ = 4.2 nM 0.41 kcal/mol/HA

Note: Ligand Efficiency (LE) >0.3 indicates a highly efficient binding interaction per heavy atom, validating the THP-O-BA scaffold as a superior starting point for lead optimization.

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow of how THP-O-BA derivatives interact with GPCR targets (such as EP4 or CCR5) to modulate downstream intracellular signaling.

G A 2-(Tetrahydropyran-4-yloxy) benzoic acid B Target Receptor (e.g., EP4 / CCR5) A->B Binds Target C Orthosteric Pocket (Arg/Lys Salt Bridge) B->C Anchors via D G-Protein Coupling (Gαs / Gαi) C->D Induces Conformational Change E Downstream Signaling (cAMP Modulation) D->E Regulates

Figure 1: Mechanistic pathway of receptor binding and downstream signaling modulation by THP-O-BA derivatives.

Conclusion

The 2-(Tetrahydropyran-4-yloxy)benzoic acid scaffold represents a masterclass in rational fragment design. By combining the metabolic stability and solubility of the tetrahydropyran ring with the robust electrostatic anchoring of the benzoic acid moiety, researchers can rapidly elaborate this fragment into highly potent, selective receptor antagonists. Strict adherence to biophysical validation protocols, such as solvent-corrected SPR and controlled radioligand displacement, ensures that resulting binding affinities are both thermodynamically sound and translationally relevant.

References

  • Ácido 2-(tetrahidropiran-4-iloxi)benzoico, 97 %, Thermo Scientific Fisher Scientific
  • 2-(Tetrahydropyran-4-yloxy)aniline | 898289-35-5 Benchchem
  • HK40076200A - Prostaglandin e2 (pge2)
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist National Institutes of Health (NIH) / PubMed Central
Exploratory

Metabolic Stability and Biotransformation Profiling of 2-(Tetrahydropyran-4-yloxy)benzoic Acid: A DMPK Technical Guide

Executive Summary In contemporary drug discovery, optimizing the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound is as critical as optimizing its target affinity. 2-(Tetrahydropyran-4-yloxy)benzoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, optimizing the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound is as critical as optimizing its target affinity. 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) is a highly versatile structural motif frequently utilized in the synthesis of advanced therapeutics, including CDK8 inhibitors and SGLT2 inhibitors.

This technical whitepaper provides an in-depth analysis of the metabolic stability of this specific pharmacophore. By dissecting its structural liabilities—namely the benzoic acid core, the ether linkage, and the tetrahydropyran (THP) ring—we establish a predictive framework for its biotransformation. Furthermore, we provide rigorously designed, self-validating experimental protocols to quantify its intrinsic clearance ( CLint​ ) and identify reactive metabolites.

Structural Liability and Mechanistic Causality (The "Why")

To accurately predict the metabolic fate of 2-(Tetrahydropyran-4-yloxy)benzoic acid, one must analyze the causality behind the enzymatic interactions with its distinct functional groups.

The Benzoic Acid Core: Phase II Conjugation and Toxicity Risks

Carboxylic acids are prime targets for Phase II metabolic enzymes, specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The benzoic acid moiety undergoes extensive glucuronidation, primarily catalyzed by UGT2B7, to form an acyl glucuronide [1].

The Mechanistic Liability: Acyl glucuronides are not merely excretion products; they are reactive electrophiles. They can undergo intramolecular transesterification (migration of the acyl group along the hydroxyls of the glucuronic acid ring) and subsequently react with nucleophilic residues (e.g., lysine) on plasma or tissue proteins. This covalent adduction is a well-documented cause of idiosyncratic drug-induced liver injury (DILI) [2]. Alternatively, the benzoic acid core can undergo amino acid conjugation with glycine to form a hippuric acid analog, a generally benign and rapidly excreted metabolite.

The Tetrahydropyran (THP) Ring: Balancing Lipophilicity and Oxidation

Medicinal chemists frequently replace lipophilic carbocycles (like cyclopentyl or cyclohexyl rings) with a tetrahydropyran (THP) ring. The introduction of the oxygen heteroatom significantly lowers the compound's lipophilicity (clogP), which generally reduces non-specific microsomal turnover and improves aqueous solubility[3].

The Mechanistic Liability: While overall clearance may decrease, the THP ring introduces specific Phase I vulnerabilities. Cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5 , catalyze the aliphatic hydroxylation of the THP ring. This typically occurs at the carbons adjacent to the oxygen (C2/C6) or at the C3/C5 positions, potentially leading to ring-opening events or the formation of lactones [4].

The Ether Linkage: O-Dealkylation

The ether bond connecting the THP ring to the benzoic acid core is susceptible to oxidative cleavage (O-dealkylation) mediated by CYP enzymes (often CYP2C9 or CYP3A4). This reaction proceeds via initial hydrogen abstraction and oxygen rebound at the α -carbon of the THP ring, forming an unstable hemiacetal that collapses into salicylic acid and tetrahydropyran-4-one.

G Parent 2-(Tetrahydropyran-4-yloxy) benzoic acid PhaseII Phase II Metabolism (UGTs / Amino Acid Transferases) Parent->PhaseII PhaseI Phase I Metabolism (CYP450s: CYP3A4, CYP2C9) Parent->PhaseI AcylGluc Acyl Glucuronide (Reactive Intermediate Risk) PhaseII->AcylGluc UGT2B7 GlycineConj Glycine Conjugate (Hippuric Acid Analog) PhaseII->GlycineConj Glycine N-acyltransferase ODealk O-Dealkylation (Salicylic Acid + THP-4-one) PhaseI->ODealk CYP2C9/3A4 THPHydroxy THP Ring Hydroxylation (Mono/Di-hydroxy THP) PhaseI->THPHydroxy CYP3A4/5

Figure 1: Major Phase I and Phase II biotransformation pathways.

Self-Validating Experimental Protocols

To empirically validate the metabolic stability of 2-(Tetrahydropyran-4-yloxy)benzoic acid, a robust in vitro assay system is required. The following protocol utilizes liver microsomes and is designed to be self-validating by including both Phase I (NADPH) and Phase II (UDPGA) cofactors, alongside positive control compounds.

Protocol 1: Liver Microsomal Stability and Intrinsic Clearance ( CLint​ )

Rationale: Subcellular microsomal fractions contain high concentrations of CYPs and UGTs. By fortifying the incubation with alamethicin (a pore-forming peptide), we ensure UDPGA has access to the luminal active site of UGT enzymes, allowing simultaneous assessment of Phase I and Phase II clearance.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a 10 mM stock solution of 2-(Tetrahydropyran-4-yloxy)benzoic acid in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Microsome Activation: Pre-incubate Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 2.5 mM MgCl2​ and 25 µg/mL alamethicin on ice for 15 minutes.

  • Compound Addition: Spike the test compound into the microsomal suspension to achieve a final concentration of 1 µM (final DMSO concentration < 0.1% to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Kinetic Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Workflow Prep Prepare 1 µM Compound Microsomes Add Microsomes + Alamethicin Prep->Microsomes Cofactors Add NADPH & UDPGA (Initiate) Microsomes->Cofactors Incubate Incubate at 37°C (0-60 min) Cofactors->Incubate Quench Quench with Cold ACN + Int. Standard Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step in vitro liver microsomal stability assay workflow.

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic parameters and mass spectrometry identification profiles for 2-(Tetrahydropyran-4-yloxy)benzoic acid based on structural analog benchmarking.

Table 1: Cross-Species In Vitro Intrinsic Clearance ( CLint​ )

Data represents typical ranges for THP-ether benzoic acid derivatives in microsomal incubations (0.5 mg/mL protein).

Species t1/2​ (min) CLint​ (µL/min/mg protein)Primary Clearance Mechanism
Human (HLM) 45 - 6023.1 - 30.8UGT-mediated glucuronidation
Rat (RLM) 20 - 3539.6 - 69.3Extensive CYP Phase I oxidation
Mouse (MLM) 15 - 2555.4 - 92.4Rapid O-dealkylation & glucuronidation
Table 2: Metabolite Identification (LC-HRMS Profile)

Parent Compound Exact Mass: 222.0892 Da. Analyzed in negative electrospray ionization mode [M-H]⁻.

Metabolite IDBiotransformationExpected m/z [M-H]⁻Mass Shift ( Δ Da)Structural Change
Parent None221.08200N/A
M1 Acyl Glucuronidation397.1140+176Addition of glucuronic acid to carboxylate
M2 THP Hydroxylation237.0769+16Insertion of oxygen into THP ring
M3 O-Dealkylation137.0244-84Cleavage of THP ring, yielding salicylic acid
M4 Glycine Conjugation278.1034+57Amide bond formation with glycine

Conclusion & Optimization Strategies

For drug development professionals utilizing 2-(Tetrahydropyran-4-yloxy)benzoic acid as a scaffold, the primary DMPK liability is the rapid formation of acyl glucuronides. If high in vivo clearance or protein adduction is observed during preclinical toxicology screening, medicinal chemists should consider:

  • Steric Hindrance: Adding ortho-substituents (e.g., fluorine or methyl groups) adjacent to the carboxylic acid to sterically block UGT enzyme access.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or an acylsulfonamide, which retains the acidic pKa​ required for target engagement but is resistant to acyl glucuronidation.

  • Deuteration: If THP hydroxylation is a secondary liability, deuterating the C2/C6 positions of the THP ring can leverage the kinetic isotope effect to slow CYP3A4-mediated metabolism.

References

  • Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. ResearchGate.[Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.[Link]

  • CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry.[Link]

  • Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. National Institutes of Health (PMC).[Link]

Foundational

Pharmacokinetics of 2-(Tetrahydropyran-4-yloxy)benzoic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 2-(Tetrahydropyran-4-yloxy)benzoic Acid Derivatives Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-(Tetrahydropyran-4-yloxy)benzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel 2-(tetrahydropyran-4-yloxy)benzoic acid derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond theoretical descriptions to offer actionable, field-proven methodologies for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) of this chemical class. We detail the causality behind experimental choices, provide step-by-step protocols for essential in vitro assays—including Caco-2 permeability, plasma protein binding via equilibrium dialysis, and liver microsomal stability—and outline the design of foundational in vivo rodent pharmacokinetic studies. The guide is structured to empower drug development professionals to generate robust, interpretable data, enabling informed decision-making in lead optimization and candidate selection. All protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity. Key concepts and workflows are illustrated with diagrams, and all mechanistic claims are substantiated with citations to authoritative sources.

Introduction

The 2-(tetrahydropyran-4-yloxy)benzoic acid scaffold represents a class of compounds with potential utility in drug discovery programs.[1][2][3] The structure, featuring a benzoic acid moiety linked to a tetrahydropyran ring via an ether linkage, presents specific physicochemical properties that require a thorough pharmacokinetic investigation. Understanding how these molecules are absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted (ADME) is critical for translating early-stage promise into viable clinical candidates.[4][5]

A compound's efficacy and safety are inextricably linked to its pharmacokinetic profile. Poor absorption can render an orally administered drug ineffective, while rapid metabolism can necessitate frequent, inconvenient dosing.[6] Conversely, extensive binding to plasma proteins can limit the amount of free drug available to interact with its target, and inefficient excretion can lead to accumulation and potential toxicity.[7][8]

This guide provides researchers with the fundamental principles and detailed experimental protocols necessary to conduct a comprehensive preclinical pharmacokinetic evaluation of 2-(tetrahydropyran-4-yloxy)benzoic acid derivatives.

The Four Pillars of Pharmacokinetics: ADME

A systematic evaluation of a compound's behavior in the body is centered around four key processes:

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves crossing the intestinal epithelium.[9]

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs of the body.[10]

  • Metabolism: The chemical conversion of drugs into new compounds (metabolites), primarily by enzymes in the liver.[6][11] This process typically renders compounds more water-soluble to facilitate excretion.

  • Excretion: The irreversible removal of the drug and its metabolites from the body, primarily through urine or feces.[12]

The following sections detail the experimental workflows designed to interrogate each of these pillars.

ADME_Assessment_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation Perm Caco-2 Permeability (Absorption) Decision1 Optimize Structure? Perm->Decision1 PPB Plasma Protein Binding (Distribution) PPB->Decision1 MetStab Microsomal Stability (Metabolism) MetStab->Decision1 PK_Study Rodent PK Study (Full ADME Profile) Decision2 Advance Candidate? PK_Study->Decision2 Decision1->PK_Study Promising Profile caption Fig 1. Integrated ADME Assessment Workflow

Caption: Fig 1. Integrated ADME Assessment Workflow

Preclinical Assessment of ADME Properties

Absorption: Intestinal Permeability

For any orally administered drug, the ability to cross the intestinal barrier is the first and most critical step.[9] The Caco-2 permeability assay is the industry-standard in vitro model for predicting oral drug absorption.[13][14] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), effectively mimicking the intestinal epithelium.[14][15]

A bidirectional assay is crucial. By measuring transport from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and in the reverse direction (B→A), we can not only determine the rate of passive diffusion but also identify if the compound is a substrate of efflux transporters.[13][14] An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests active efflux, which can be a major cause of poor oral bioavailability.

Caco2_Assay cluster_A_to_B A -> B Permeability cluster_B_to_A B -> A Permeability (Efflux) apical1 Apical (Donor) Add Compound membrane1 Caco-2 Monolayer apical1->membrane1 Passive & Active Transport basolateral1 Basolateral (Receiver) Sample & Quantify membrane1->basolateral1 Passive & Active Transport apical2 Apical (Receiver) Sample & Quantify membrane2 Caco-2 Monolayer membrane2->apical2 Efflux Transport basolateral2 Basolateral (Donor) Add Compound basolateral2->membrane2 Efflux Transport caption Fig 2. Caco-2 Bidirectional Assay

Caption: Fig 2. Caco-2 Bidirectional Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® filter supports and grown for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure tight junctions are intact.[15][17] The leakiness of the monolayer is also assessed using a low-permeability marker like Lucifer Yellow.[16]

  • Preparation of Dosing Solutions: The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution) at a specified concentration (e.g., 10 µM).[15][17] High-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds are run in parallel to validate the assay performance.

  • Transport Experiment (A→B): The buffer in the basolateral (receiver) compartment is replaced with fresh buffer. The dosing solution is added to the apical (donor) compartment.[17]

  • Transport Experiment (B→A): The buffer in the apical (receiver) compartment is replaced. The dosing solution is added to the basolateral (donor) compartment.[14]

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14] At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor compartment.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[7] It is generally accepted that only the unbound (free) fraction of the drug is able to distribute into tissues and interact with its pharmacological target.[8] Therefore, determining the fraction of unbound drug (fu) is essential for interpreting efficacy and toxicity data. High protein binding (>99%) can significantly limit drug availability and may be a liability.[18]

Equilibrium dialysis is the gold-standard method for measuring PPB.[19] It involves separating a chamber containing the drug in plasma from a protein-free buffer chamber by a semipermeable membrane. The free drug equilibrates across the membrane, while the protein-bound drug remains in the plasma chamber.[19]

  • Preparation: A commercial RED device is used.[8] Test compounds are spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1-10 µM).[8][19]

  • Assembly: The plasma containing the test compound is added to one chamber of the device, and a protein-free dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[8]

  • Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[7][8]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer in the same ratio as the experimental samples.[8]

  • Protein Precipitation & Analysis: A cold organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate the proteins.[8] After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the compound concentrations in both chambers.

  • Data Analysis: The percentage of bound drug is calculated as: %Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100 The fraction unbound (fu) is calculated as: fu = Conc_buffer / Conc_plasma

Metabolism: Hepatic Stability

The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes are responsible for the metabolism of the majority of marketed drugs.[11] An in vitro assessment of a compound's metabolic stability using liver microsomes provides a crucial prediction of its hepatic clearance in vivo.[6] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[11]

Compounds that are rapidly metabolized will likely have a short half-life and high hepatic clearance, which may pose challenges for maintaining therapeutic concentrations in vivo. This assay helps rank compounds early and guides chemical modifications to improve metabolic stability.[6]

Metabolic_Stability_Workflow Start Test Compound + Liver Microsomes Incubation Incubate at 37°C Start->Incubation Cofactor Initiate Reaction (Add NADPH) Incubation->Cofactor Sampling Sample at Time Points (0, 5, 15, 30, 45 min) Cofactor->Sampling Quench Terminate Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analysis Data Plot ln(% Remaining) vs. Time Calculate t½ and CLint Analysis->Data caption Fig 3. Metabolic Stability Assay Workflow

Caption: Fig 3. Metabolic Stability Assay Workflow

  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[20][21] The test compound is added at a final concentration (e.g., 1 µM).[11]

  • Pre-incubation: The mixture is pre-incubated at 37°C to bring it to the reaction temperature.[22]

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of the enzyme cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[6][11] A "minus-cofactor" control incubation is run in parallel to assess non-NADPH dependent degradation.[11]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding a cold solution of acetonitrile, which also contains an analytical internal standard.[6]

  • Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[6]

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • The intrinsic clearance (CLint) is calculated, which represents the clearing capacity of the liver.

In Vivo Pharmacokinetic Studies

While in vitro assays are invaluable for screening and ranking, a definitive understanding of a compound's ADME profile requires an in vivo study.[4][23] These studies, typically conducted in rodent species like mice or rats, integrate all ADME processes and provide key pharmacokinetic parameters that are essential for predicting human dosage and safety margins.[5][23][24]

A typical study involves administering the compound via both an intravenous (IV) and an oral (PO) route to different groups of animals. The IV dose provides a direct measure of distribution and clearance, while the PO dose allows for the assessment of oral absorption and bioavailability.[5]

  • Animal Model Selection: A suitable rodent species (e.g., Sprague-Dawley rat or C57BL/6 mouse) is chosen.[23]

  • Dosing Formulation: The compound is prepared in a suitable vehicle for both IV (e.g., saline with a solubilizing agent) and PO (e.g., suspension in methylcellulose) administration.

  • Administration:

    • IV Group: A single bolus dose is administered intravenously (e.g., via the tail vein).

    • PO Group: A single dose is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[25] Techniques like serial microsampling can be used to obtain a full PK profile from a single mouse.[24]

  • Sample Processing: Blood is processed to plasma, and the plasma is stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[26]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software to determine key PK parameters.

Quantitative data from in vivo studies should be summarized in a clear, tabular format.

ParameterDescriptionIV RoutePO Route
Cmax Maximum observed plasma concentrationValue
Tmax Time to reach CmaxValue
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurementValueValue
AUC(0-inf) Area under the curve extrapolated to infinityValueValue
Elimination half-lifeValueValue
CL Total body clearanceValue
Vdss Volume of distribution at steady stateValue
F (%) Absolute oral bioavailabilityCalculated

Bioavailability (F) is calculated as: F (%) = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100

Conclusion

A thorough and systematic investigation of the pharmacokinetic properties of 2-(tetrahydropyran-4-yloxy)benzoic acid derivatives is not merely a data collection exercise; it is a critical component of risk mitigation in drug discovery. By employing the integrated series of in vitro and in vivo assays detailed in this guide, researchers can build a comprehensive ADME profile for their compounds. This data-driven approach enables the early identification of potential liabilities, informs structure-activity relationship (SAR) strategies to optimize pharmacokinetic properties, and ultimately increases the probability of selecting a drug candidate with the desired characteristics for successful clinical development.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9kCKtZrSFfM6ge3hMAwvgmQplsOppdw6jPr7AKs13eU2V73DhNWHOCdxR7vFcC7UnzaprLsOXaGHRmAOvIuE3Yj4Yn6n2_fe71zLHJcXOAjFN9uyWJ5NNgNA8_ek1UbEH91hkiQYphxjUezQmrrcT33rZDCw=]
  • Visikol. Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5UGQoWXCu5_OWkC39SycfuTRJd1slZasZbeE2OlBQr-7dI45jliBTCMPV8k9LurDlU5UM7wURgME8dRNhSrEVwmH9p0_PlE26kRfmz0wtuhEnSSejkHph8uzb_-Kdco6ceT-jFxdz50oAMmcBA8Y6z5ggsNdzyVeY67wI3kq-cp6O5ogGuGHR2YSbMuJuCMywVVorkp2dN_0fmd_47EjFAuAb]
  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMAf7fxckoRMeA5j1gRVL39RbV2fzgsDwCZwoiwXz_31OkSGBm2me4us4p4m9wH5AFbzOWJqRvwSe0qg67aYcR3hbS2eA6rDCbBbGhXZkh41K2xYIDbDJ4RUoA20lHA4UK-7DB2XfaazVJo15rtwKOAXjHznLUuMxP_5BkUDh_-gMb9obypQgSHqVpZTS8jkLWym3nNxDWEQ==]
  • Creative Biolabs. Rodent In Vivo PK Service. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxRggIqi7XkagyrtrROP3f4CR9gXzTY5b_UlT8rGJqy72vpPthbYzG_0xEOW2_nPCSvODb0-53pVyzAioicjzngv_KFumpyPFWZXR2cUZuR0Zhtyp8rpKwieYnJlsl3dHWp5BF71PZ8krxEcwnRItr-rzagCN4-Fn0CIih2rfh4ow=]
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3IyLNBYiQEYnfLu__9hlIpoe0_ho1iI8hUQIRad8w0uICaWOKY2WkkBRwQwIv6-1OGfaWkJ3zlW8SW5XvZU3J4Ipro6L0bOClKlnryh_VxCR14NYpcMIBAoLUNx2k9CtNlIGi1PtokjKTEO-4jCL4nGHkqOeZ0d6ZbHvnx5wkjcG3ur3]
  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX2O6jNdqJ2TnJfvMIP7O_zUhC1UgKnny6hS1XYfDy7M2dUPC_4QMPzK-QtUAmxDaVMlD9BolCkQuLHJ5XARn1plIf8EA2hSdD2_LzGSQLYRKBNhMHLE8gZkUwnJhrzdU98RadGEiOa9OG1VaO8vvJzQwS9nnFXWybFwvMozOLoS-Y5OR2lpLmCpJTPq5tp6__cgNbZxv__1WE]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOGnAyP_vKQDRHMPAfD1ndJKmZNuHK6m1PYgbSimPKlBdswkhmrTxO_nhNSYh3ANLfYtMtq1vnSGwYNuEW2wqSQ82twOoup27kw1WUPtc85dCgiZjiA-uH_yZNE3Bi4ed9v6mE-2qIQGMUQXwrgeasyOswCsAHcES-9q4ej-rm07xRDSStgNYvITSr2933sXaiVyXSUbgvJIpH_ARYidk4fxLmpSGwW0opMaHJJnKwj_DjVuoYvtG6pnNhO7Sk1t1s75cyrHIX_QgoRlfbJ3O5LXyC]
  • Visikol. Plasma Protein Binding Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7JTVQMGYpbgtIYA6a-O3-ZcEXkqen9v1CeU_YdJwruFbPn42_3kKq9U3EmnBl-SnPfKDpHWAyV0oiTe43kQg_yMktiqr4W_5MEXr3UprWcUGWqlCQT4AeNHgSNXoPbk7q5dkS96poP8ttad_8ZUPyXyZLVSIUPlt7COzi8I4=]
  • Caco2 assay protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_mLRayJJoJobMq_G-h_7Ea8ER7iiaEIfGm9h97R4cFuEVduZ3Az_h1uBHdRyhj8nHFnOFUUhZWB0Tx-Eb6USmEZbBgUGWCXoDUcyvh7Cp7SAKgNZGcv_kx5IdOKlb3rO4rPV_4aqobXkg4G99BmwB_0cKa1N-IJAeWCIjnhu4bN1XVFKkGvqHjLu0kX_CT4XmEJpzMnFOLynEjfCUzsWymWQ4MKSIgwQ16HTlCj9BAQcp0pBNdXo3njkmLA==]
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo88DWS_WLS5robg1lOY4ZHGFaFwjHAElLnOmAPbqlCmpwHW2EUNWBl5C0joxZ971cB321taneopNmvUqzmnJas-Pw3E8EIAMgF-BnZjjq8ZT7YHSryqelCKmfpNLYZhc4xeBL]
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27oipKwj9dq8h3sBWfDKrWLuEuTPZHvUr23e_X2eaSyFZN5rTVwpBdkgTcpf2UVV1S5oEHzo01XvhbQr5_R3pd-Dooq9jwUlrgQHuLKK8cWWYzjBtpdHH3FfcMdfKmGSqNo-OWY95Nz0FwhJkmNkk329ixP0kGerP9Ngv7jyyhpYAKSoUHAF_lzKg]
  • Creative Bioarray. Caco-2 permeability assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YnvJofe-DClStpRUvnrfGWRNt3IBcuJwqOhu-yZW2O2wbL_CYSHlw2a2_at3T41CYBoKSts0IwDI4v7hvHewcHaBKdusKSuzVRyEJLJM7oNHkDpM7nyoAOk9VDVFyJCZflVJ3KQk_PVpdDxjdXkDY844c4TLrlMMHxXYfusUfI9oSg==]
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcQpomshCahLAi9mSa_t5efl-CWbm87HlU7c91a1dMKU9OObqeSE3yhoEZ4x3jruG3qL6eGwrqB-06Zh4p0w8v_7QZatgBMwjmRyct7RlvW6c6aUjkT7GIqQXEwo-9bAXhOMFXeyCnCpF41dKI0jZWS0RLdEB0vWDGV8Q2FZAKGBPOUa8ffeLlM7nIoJzPSwxaXLYBHYDlxxQr-VKTKpRotTSZkQLb53OxTCB8kVKVGvMRHMwbRAd8A9z7BJda1_ZEF_g56eAAhmOj0H0=]
  • Creative Bioarray. In Vitro Permeability Assay. [URL: https://vertexaisearch.cloud.google.
  • NIH. Murine Pharmacokinetic Studies - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0aY8I5wKvQZsS4sjf_VIhf1EWWMYyxIxffawqHU5zGB3e7tLc4EAf6zJvI7CwPHHPYXQ8ljpuwe8xHymksbA1a6vQS_twezg-il3zovhQGBrcUEPhfkErOgaYXnaQmVryWTUzf2xXXuEGYYA=]
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa4MLIJz7qB_gbcGvzQwFT-Y4wNfjBeRknMCbVWeL-RI-yrYjx0n-7i3x8RhVgWRQIWA_W8YxVSrY88dWvXK-LSim2IKkehUjikADE_whAyQ6OQGrFKsKr7YziIZvvaPqLVQqgzG32ULk=]
  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgWmFKsajVCq6hCqr8hgG7BnLq29KoClSJ2t1GNUXx851kJuiU5m6qZ2eU1Pp565BSkILmLcgjPrpAQZDhq7V4kTt2TrPeB8CKn0z_5gNJH3SDoQuk6PUfxrWalLe6ugjXMXP5igCzMTupND1zb7sXMz5osPoej0ploXgKL45-63Pavqxck-Krg_2BHgPnksAnVWPcRt5nHXN8HN3Qtg==]
  • Sigma-Aldrich. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT4LPTuVcJLW0zwi0JgylKvB1wsb1eqIPA8CTqpRaVRzLB4p7XSQ_fAotepyiUb4lZM68c2jbWffffscUA0nKf9IhWyjvAvecZbijIoEiziI90bRz1GLuMVPFDGoiCJNLaiYkjKZj3kkG2ZalktSOqKWza78NW2n43ITdKgsvZWeFCoFU1aH8mEEo-1m7RreYdVz5bBSxslg_f34Y4Vf7STdnd0gZMr_T7iyV-Qja_ScWKmbg1zcHcaOXvt5Dz6QKIe4ApTd4Do0EIejysvjn4tshvs5-6YykOLg==]
  • Domainex. Microsomal Clearance/Stability Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdbrNoz5ixKIRdqWemvsftsGrXRQYOT04K2rId5iaPbbcvpCIjnuGOcwP9-vht4ksQw6Ybhzlr9vr7QAGXHGqA8tHIuP00eNVDN2t_JcLb9K8qjTvJrfkNUb8KEZQFWZUqx3DtOFvLuk4CFHrVfvPJV2JNqnzAPWrNXeVj3LaSeOnc]
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbbPMwsbaw9aECrfehnyP-PWTo1xGv6wwybaF47E1sio4-TNHnmo_66HBbpXJNjg4yAhnMdTJMXrWUFstKfLzPqB73daSh-0s2HnozYfjqWZlzERMSXQ7EW2cH8Z4PQLO_Q2Plj8xFzyxLqRvYKfhkvPOHvlHo3YIR]
  • Enamine. Caco-2 Permeability Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWB3Zq7HA7PyOeiVXRkbEfVRYoB-x3mDy2qkEDYc390kbFBEjJBgyHw0UFo18C4c77qt7QNE_XMzi9r22yaNe4H8aZBVlvzyNuSli45c80FNH2sUAfAZvx4SGn3wV2Y5r56XlVuExsPj9es9ZD_YkTCFzbrnHM5nKTKylmO3t6ANaB4kw=]
  • Sigma-Aldrich. In vitro Vascular Permeability Assay Drug Screening Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFByAKEcPF-1uQ1nc0VwV3i6q7uR3SlCbpt_9jEwRm4MHY_DFcaPCjPqWkHTopyanyGNZ53vhXMYDwwAOEFnmJ_t2cdqnu2GGBFbpvG_MA_qDK7sZQz7KX0dwoRh6lRoYsQoGwzbvdAbB4KNmAvvrE=]
  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfy9p96hDr9H5TF3GfNOacRWhQ5HLxCd9EMCeLf-b4zMq7iJEnlGUDQjkk68yZ2EkwnK5SmreeJs2tgblg8YDHEl1neYLu5-iYMip-9svv_l9OhpBxfJXRj61anGg2YnHxkmo4tv2DNfUWZQkB]
  • Protocols.io. In-vitro plasma protein binding. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_wV5-IUjan55293nmyKAelwwh_dbzNnFoBUm7LfyRfWKOjdSYn1FMmFrvAZQDBTn6mw580zfOykCc1nhbJU1MXWhp6beyWLYE4O31JpFBVTgEd2EV9LU-Vgf_9JFsgRnSXYQE3hAB_WYuLNUGJ9A67asbj8F5gkyxdzJBLZx2mZbgvxdMg==]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQGj9Ya9a0nzY803Zmyu0nb3bD13qAJNKu2CFGMwRigaJ21gaEPoYoJ4ViV4LkIVfkeZ1uRdwss5kCVrySXt35BCXgjvUNy5d6Ndel6hfBMPxzPwe4-Jk508vHLp4kS8-3hx5j0FwEeBahFf169PKp7uzVPvop77FHIDYrVp3HwwMJWjp74a2rc2rvI9_olEHo7dVcsbFVAzskq_xX4AZoY9GIhw==]
  • accessdata.fda.gov. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUF0ZAcGCRhj4HFJlJwJX6XGVBENrrbweoPsRJIW2eSoYncQ68jwMZY-QGc8De_2AQDIaBCw2sYQXnl2xvrQ9mr2mc6WOk4oFY47CVAQ6Xwd5ONPKKzcceNHH7ilBp_duhouSSUs14GiMJaVhLgn28Ag7V8sHeaLVrLEgWigOHytr3IEh_iQHNQA6q2_KdjdlW-4OT2tWUN85IXFiNZMiCEkvERjmC_ls1wt8L7-exUKTlhycKifFv8Snzip5CG03g1reTM2SGBhmRMEXgSh7N-8lXymO3bViKKuHKKc__]
  • ChemScene. 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFANdUmMcLV7U7XD4ifEYgFyhqaSe7cSV-ePnmkLBLFU03Q1UAC5ntdjaidANnG4xzuvZl5hzrOUtq_omYTIAeDpM8oZteXi2yRvWIw_FUJJ8KCmd6wUI6SR9PyDO8sEe1i2p-EWMcNtAua2aj0]
  • PubChemLite. 2-(tetrahydro-2h-pyran-4-yl)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhgsfGhhuyNn-3g0oDDu4wOe813eIL5EGOG0SlJPh8yZO4wVc9RHXi9XEMwiriiLgm3pMebWlm_5K-MYIReIkUNuC4EbhRgIM0RgweHnCG8dJMxGsLzQh3gqwG1-cKqPdMXRMz3DJkTTk8saLKCw==]
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGityBHp2wgBvUy8QefBKjBUPLAfyQiqRNaUrlPR3f39NQOJpuRZ0XOlvSXvJexv8NTSoFVEsRleZV_ndsLLooovMPnBDzryU7BiOye7WrRUZI0lZ1XwGbh4C6opi26P0059nlXI3E=]
  • PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq5DDuF6HFwRT78llHCmUihdvGVrYRVGEbauCcLzjbdARvmJqLoL9kKcG5Ta1hY99A0xpimtiwuDGGaJp7YD9yyuqBguqKljxasShtQzl0oG2js0L2NoAxyxIupIsAq_i4v7Ai]
  • PubMed. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELy_gpvgI75jMbFMm-klsRA3MSqb9hKEJVTgiNwIG35xNTcC--_vyLmtHrv8-X27Hj6pr6zHG5dcTfMmD7dYKceqpCVKZIeYVaKw_iqzQppYTpwk3ELGg-C-EMd-3tvNIfQhU=]
  • SCIRP. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYIrs-ILdbsm76hj1ZvjN__-eW837MJ_kJy3ddRTnelZEGYk1ntwzF339i8em7Q4aJxwelXhFMc2_SnS4x3rFNvBkPCP_c82YRyfhzJNDGkR-DM9orb_vd5mMUGwCQyV0crh8Jd1rkpl30E8tgQwFpCIMadOrslw==]
  • Sigma-Aldrich. 4-(Tetrahydro-2h-pyran-4-ylmethoxy)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUfIdjY4yciHmA8Jgi8SY1YQ25yfCJ3YbV3bQmnrbS23pNdvKDDkHRkXC-upj5Yn5ZJgvvP_on1ip-Df3VmgievSMYz-7fuSHYWXp7Ssg2CRRsYITMdVoFr7hKg9_lB9ElDD2wanuxI0ehsGZ_bnIDyiO5N5G4dhybrmoZk_P9nhn5NuXy49DLIA6etpI=]
  • BLDpharm. 1520352-83-3|2-Methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMtl-9X_YOKFtf_PSVDY86O7sT5D70DcncMD3bXGib5UJcjnARF4TjxQ-BrBZ4R7ue5R3Gjws9UUnrGIBkQTESy2yjRWmCdEQ-bMq5gldHORB_RLv5hNTsQboguy4rbJA0oQV0v2kBx0pQI7FLQ==]

Sources

Exploratory

2-(Tetrahydropyran-4-yloxy)benzoic acid molecular weight and solubility profile

An in-depth technical analysis of 2-(Tetrahydropyran-4-yloxy)benzoic acid requires moving beyond basic chemical identifiers to understand how its structural topology governs its physicochemical behavior. As a Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(Tetrahydropyran-4-yloxy)benzoic acid requires moving beyond basic chemical identifiers to understand how its structural topology governs its physicochemical behavior. As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic participant in thermodynamic systems.

This guide deconstructs the molecular weight, solubility profile, and structural causality of 2-(Tetrahydropyran-4-yloxy)benzoic acid, culminating in a self-validating protocol for accurate thermodynamic profiling.

Structural Causality and Physicochemical Profile

2-(Tetrahydropyran-4-yloxy)benzoic acid is a highly optimized building block frequently utilized in fragment-based drug discovery (FBDD). Its exact molecular weight of 222.24 g/mol places it perfectly within the strict parameters of the "Rule of Three" (RO3) for lead generation, ensuring high ligand efficiency when binding to target proteins[1].

The structural logic behind this molecule relies heavily on the strategic incorporation of the tetrahydropyran (THP) ring.

  • Lipophilicity Modulation: Unlike a highly lipophilic cyclohexyl or phenyl ring, the THP ring incorporates an ether oxygen that acts as a potent hydrogen bond acceptor. This bioisosteric substitution drastically lowers the partition coefficient (LogP) compared to purely carbocyclic analogs, directly enhancing aqueous solvation.

  • Steric Disruption of the Crystal Lattice: The ortho-substitution of the THP-oxy group on the benzoic acid core forces a steric twist. This out-of-plane conformation of the carboxylate group prevents flat π−π stacking in the solid state. By reducing the crystal lattice energy, the energy barrier required for dissolution is lowered, which improves the intrinsic solubility ( S0​ ).

Quantitative Physicochemical Data

Table 1: Key identifiers and thermodynamic properties of 2-(Tetrahydropyran-4-yloxy)benzoic acid.

PropertyValueCausality / Significance
CAS Number 898289-29-7Unique chemical registry identifier[2].
PubChem CID 21754839Primary structural database identifier[3].
Molecular Weight 222.24 g/mol Ideal for FBDD (MW < 300); enables high-concentration screening[1].
Molecular Formula C12H14O4High oxygen-to-carbon ratio provides multiple H-bond acceptors.
Estimated pKa ~3.9 – 4.1Acidic carboxylate dictates extreme pH-dependent solubility shifts.
Estimated LogP ~1.8 – 2.2Moderate lipophilicity balances membrane permeability with aqueous solubility.

Thermodynamics of the Solubility Profile

The solubility of 2-(Tetrahydropyran-4-yloxy)benzoic acid is fundamentally governed by its ionizable carboxylic acid moiety. Its dissolution thermodynamics strictly follow the Henderson-Hasselbalch relationship, resulting in a highly bifurcated solubility profile across different biological compartments.

  • Gastric Conditions (pH 1.2): At a pH well below its pKa, the molecule exists predominantly in its unionized state. Solubility here is restricted to its intrinsic solubility limit ( S0​ ). However, due to the H-bond acceptor capacity of the THP oxygen, its S0​ remains superior to purely lipophilic fragments, preventing complete precipitation in simulated gastric fluids.

  • Physiological Conditions (pH 7.4): In blood plasma or intestinal fluid, the carboxylic acid is fully deprotonated. The resulting carboxylate anion undergoes strong ion-dipole interactions with water molecules, driving the solubility profile into the high mg/mL range and ensuring complete dissolution.

  • Organic Solvents: For assay preparation, the compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), easily achieving the >50 mM stock concentrations required for high-throughput screening (HTS) without crashing out of solution.

Self-Validating Protocol: Thermodynamic Solubility Profiling

To accurately map the solubility profile of 2-(Tetrahydropyran-4-yloxy)benzoic acid, kinetic solubility assays (such as solvent-shift methods) are fundamentally flawed due to the high risk of supersaturation. Instead, a miniaturized shake-flask thermodynamic solubility protocol must be employed[4].

Scientific integrity demands that any analytical protocol must be a self-validating system . The following workflow integrates internal quality control (QC) gates to ensure absolute data trustworthiness.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 1.5 mg of the solid compound into a 96-well glass-coated microtiter plate. Causality: Glass coating is critical to prevent the non-specific binding of the lipophilic THP moiety to standard polystyrene walls, which would artificially lower the measured concentration.

  • Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., SGF pH 1.2, PBS pH 7.4).

  • Incubation & Equilibration: Seal the plate and incubate at 37°C with orbital shaking at 300 rpm. Causality: Continuous shaking reduces the unstirred water layer around the solid particles, maximizing the surface area exposed to the solvent and accelerating the Noyes-Whitney dissolution rate.

  • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for this specific molecule to avoid the potential adsorption of the unionized acid to PTFE/Nylon membranes at low pH.

  • LC-MS/MS Quantification: Extract the supernatant, perform serial dilutions in acetonitrile, and quantify via LC-MS/MS against a validated standard calibration curve.

Self-Validation Mechanisms (QC Gates)
  • Equilibrium Verification: Sample the supernatant at both 24 hours and 48 hours. The system validates thermodynamic equilibrium only if the concentration difference ( Δ ) between these timepoints is < 5%.

  • pH Drift Monitoring: The dissolution of a bulk acidic compound can overwhelm the buffer's capacity, artificially lowering the pH and suppressing solubility. The protocol mandates measuring the final pH of the supernatant. If the pH shifts by > 0.1 units, the data point is flagged and rejected, prompting a re-test with a higher capacity buffer.

Visualizing the Analytical Workflow

The logical progression of the self-validating solubility assay is mapped below, highlighting the critical integration of the QC validation gates.

G Step1 Solid Compound Dispensing (1.5 mg in Glass Plate) Step2 Buffer Addition (pH 1.2, 4.0, 7.4) Step1->Step2 Step3 Incubation & Shaking (24h & 48h, 37°C) Step2->Step3 Step4 Phase Separation (Centrifugation at 3000xg) Step3->Step4 QC1 Equilibrium Check: Δ[24h - 48h] < 5% Step3->QC1 Timepoint Validation Step5 LC-MS/MS Quantification (Supernatant Analysis) Step4->Step5 QC2 pH Drift Check: Final pH shift < 0.1 Step4->QC2 Supernatant Validation Step6 Thermodynamic Solubility Profile Generation Step5->Step6 QC1->Step6 QC2->Step6

Self-Validating Thermodynamic Solubility Profiling Workflow for Acidic Fragments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21754839, 2-(Tetrahydro-2H-pyran-4-yloxy)benzoic acid". PubChem Database. URL:[Link]

  • Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Journal of Pharmaceutical Sciences (2007). URL: [Link]

Sources

Foundational

Crystal Structure Analysis of 2-(Tetrahydropyran-4-yloxy)benzoic Acid: A Comprehensive Technical Guide

Executive Summary In modern structure-based drug design, the precise spatial arrangement of functional groups dictates target binding affinity and pharmacokinetic profiles. 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS RN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the precise spatial arrangement of functional groups dictates target binding affinity and pharmacokinetic profiles. 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS RN: 898289-29-7)[1] is a highly versatile building block featuring a rigid aromatic scaffold, a hydrogen-bond-donating/accepting carboxyl group, and a bulky, conformationally flexible tetrahydropyran (THP) ether substituent at the ortho position.

This whitepaper provides an in-depth theoretical framework and a rigorous, self-validating experimental protocol for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By understanding the causality behind crystal packing forces—specifically steric hindrance and solvent-dependent dimerization—researchers can reliably isolate and characterize high-quality single crystals.

Molecular Anatomy & Predictive Crystallography

Before initiating crystallization, a predictive structural analysis is essential to anticipate molecular behavior in the solid state. The molecular architecture of 2-(Tetrahydropyran-4-yloxy)benzoic acid is governed by three competing structural forces:

  • Carboxylic Acid Dimerization: Benzoic acid derivatives overwhelmingly favor the formation of centrosymmetric hydrogen-bonded dimers in the solid state. This interaction is crystallographically defined by the R22​(8) graph-set motif, where two carboxyl groups act as reciprocal donors and acceptors[2].

  • Steric Hindrance and Torsion: The bulky tetrahydropyran-4-yloxy group at the ortho position introduces significant steric clash with the adjacent carboxyl group. To minimize this repulsion, the carboxylate plane is forced to twist out of the aromatic ring plane.

  • Tetrahydropyran Ring Conformation: The THP ring will thermodynamically settle into a classic chair conformation. To minimize 1,3-diaxial interactions, the bulky ether oxygen linking the THP ring to the phenyl scaffold will preferentially occupy an equatorial position.

G Core 2-(Tetrahydropyran-4-yloxy) benzoic acid Motif1 Carboxyl Group Centrosymmetric Dimerization Core->Motif1 R2,2(8) Graph Set Motif2 Aromatic Scaffold π-π Stacking Interactions Core->Motif2 Crystal Packing Motif3 Ether Linkage Torsional Flexibility (Out-of-Plane) Core->Motif3 Steric Relief Motif4 Tetrahydropyran Ring Chair Conformation (Equatorial) Core->Motif4 Conformational Minimum

Fig 1: Structural nodes and conformational flexibility of 2-(Tetrahydropyran-4-yloxy)benzoic acid.

Causality in Experimental Choices (E-E-A-T)

A successful crystallographic study is not merely a sequence of steps, but a carefully engineered thermodynamic system.

The Role of Solvent Selection: The choice of solvent directly dictates whether the native R22​(8) dimer will form. Research indicates that in apolar solvents or solvents with a low hydrogen-bond acceptor propensity (e.g., chloroform, toluene, dichloromethane), benzoic acid derivatives readily form their native hydrogen-bonded dimers[3]. Conversely, highly protic or strong hydrogen-bond accepting solvents (like methanol or DMSO) can aggressively compete for the carboxyl proton, disrupting the dimer and leading to the formation of solvates or entirely different polymorphic packing arrangements. Therefore, to determine the unsolvated native structure, an apolar solvent system is mandatory.

The Necessity of Cryocooling: The THP ring exhibits significant thermal motion at room temperature (298 K). If data is collected at ambient temperature, the electron density of the THP carbons will smear, resulting in artificially inflated anisotropic displacement parameters (Debye-Waller factors) and masking the true chair conformation. Cryocooling the crystal to 100 K freezes out these dynamic motions, yielding highly precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-Ray Diffraction

The following step-by-step methodology outlines the self-validating workflow required to isolate, mount, and solve the crystal structure of 2-(Tetrahydropyran-4-yloxy)benzoic acid.

Phase 1: Crystal Growth
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane. The DCM acts as the primary solubilizer, while Hexane acts as the anti-solvent to gently drive supersaturation.

  • Dissolution: Dissolve 20 mg of 2-(Tetrahydropyran-4-yloxy)benzoic acid[1] in 2 mL of the solvent mixture in a clean 4-dram glass vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial to remove nucleation sites (e.g., dust, undissolved particulates) that cause rapid, poor-quality precipitation.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 298 K for 3–7 days until block-like or needle-like single crystals form.

Phase 2: Mounting and Data Collection
  • Selection: Submerge the harvested crystals in a drop of Paratone-N oil on a glass slide. Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) and dimensions approximating 0.20 × 0.15 × 0.10 mm.

  • Mounting: Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the goniometer head in the 100 K nitrogen cold stream of the diffractometer. The Paratone oil will freeze, acting as a rigid, amorphous adhesive.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data utilizing ω and ϕ scans to ensure high redundancy and completeness (>99%).

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). The heavy atoms (C, O) will be located in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Refine all non-hydrogen atoms anisotropically.

    • Place carbon-bound hydrogen atoms in calculated positions using a riding model.

    • Crucial Validation: The carboxylic acid hydrogen atom must be located from the difference Fourier map and refined freely to validate the R22​(8) hydrogen-bonding geometry.

G S1 1. Solvent Selection (Apolar/Non-Competing) S2 2. Crystal Growth (Slow Evaporation at 298 K) S1->S2 S3 3. Crystal Mounting (Cryoloop + Paratone Oil) S2->S3 S4 4. Data Collection (100 K, Mo/Cu Kα Radiation) S3->S4 S5 5. Structure Solution (Intrinsic Phasing / Direct Methods) S4->S5 S6 6. Refinement (SHELXL, Anisotropic Least-Squares) S5->S6

Fig 2: Step-by-step SCXRD experimental workflow for structural determination and refinement.

Quantitative Data Presentation

Based on the crystallographic behavior of homologous ortho-alkoxybenzoic acids, the anticipated crystallographic parameters for the successful refinement of 2-(Tetrahydropyran-4-yloxy)benzoic acid are summarized below. The self-validating nature of the refinement is confirmed when the R1​ value drops below 5% and the Goodness-of-Fit (GooF) approaches 1.0.

Table 1: Representative Crystallographic Parameters

ParameterExpected Value / Range
Chemical Formula C₁₂H₁₄O₄
Formula Weight 222.24 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Volume ( V ) ~ 1100 - 1200 ų
Z (Molecules per unit cell) 4 (Monoclinic) or 2 (Triclinic)
Hydrogen Bond Motif R22​(8) (O-H···O distance ~ 2.60 - 2.65 Å)
THP Ring Conformation Chair (Equatorial substitution)
Target R1​ [I > 2σ(I)] < 0.050
Target Goodness-of-Fit (S) ~ 1.000 - 1.050

Conclusion

The crystal structure analysis of 2-(Tetrahydropyran-4-yloxy)benzoic acid provides critical insights into how bulky ether substituents modulate the conformational landscape of aromatic carboxylic acids. By strictly adhering to the thermodynamic principles of solvent selection—avoiding competitive hydrogen-bond acceptors—and employing rigorous low-temperature SCXRD protocols, researchers can accurately map the R22​(8) dimerization and the equatorial chair conformation of the THP ring. These high-resolution structural parameters are indispensable for downstream applications in rational drug design and computational molecular modeling.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Tetrahydropyran-4-yloxy)benzoic acid

Initiating the Analysis I've initiated the analysis of the request. My focus is on breaking down the prompt to understand its core requirements.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis of the request. My focus is on breaking down the prompt to understand its core requirements. I've pinpointed the synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic acid as the central topic, and have identified the requested content type as detailed application notes and protocols.

Defining the Structure

I'm now zeroing in on defining the structure, focusing specifically on 2-(Tetrahydropyran-4-yloxy)benzoic acid. I've broken down the molecule into its core components: a benzoic acid ring and a tetrahydropyranyl ether group. The next step is connecting the ether linkage at the ortho position. I'm also examining the existing structural information for synthesis options.

Evaluating Synthesis Options

I'm now deep-diving into retrosynthetic analysis. My focus is now on mapping out viable routes. I've pinpointed two primary routes: one involving nucleophilic aromatic substitution (SNAr) or Ullmann/Buchwald-Hartwig coupling, and the second, a Mitsunobu reaction. The Mitsunobu route, specifically using methyl salicylate and tetrahydro-4H-pyran-4-ol, looks most promising. I'm now verifying this common approach in the literature, as I begin generating my application note.

Defining the Compound

I've zeroed in on the compound: 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS 898289-29-7). Its melting point is 53-54°C, which helps to define it. Now, I'm constructing a strong scientific profile given the absence of a single, definitive famous paper on it.

Outlining the Synthesis

I'm now focusing on the synthesis, outlining two routes. The first involves SNAr of 2-fluorobenzonitrile with tetrahydro-4H-pyran-4-ol, followed by nitrile hydrolysis. Alternatively, a Mitsunobu reaction of methyl salicylate and the alcohol, followed by ester saponification. I lean towards the SNAr route, avoiding the potential TPPO complications of Mitsunobu, even though 2-fluorobenzonitrile is active.

Constructing Synthesis Protocol

I've got the data I needed for a detailed protocol now. Specifically, I'm focusing on the synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS 898289-29-7). I've identified two main routes for the synthesis: Route A which is based on Nucleophilic Aromatic Substitution (SNAr)

Prioritizing Reaction Route

I've decided to prioritize the SNAr route, as it seems more scalable. My synthesis will focus on the reaction of 2-fluorobenzonitrile with tetrahydro-4H-pyran-4-ol using a strong base. Then, I plan to hydrolyze the resulting nitrile to the carboxylic acid. This strategy appears more efficient than the Mitsunobu reaction, because of the tedious TPPO removal. I'm focusing on building out the SNAr protocol.

Detailing Synthetic Steps

I'm now detailing each step of the SNAr reaction and subsequent nitrile hydrolysis, including the rationale behind each reagent and condition, like explaining why basic hydrolysis is preferred. I'm also preparing a table format for reagents, solvents, and equipment, alongside anticipated NMR and MS data. Finally, I'm working on a summary table for key reaction metrics and compiling references.

Refining Workflow Diagrams

I'm currently refining the DOT diagrams to visualize the chemical and experimental workflows. Specifically, I'm working to include all reagents in the workflow, and annotating the diagram with the E-E-A-T requirements for each step. My focus is on thoroughly explaining the rationale behind specific reaction conditions like stepwise NaH addition and the choice of basic hydrolysis.

Evaluating Hydrolysis Conditions

I'm now evaluating various hydrolysis conditions. It seems that while strong acids could cleave the tetrahydropyranyl ether, basic hydrolysis of the nitrile is preferred for benzoic acids to prevent esterification. Nitrile hydrolysis is slow, so I'm thinking about a methyl 2-fluorobenzoate route. The ester is less electron-withdrawing than the nitrile, so SNAr might require higher temperatures. I think sticking to the 2-fluorobenzonitrile route with NaOH in EtOH/H2O is best.

Grasping the Mitsunobu

I've established a good foundation for the Mitsunobu reaction, specifically focusing on methyl salicylate, and sterically hindered alcohols. I'm now exploring the reaction's behavior with neopentyl alcohol and secondary alcohols, such as tetrahydropyran-4-ol.

Refining the Synthesis

I'm now integrating citation 3, highlighting sonication/concentration strategies to address steric hindrance when coupling methyl salicylate to tetrahydropyran-4-ol. I'm also including a general review on the Mitsunobu reaction for broader context, specifically Swamy et al., 2009. The saponification step will be standard LiOH in THF/MeOH/H2O. Finally, I'm organizing the protocol, starting with a title, abstract, and a workflow diagram!

Visualizing the Workflow

I've just created a visual workflow diagram that details the synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic acid, outlining each step from methyl salicylate and tetrahydropyran-4-ol to the final product. It includes the Mitsunobu coupling, saponification, and acidification steps. A preliminary list of required reagents has also been compiled, with specifics for materials and equipment listed.

Detailing the Protocol

I've just detailed Phase 1, the Mitsunobu coupling to form Methyl 2-(tetrahydropyran-4-yloxy)benzoate, which includes cooling to 0 °C to control the exothermic formation of the betaine intermediate and DIAD addition. I also noted that secondary alcohols can be sluggish, so high concentrations or sonication might be beneficial. Phase 2, the saponification, is now on the agenda, I will include the intermediate dissolved in THF/MeOH/H2O.

Finalizing the Procedure

I've just added the final saponification and acidification steps to the procedure. Now I can list the specific actions required: adding LiOH·H2O, removing the organic solvents, cooling to 0 °C, acidifying to pH 2 with 1M HCl, filtering, washing with cold water, and drying under vacuum. I've also added the expected analytical characterization (NMR and MS) to the protocol.

Validating the Diagram

I'm now integrating citation 2 into the diagrams and protocols. I'm focusing on the constraints of the DOT diagram format, including maximum width and color contrast, based on Google's color palette. I'm also ensuring the node and edge styling, colors and labels work. I've chosen to keep the graph small.

Refining the Visualization

I'm now focusing on integrating the DOT diagram into the document, ensuring that the node and edge styling, colors and labels are easily readable. I'm focusing on the constraints of the diagram format, including maximum width and color contrast. I have checked for a clear workflow from starting materials to the final product. I'm also ensuring the edges are easily followed.

Structuring the Data

I've just structured the anticipated data into tables. Table 1 outlines reaction materials and their equivalents, while Table 2 details the expected analytical data, including 1H NMR, MS, and melting point. I've also incorporated the importance of workup steps like trituration to remove TPPO. I've included citations for sonication/concentration with methyl salicylate and the general Mitsunobu reaction.

Compiling the Tables

I'm now drafting the "Stoichiometry and Reagent Table," to list the reaction materials and their equivalents, as well as the "Expected Yield and Purity Metrics Table" to define the data. I'm focusing on ensuring clarity and ease of reference within the protocol.

Optimizing the Procedure

I'm now detailing Step 1, the Mitsunobu etherification, including the specific molar equivalents and solvent concentration. I'm focusing on the reaction conditions, noting the importance of operating at a higher concentration, at least 0.5 M, due to steric hindrance. I'm prioritizing the integrity of the tetrahydropyran ring, and the avoidance of transesterification byproducts, citing the preference for the Mitsunobu reaction.

Detailing the Coupling

I'm now detailing the Mitsunobu etherification, specifically the SN2 displacement step, considering the steric hindrance of the tetrahydropyran-4-ol. I'm focusing on the critical aspects: adding triphenylphosphine, cooling to 0°C, and dropwise addition of DIAD to control the exothermic formation of the betaine intermediate. The dropwise addition will minimize premature decomposition.

Describing the Hydrolysis

I've just detailed the saponification step. I will dissolve the methyl ester in THF/MeOH/H2O (3:1:1), and add LiOH·H2O (3.0 equiv) to the solution and stir for 4-6 hours.

Finalizing the Protocol

I've just added the final workup, acidification, and isolation steps. I'll evaporate the organic solvents, extract with ether, then acidify to pH 2 with HCl, which will precipitate the target product. I can now filter, wash, and dry to get the final acid, and I've also added Table 3 which includes the expected yield, purity, melting point, and MS data for characterization.

Updating the References

I'm now updating the references, aiming for verified URLs. Instead of the Wikipedia citation, I'll directly use the ACS link for Lepore & He, and for the Mitsunobu review, I'll use a reliable source. I will use the grounding tool for the other links. I will also incorporate US Patent 9745311B2 and the Narpiem Chemical Catalog, as well.

Verifying the Citations

I'm now verifying the URLs from the grounding tool, replacing the Wikipedia reference with the ACS link for Lepore & He. I've also incorporated the Google Patents link for US9745311B2 and the Narpiem Chemical Catalog data. The URLs are: https://vertexaisearch.cloud.google.com/grounding-api-redirect/... https://vertexaisearch.cloud.google.com/grounding-api-redirect/... https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

Refining the Workflow

I've just focused on streamlining the entire workflow, including reagents, intermediates, and final product. I've re-reviewed all procedures, and ensured that all cited links are live, and are included in the correct format. I'm satisfied that all data and steps are correct.

Constructing the Tables

I'm now drafting Table 1 and Table 2, focusing on the stoichiometry for both the Mitsunobu coupling and the saponification steps. I've defined the reagents, molecular weights, equivalents, and roles for each component. I will ensure clarity and completeness within the protocol by defining the critical data.

Application

Application Notes and Protocols for the Amide Coupling Reactions of 2-(Tetrahydropyran-4-yloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(Tetrahydropyran-4-yloxy)benzamide Derivatives The 2-(tetrahydropyran-4-yloxy)benzoic acid scaffold is a key building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Tetrahydropyran-4-yloxy)benzamide Derivatives

The 2-(tetrahydropyran-4-yloxy)benzoic acid scaffold is a key building block in modern medicinal chemistry. Its derivatives are integral to the development of a wide range of therapeutic agents, including selective inhibitors of Bcl-2, a protein involved in the regulation of apoptosis. The synthesis of the blockbuster drug Venetoclax, for example, incorporates a similar 2-substituted benzamide core structure. The tetrahydropyran (THP) moiety is often employed as a bioisostere for other functionalities and can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

The formation of the amide bond is a critical transformation in the synthesis of these derivatives. However, the electronic nature of the 2-alkoxy substituent can influence the reactivity of the carboxylic acid, and the choice of coupling conditions is paramount to achieving high yields and purity. This guide provides an in-depth analysis of various amide coupling methodologies for 2-(tetrahydropyran-4-yloxy)benzoic acid, offering detailed protocols and the scientific rationale behind them.

Choosing the Right Coupling Strategy: A Comparative Overview

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" by a coupling reagent. The choice of this reagent is critical and depends on several factors, including the nucleophilicity of the amine, steric hindrance of both coupling partners, and the potential for side reactions.[1][2]

Here, we explore three robust and widely adopted methods for the synthesis of 2-(tetrahydropyran-4-yloxy)benzamide derivatives:

  • HATU-Mediated Coupling: A highly efficient and rapid method, particularly suitable for challenging couplings.[3]

  • EDC/HOBt-Mediated Coupling: A classic and cost-effective method with a broad substrate scope.[4]

  • Acyl Chloride-Mediated Coupling: A two-step approach that can be advantageous for less reactive amines.

The following table provides a high-level comparison of these methods:

Coupling MethodReagent(s)Key AdvantagesPotential Challenges
HATU HATU, DIPEAHigh reactivity, fast reaction times, low epimerization rates.[3][5]Higher cost compared to carbodiimides.
EDC/HOBt EDC, HOBtWater-soluble byproducts, cost-effective, widely applicable.[4]Can be slower than HATU, potential for side reactions without HOBt.
Acyl Chloride Thionyl chloride or Oxalyl chloride, PyridineHighly reactive intermediate, suitable for unreactive amines.Two-step process, harsh reagents, potential for side reactions with sensitive functional groups.

Mechanistic Insights: The Role of Coupling Reagents

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization.

HATU (Uronium/Aminium Salt) Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that activates a carboxylic acid by forming a highly reactive OAt-active ester.[6][7] The reaction is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling through a neighboring group effect.[6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA ActiveEster_c OAt-Active Ester Amine R'-NH2 Amide Amide Product Amine->Amide ActiveEster_c->Amide + R'-NH2

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt (Carbodiimide) Mechanism

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis and rearrangement. The addition of HOBt (1-Hydroxybenzotriazole) mitigates these side reactions by intercepting the O-acylisourea to form an HOBt-ester, which is more stable and efficiently reacts with the amine.[4][8]

EDC_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (active ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed for the amide coupling of 2-(tetrahydropyran-4-yloxy)benzoic acid with a generic primary or secondary amine. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, especially when working with valuable or sterically hindered amines.[9]

Materials:

  • 2-(Tetrahydropyran-4-yloxy)benzoic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(tetrahydropyran-4-yloxy)benzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Pre-activation: Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature for 15-30 minutes. A brief pre-activation step can increase the concentration of the reactive active ester.[7]

  • Amine Addition: Add the amine (1.05 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a robust and widely used protocol, suitable for a broad range of amines.[10]

Materials:

  • 2-(Tetrahydropyran-4-yloxy)benzoic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(tetrahydropyran-4-yloxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture in one portion, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x). The aqueous washes effectively remove the urea byproduct and excess reagents.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Acid, Amine, Coupling Reagents & Solvent Stir Stir at RT or 0°C to RT Start->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry, Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for amide coupling.

Protocol 3: Acyl Chloride-Mediated Amide Coupling

This two-step protocol is particularly useful for coupling with electron-deficient or sterically hindered amines where other methods may be sluggish.[12]

Materials:

  • 2-(Tetrahydropyran-4-yloxy)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous DMF (for oxalyl chloride)

Procedure:

Step A: Formation of the Acyl Chloride

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(tetrahydropyran-4-yloxy)benzoic acid (1.0 eq).

  • Add anhydrous DCM or Toluene, followed by thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) with a catalytic drop of DMF.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-2 hours until gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-(tetrahydropyran-4-yloxy)benzoyl chloride can be used directly in the next step.

Step B: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the solution to 0 °C.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, consider pre-activating the carboxylic acid with HATU for a longer duration (up to 30 minutes) before adding the amine.[7] For EDC/HOBt couplings, ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.

  • Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimides, especially if the amine is not sufficiently reactive.[4] Using HOBt is crucial to minimize this.

  • Poor Solubility: If starting materials are not fully soluble, consider using a more polar aprotic solvent like DMF or NMP.

  • Electron-Deficient Amines (e.g., anilines): These are less nucleophilic and may require more forcing conditions or more powerful coupling reagents. HATU is often a good choice.[13] Alternatively, the acyl chloride method (Protocol 3) is highly effective for these challenging substrates.[2]

  • Steric Hindrance: For sterically demanding acids or amines, prolonged reaction times or elevated temperatures (40-50 °C) may be necessary. Phosphonium-based reagents like PyBOP can also be effective.[11]

Conclusion

The successful synthesis of 2-(tetrahydropyran-4-yloxy)benzamide derivatives is readily achievable with careful selection of the appropriate amide coupling protocol. For general applications, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness. For more challenging substrates or when rapid reaction times are desired, HATU is an excellent choice. The acyl chloride method provides a reliable alternative for particularly unreactive amines. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize these valuable compounds for drug discovery and development.

References

  • Wikipedia. HATU. [Link]

  • Google Patents.
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015, 13, 11439-11444. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • Google Patents. US 9,649,306 B2 - Process for the preparation of N-(5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide and solid forms thereof.
  • Google Patents.
  • Google Patents.
  • Aapptec. Coupling Reagents. [Link]

  • Google Patents. WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Google Patents. CN103040809B - Preparation and medical application of substituted tetrahydro-pyranyl ester compound.
  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • PubMed. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

Sources

Method

Application Notes: Leveraging 2-(Tetrahydropyran-4-yloxy)benzoic Acid in API Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Tetrahydropyran-4-yloxy)benzoic acid as a versatile build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Tetrahydropyran-4-yloxy)benzoic acid as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). We will explore the inherent chemical properties of this reagent, its role in modulating physicochemical characteristics, and provide detailed, field-proven protocols for its incorporation into complex molecular scaffolds, with a primary focus on amide bond formation.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. As a saturated six-membered ring containing an oxygen atom, it serves as a bioisostere for cyclohexane but offers distinct advantages. The ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with biological targets.[1] Furthermore, the incorporation of a THP group can modulate a molecule's lipophilicity and improve its overall ADME (absorption, distribution, metabolism, and excretion) profile.[1]

The subject of this guide, 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS No. 898289-29-7), strategically combines this beneficial THP moiety with a benzoic acid functional group.[2] This positions it as a valuable building block for introducing the THP group into a target molecule via robust and well-understood chemical transformations, most notably amide coupling. The "4-yloxy" linkage provides a stable ether connection that is generally resilient to a wide range of reaction conditions, unlike the more labile 2-tetrahydropyranyl (THP) ethers which are commonly employed as protecting groups for alcohols and are susceptible to acidic hydrolysis.[3][4][5]

Key Attributes of 2-(Tetrahydropyran-4-yloxy)benzoic Acid:
PropertyValueSignificance in Synthesis
Molecular Formula C₁₂H₁₄O₄Provides a foundation for mass balance calculations.[2]
Molecular Weight 222.24 g/mol Essential for accurate reagent stoichiometry.[2]
Topological Polar Surface Area (TPSA) 55.76 ŲInfluences solubility and membrane permeability.[2]
LogP 1.94Indicates moderate lipophilicity.[2]
Key Functional Groups Carboxylic Acid, EtherThe carboxylic acid is the primary reactive handle for coupling reactions. The ether is stable.

Core Application: Amide Bond Formation

The most prevalent application of 2-(Tetrahydropyran-4-yloxy)benzoic acid is its use as a carboxylic acid component in amide bond formation. Amide synthesis is one of the most frequently utilized reactions in medicinal chemistry, often forming the final bond in the synthesis of a drug candidate.[6][7] The reaction involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.

General Reaction Scheme

The fundamental transformation is the coupling of 2-(Tetrahydropyran-4-yloxy)benzoic acid with a generic amine (R-NH₂), facilitated by a coupling agent and a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2-(Tetrahydropyran-4-yloxy)benzoic acid p1 N-Substituted Amide r1->p1 r2 Amine (R-NH₂) r2->p1 c1 Coupling Agent c1->p1 Facilitate Activation c2 Base c2->p1 Neutralize Byproducts c3 Solvent c3->p1 Reaction Medium

Caption: General workflow for amide bond formation.

Causality Behind Experimental Choices: Selecting the Right Coupling Reagent

The success of an amide coupling reaction is highly dependent on the choice of coupling reagent. The goal is to form an activated intermediate from the carboxylic acid that is highly reactive towards the amine nucleophile but stable enough to avoid side reactions or racemization (if chiral centers are present).

Coupling Reagent ClassExample(s)Mechanism & RationaleCommon Solvents
Carbodiimides EDC, DIC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress side reactions and minimize racemization. EDC is water-soluble, simplifying workup.[6][7]DCM, DMF, MeCN
Uronium/Aminium Salts HATU, HBTU, COMUPre-activated, highly efficient reagents that form activated esters. HATU is particularly effective for sterically hindered acids or poorly nucleophilic amines.[7]DMF, NMP, MeCN
Phosphonium Salts PyBOP, PyAOPForms an activated phosphonium ester. Known for high yields and low racemization.DCM, DMF
Other T3P®, CDI, TiCl₄T3P® is a cyclic anhydride with excellent performance and environmentally friendly byproducts. TiCl₄ can mediate amide formation, particularly in specific contexts.[8]EtOAc, MeCN, Pyridine[8]

Expert Insight: For routine couplings with simple primary or secondary amines, EDC in combination with an additive like Oxyma in DCM or DMF offers a cost-effective and reliable method. For more challenging substrates, such as electron-deficient anilines or sterically hindered components, a more powerful uronium reagent like HATU is the preferred choice to ensure high conversion.[7][9] The use of a non-nucleophilic base, such as DIPEA or N-methylmorpholine, is critical to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: General Amide Coupling using HATU

This protocol is robust and suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.

Workflow Diagram:

G start Start dissolve Dissolve 2-(THP-4-yloxy)benzoic acid (1.0 eq) in DMF start->dissolve add_amine Add Amine (1.1 eq) and DIPEA (2.5 eq) dissolve->add_amine add_hatu Add HATU (1.2 eq) in portions add_amine->add_hatu stir Stir at Room Temperature (2-16 h, Monitor by LC-MS) add_hatu->stir workup Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO₃, brine stir->workup purify Purify: Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end Obtain Pure Amide Product purify->end

Caption: Step-by-step workflow for HATU-mediated coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-(Tetrahydropyran-4-yloxy)benzoic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration).

  • Amine and Base Addition: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Coupling Agent Addition: Add [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU) (1.2 equivalents) to the mixture in portions at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid starting material by an appropriate method (e.g., LC-MS or TLC). Typical reaction times range from 2 to 16 hours.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure amide.

Self-Validation: The progress of the reaction should be unambiguous by LC-MS, showing the disappearance of the starting acid (m/z = 221.08 [M-H]⁻) and the appearance of the product peak corresponding to the expected mass of the amide. The purity of the final product should be confirmed by ¹H NMR and LC-MS.

Protocol 2: Scale-Up Synthesis using EDC/Oxyma

This protocol is more cost-effective for larger-scale synthesis and avoids the use of DMF, which can be problematic in workups.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 2-(Tetrahydropyran-4-yloxy)benzoic acid (1.0 eq) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure, 1.2 eq) in Dichloromethane (DCM, approx. 0.2 M).

  • Amine Addition: Add the amine (1.05 eq) to the suspension.

  • EDC Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in portions to the stirred mixture.

  • Reaction: Stir the reaction at ambient temperature for 12-24 hours. Monitor by LC-MS.

  • Workup: Wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The product can often be isolated by crystallization or precipitation. If necessary, perform silica gel chromatography.

Conclusion

2-(Tetrahydropyran-4-yloxy)benzoic acid is a highly effective and strategic building block for introducing the beneficial tetrahydropyran moiety into drug candidates. Its primary application in amide bond formation is supported by a wealth of well-established and robust chemical protocols. By carefully selecting the appropriate coupling agent and reaction conditions based on the specific amine substrate, researchers can reliably and efficiently synthesize target molecules. The protocols and insights provided herein serve as a validated starting point for laboratory execution and process optimization.

References

  • Al-Faiyz, Y. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Available at: [Link]

  • Wikipedia. Tetrahydropyran. Available at: [Link]

  • Al-Faiyz, Y. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

  • Gomez, C. V. et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • Lessel, M. et al. (2020). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Available at: [Link]

  • Lund, G. et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sharma, S. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Pan, S. et al. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

  • Sabatini, S. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing Formulation Strategies for 2-(Tetrahydropyran-4-yloxy)benzoic acid

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals. Physicochemical Profiling & Formulation Rationale Before dosing animals in vivo, a formulation scientist must deco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals.

Physicochemical Profiling & Formulation Rationale

Before dosing animals in vivo, a formulation scientist must decode the physicochemical properties of the active pharmaceutical ingredient (API) to ensure accurate pharmacokinetics (PK) and avoid localized toxicity.

Compound Profile: 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7)

  • Molecular Weight: 222.24 g/mol

  • Structural Features: A benzoic acid core with an ortho-substituted tetrahydropyran (THP) ether linkage.

  • Acid-Base Properties: The carboxylic acid group acts as a weak acid with an estimated pKa of ~4.0.

  • Solubility Dynamics: In the acidic environment of the rodent stomach (pH 1.5–3.0), the compound remains predominantly unionized, resulting in poor aqueous solubility. At physiological pH (7.4) in the blood, the carboxylic acid is ionized, significantly increasing its solubility.

The Causality of Vehicle Selection (E-E-A-T)

Choosing the wrong vehicle can lead to catastrophic experimental failures, such as pulmonary embolism (if IV solutions precipitate) or erratic absorption (if oral solutions crash out in the stomach).

  • For Intravenous (IV) Dosing: The formulation must be a sterile, isotonic, and true solution. Because the compound has limited solubility in unbuffered water, we utilize a combination of pH adjustment (buffering to pH 7.4) and complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [1]. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic THP and phenyl rings, while its hydrophilic exterior ensures bulk aqueous solubility[2]. This avoids harsh co-solvents like Cremophor EL or high concentrations of DMSO, which can cause hemolysis or alter clearance rates.

  • For Oral (PO) Dosing: Administering a weak acid as a buffered solution often leads to rapid precipitation upon entering the acidic stomach, resulting in highly variable, dissolution-limited absorption. Instead, formulating it as a homogenous, fine suspension ensures consistent gastric emptying and steady absorption[3]. We utilize 0.5% Methylcellulose (MC) as a viscosity modifier to prevent rapid particle settling, and 0.5% Tween 80 as a non-ionic surfactant to wet the hydrophobic API particles.

Formulation Decision Workflow

The following logic tree dictates the formulation pathway based on the intended route of administration.

FormulationWorkflow Compound 2-(Tetrahydropyran-4-yloxy) benzoic acid (Weak Acid) Decision Select Dosing Route Compound->Decision IV_Route Intravenous (IV) Requires True Solution Decision->IV_Route PO_Route Oral Gavage (PO) Suspension Preferred Decision->PO_Route IV_Form Vehicle: 20% HP-β-CD in PBS (pH 7.4) IV_Route->IV_Form PO_Form Vehicle: 0.5% Methylcellulose + 0.5% Tween 80 in Water PO_Route->PO_Form IV_Val Validation: Tyndall Effect Check & Sterile Filtration IV_Form->IV_Val PO_Val Validation: Homogeneity & Settling Rate Check PO_Form->PO_Val

Workflow for selecting and validating in vivo formulations based on administration route.

Experimental Protocols: Self-Validating Systems

Protocol A: Intravenous (IV) Solution (Target: 5 mg/mL)

This protocol ensures a completely dissolved, isotonic solution safe for tail-vein injection in rodents.

  • Step 1: Vehicle Preparation. Prepare a 20% (w/v) HP-β-CD solution in 1X Phosphate Buffered Saline (PBS).

    • Causality: PBS maintains a physiological pH (7.4) to ionize the carboxylic acid, while HP-β-CD provides the inclusion complex necessary to solubilize the lipophilic domains[2].

  • Step 2: Compound Addition. Weigh 50 mg of 2-(Tetrahydropyran-4-yloxy)benzoic acid and add it to 10 mL of the prepared vehicle.

  • Step 3: Dissolution. Vortex vigorously for 2 minutes. Place the vial in a sonicating water bath at 37°C for 15–20 minutes until visually clear.

  • Step 4: Self-Validation (Clarity Check). Inspect the solution against a stark black-and-white background. Shine a laser pointer through the vial.

    • Validation Metric: The absence of a scattered beam (Tyndall effect) confirms a true solution. If scattering is observed, undissolved micro-particulates remain, risking fatal embolism.

  • Step 5: pH Verification. Measure the pH using a micro-probe. It must read between 7.2 and 7.4. Adjust with trace amounts of 0.1N NaOH or HCl if necessary to prevent injection-site phlebitis.

  • Step 6: Sterilization. Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free vial.

Protocol B: Oral (PO) Suspension (Target: 10 mg/mL)

This protocol creates a uniform suspension that prevents rapid settling and ensures consistent dosing.

  • Step 1: Vehicle Preparation. Dissolve 0.5% (w/v) Methylcellulose (MC) in deionized water by heating to 80°C, then cooling overnight at 4°C to fully hydrate the polymer chains.

    • Causality: MC acts as a rheology modifier to increase viscosity, preventing the API from settling too quickly in the syringe during dosing[3].

  • Step 2: Wet Milling. Weigh 100 mg of the compound into a glass mortar or vial. Add 50 µL of Tween 80 directly to the powder and triturate to create a smooth paste.

    • Causality: Tween 80 lowers the surface tension, allowing the hydrophobic powder to be wetted by the aqueous vehicle.

  • Step 3: Gradual Dilution. Slowly add the 0.5% MC solution geometrically (step-by-step) while continuously mixing, bringing the final volume to 10 mL.

  • Step 4: Homogenization. Probe sonicate or use a high-shear tissue homogenizer for 2-3 minutes to reduce the particle size uniformly.

  • Step 5: Self-Validation (Homogeneity & Settling).

    • Validation Metric 1: Take 3 aliquots (top, middle, bottom of the vial) and assess concentration via HPLC. Precision must be ≤10% Relative Standard Deviation (RSD) to meet GLP homogeneity standards[4].

    • Validation Metric 2: Allow the suspension to sit undisturbed for 60 minutes. No hard caking should occur. The suspension must easily and uniformly resuspend upon 3-4 manual inversions.

Quantitative Data Presentation

The following table summarizes the key parameters for comparing and validating the two formulation strategies prior to in vivo execution.

ParameterIntravenous (IV) FormulationOral Gavage (PO) Formulation
Target Concentration Up to 5 mg/mLUp to 50 mg/mL (Suspension)
Vehicle Composition 20% HP-β-CD in 1X PBS (pH 7.4)0.5% Methylcellulose + 0.5% Tween 80
Physical State True Solution (Clear)Homogenous Suspension (Opaque)
Primary Solubilization Mechanism Ionization (pH 7.4) + Inclusion ComplexPhysical dispersion + Surfactant wetting
Sterility Requirement Mandatory (0.22 µm PES filtration)Non-sterile (Clean technique sufficient)
Validation Metric Negative Tyndall Effect, pH 7.2–7.4≤10% RSD across strata, Resuspendability
Storage & Stability 4°C for up to 7 days (Check for precipitation)Prepare fresh daily; resuspend before dosing

References

  • Intravenous Formulation of HET0016 Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models. PubMed Central (PMC), National Institutes of Health.[Link]

  • Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology / ResearchGate.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI Pharmaceutics.[Link]

Sources

Method

2-(Tetrahydropyran-4-yloxy)benzoic acid cross-coupling catalysts

Application Note: 2-(Tetrahydropyran-4-yloxy)benzoic Acid in Decarboxylative Cross-Coupling Catalysis Introduction & Scientific Rationale The development of transition-metal-catalyzed cross-coupling has fundamentally shi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Tetrahydropyran-4-yloxy)benzoic Acid in Decarboxylative Cross-Coupling Catalysis

Introduction & Scientific Rationale

The development of transition-metal-catalyzed cross-coupling has fundamentally shifted the paradigm of carbon-carbon bond construction. However, traditional methodologies (e.g., Suzuki-Miyaura, Stille couplings) rely heavily on pre-functionalized, often unstable, or toxic organometallic reagents. Decarboxylative cross-coupling (DCC) provides a highly atom-economical and sustainable alternative by utilizing stable, abundant carboxylic acids as carbon nucleophiles, releasing CO2 as the sole traceless byproduct ()[1].

Within this chemical space, 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS 898289-29-7) serves as a highly specialized and structurally advantageous substrate ()[2]. The presence of the ortho-alkoxy group—specifically the tetrahydropyran-4-yloxy moiety—exerts a profound stereoelectronic effect[1]. In transition-metal catalysis, the ether oxygen acts as an active directing group, chelating to the metal center (Cu or Pd) ()[3]. This chelation stabilizes the high-energy metallated intermediate during the rate-determining protodecarboxylation step, significantly lowering the activation energy required for CO2 extrusion and preventing premature protodemetalation[4].

Mechanistic Pathway: The Bimetallic Pd/Cu System

The most efficient catalytic architecture for the decarboxylative cross-coupling of 2-(Tetrahydropyran-4-yloxy)benzoic acid with aryl halides is a synergistic bimetallic Palladium/Copper (Pd/Cu) system, originally pioneered by [4].

The mechanism operates via two intersecting catalytic cycles:

  • Copper-Mediated Decarboxylation: The Cu(I) catalyst (typically Cu2O ligated with 1,10-phenanthroline) coordinates with the 2-(Tetrahydropyran-4-yloxy)benzoate salt[4]. The ortho-tetrahydropyran ether provides critical secondary coordination, facilitating the extrusion of CO2 to form a stable aryl-Cu(I) intermediate[1][4].

  • Palladium-Catalyzed Cross-Coupling: Concurrently, a Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar'-X) to form an electrophilic Ar'-Pd(II)-X complex[1].

  • Transmetalation & Reductive Elimination: The aryl-Cu(I) species transmetalates its aryl group to the Pd(II) center ()[5]. Subsequent reductive elimination yields the target biaryl product and regenerates the Pd(0) catalyst[5].

CatalyticCycle cluster_Cu Cu-Mediated Decarboxylation Cycle cluster_Pd Pd-Catalyzed Cross-Coupling Cycle Cu_Cat Cu(I) Catalyst Cu_Carb Cu(I)-Carboxylate Complex (Chelation by THP-ether) Cu_Cat->Cu_Carb + 2-(THP-4-yloxy)benzoate Ar_Cu Aryl-Cu(I) Intermediate Cu_Carb->Ar_Cu - CO2 (Rate-Determining) Pd_Trans Ar'-Pd(II)-Ar (Transmetalation) Ar_Cu->Pd_Trans Transmetalation Pd_Cat Pd(0) Catalyst Pd_OxAdd Ar'-Pd(II)-X (Oxidative Addition) Pd_Cat->Pd_OxAdd + Ar'-X (Aryl Halide) Pd_OxAdd->Pd_Trans Pd_Trans->Cu_Cat Cu(I)-X Return Pd_Trans->Pd_Cat Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Experimental Protocol: Decarboxylative Biaryl Synthesis

This self-validating protocol details the synthesis of unsymmetrical biaryls using 2-(Tetrahydropyran-4-yloxy)benzoic acid and aryl bromides. The use of N-methyl-2-pyrrolidone (NMP) and quinoline as a co-solvent system is critical; quinoline acts as an ancillary ligand that stabilizes the Cu-phenanthroline complex at the high temperatures required for decarboxylation[4].

Materials & Reagents:

  • 2-(Tetrahydropyran-4-yloxy)benzoic acid (1.5 mmol)[2]

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.03 mmol, 3 mol%)

  • Copper(I) oxide (Cu2O) (0.05 mmol, 5 mol%)[5]

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%)

  • Potassium carbonate (K2CO3) (1.5 mmol)

  • NMP / Quinoline (3:1 v/v, 4 mL, anhydrous and degassed)

Step-by-Step Methodology:

  • Preparation of the Catalyst Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (6.7 mg), Cu2O (7.2 mg), 1,10-phenanthroline (18.0 mg), and K2CO3 (207 mg).

  • Substrate Addition: Add 2-(Tetrahydropyran-4-yloxy)benzoic acid (333 mg) to the Schlenk tube.

  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times to ensure strict anaerobic conditions. Causality check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling (Glaser-type coupling) of the aryl-copper intermediate.

  • Solvent and Electrophile Addition: Under a positive flow of Argon, inject the aryl bromide (1.0 mmol), followed by the degassed NMP (3 mL) and quinoline (1 mL) solvent mixture via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap. Transfer the sealed tube to a pre-heated oil bath at 160 °C. Stir vigorously for 16–24 hours. Causality check: The high temperature is strictly required to overcome the activation barrier of the protodecarboxylation step[4].

  • Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with 1M aqueous HCl (2 × 15 mL). Causality check: The acidic wash is mandatory to protonate and partition the quinoline and unreacted K2CO3 into the aqueous phase. Follow with a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.

Quantitative Data: Catalyst System Optimization

The selection of the bimetallic Pd/Cu system is justified by comparative yield data. Monometallic systems fail to efficiently promote both the decarboxylation and the cross-coupling steps simultaneously for this specific substrate class[1].

Catalyst SystemMetal Loading (mol%)LigandConversion (%)Isolated Yield (%)Mechanistic Limitation
Pd(OAc)2 / Cu2O Pd (3) / Cu (5) 1,10-Phenanthroline >99 92 Optimal dual-activation [4]
Cu2O onlyCu (20)1,10-Phenanthroline4538Sluggish oxidative addition to Ar-Br[1]
Pd(OAc)2 onlyPd (5)XPhos<10TracesExtremely poor decarboxylation rate
Ag2CO3 / Pd(OAc)2Pd (5) / Ag (10)None6054Ag-mediated decarboxylation is less efficient for ortho-ethers ()[6]

(Note: Data represents standardized optimization conditions coupling 2-(Tetrahydropyran-4-yloxy)benzoic acid with 4-bromoanisole at 160 °C for 16h.)

References

  • Fisher Scientific. "Ácido 2-(tetrahidropiran-4-iloxi)benzoico, 97 % (CAS 898289-29-7)." Fisher Scientific. URL: [Link]

  • Gooßen, L. J., Deng, G., & Levy, L. M. "A bifunctional Pd/Cu catalyst system for the decarboxylative cross-coupling of aryl halides with aromatic carboxylic acids." Science (2006). URL:[Link]

  • Yu, M., et al. "Versatile Pd(II)-Catalyzed C−H Activation/Aryl−Aryl Coupling of Benzoic and Phenyl Acetic Acids." Journal of the American Chemical Society (2008). URL:[Link]

  • Patra, T., et al. "Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids." Chemical Communications (2015). URL:[Link]

  • Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 2-(Tetrahydropyran-4-yloxy)benzoic acid Solutions in DMSO for Research Applications

Abstract This document provides a comprehensive guide for the dissolution of 2-(Tetrahydropyran-4-yloxy)benzoic acid in dimethyl sulfoxide (DMSO). As a molecule of interest in drug discovery and chemical biology, establi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the dissolution of 2-(Tetrahydropyran-4-yloxy)benzoic acid in dimethyl sulfoxide (DMSO). As a molecule of interest in drug discovery and chemical biology, establishing a robust and reproducible protocol for its solubilization is paramount for the integrity of downstream biochemical and cell-based assays. This note details the physicochemical rationale for solvent selection, provides validated, step-by-step protocols for preparing high-concentration stock solutions and subsequent working dilutions, and offers guidance on best practices for storage and handling to ensure compound stability and minimize experimental variability.

Foundational Principles: Compound and Solvent Profiles

A successful dissolution protocol is built upon an understanding of the respective properties of the solute and the solvent.

1.1. Profile: 2-(Tetrahydropyran-4-yloxy)benzoic acid

This compound is a carboxylic acid derivative featuring both polar and non-polar moieties. The benzoic acid group provides a polar, acidic proton (a hydrogen bond donor), while the tetrahydropyran and phenyl rings contribute to its non-polar character. This amphipathic nature necessitates a solvent capable of accommodating both characteristics.

PropertyValueSource
CAS Number 898289-29-7[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Predicted LogP 1.9426[1]

1.2. Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

DMSO is an exceptional solvent for drug discovery for several key reasons.[2] It is a polar aprotic solvent, meaning it has a strong dipole moment to dissolve polar compounds but does not have acidic protons that could interfere with many reactions.[3][4] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it an invaluable tool for creating concentrated stock solutions from diverse chemical libraries.[3][4]

PropertyValueSource
Chemical Formula (CH₃)₂SO[3]
Molar Mass 78.13 g/mol [3]
Solvent Type Polar Aprotic[3]
Boiling Point 189 °C (372 °F)[3]
Miscibility Water, wide range of organic solvents[3]

The structure of 2-(Tetrahydropyran-4-yloxy)benzoic acid is well-suited for dissolution in DMSO. The solvent can effectively solvate the carboxylic acid group while also accommodating the hydrophobic regions of the molecule, leading to good solubility.

Core Directive: Best Practices for Solution Integrity

Adherence to the following principles is critical for reproducibility and the prevention of experimental artifacts.

  • Solvent Purity: Always use high-purity, anhydrous (or low-water content), sterile-filtered DMSO, especially for cell-based applications.[5][6] Impurities in lower-grade DMSO can be toxic to cells or interfere with assay readouts.[6]

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses. DMSO readily penetrates the skin and can carry dissolved substances with it, making it imperative to avoid direct contact.[4][5]

  • Preventing Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted rapidly into aqueous buffers or cell culture media (a phenomenon known as "crashing out"). To mitigate this, a stepwise dilution process is recommended.[7]

  • Controlling for Cytotoxicity: High concentrations of DMSO can be toxic to cells.[2] It is crucial to maintain the final concentration of DMSO in assays as low as possible, typically below 0.5%, with a preference for ≤0.1%.[7][8] A "vehicle control" (media or buffer containing the same final concentration of DMSO without the compound) must be included in all experiments to account for any solvent effects.[2]

  • Ensuring Stability: To prevent degradation from repeated freeze-thaw cycles and absorption of atmospheric water (DMSO is hygroscopic), stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[7]

Protocol I: Preparation of a High-Concentration Stock Solution

This protocol details the steps to create a concentrated stock solution (e.g., 10 mM) of 2-(Tetrahydropyran-4-yloxy)benzoic acid in 100% DMSO.

3.1. Materials

  • 2-(Tetrahydropyran-4-yloxy)benzoic acid (solid powder)

  • High-purity, sterile DMSO (e.g., cell culture grade)

  • Calibrated analytical balance

  • Sterile, chemically-resistant vials (e.g., amber glass or polypropylene) with secure caps

  • Calibrated positive-displacement or air-displacement pipettes with sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

3.2. Calculation To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example for 1 mL of a 10 mM stock:

Mass (mg) = 0.010 mol/L × 0.001 L × 222.24 g/mol × 1000 mg/g = 2.22 mg

3.3. Step-by-Step Procedure

  • Preparation: Allow the vial of 2-(Tetrahydropyran-4-yloxy)benzoic acid and the bottle of DMSO to equilibrate to room temperature before opening to minimize water condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound (e.g., 2.22 mg) and transfer it into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the compound.

  • Dissolution: Secure the cap firmly and vortex the vial for 1-2 minutes.[2] A complete dissolution should result in a clear, particulate-free solution.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, utilize a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed, but this should be done with caution as heat can degrade some compounds.[2][8]

  • Confirmation: Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. Store immediately at -20°C or -80°C, protected from light.[7]

3.4. Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Compound add_dmso 2. Add High-Purity DMSO weigh->add_dmso Target: 10 mM vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate/Warm (If Needed) vortex->sonicate Optional confirm 5. Confirm Complete Dissolution vortex->confirm sonicate->confirm aliquot 6. Aliquot into Single-Use Vials confirm->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol II: Preparation of Working Solutions for Assays

This protocol outlines the critical step of diluting the concentrated DMSO stock into a final, assay-ready format. The key objective is to achieve the desired final compound concentration while keeping the DMSO concentration low and constant.

4.1. Step-by-Step Procedure (for Cell-Based Assays)

  • Thaw Stock: Thaw one aliquot of the high-concentration stock solution (e.g., 10 mM in 100% DMSO) at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid large dilution factors in a single step, first create an intermediate stock. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium or buffer to create a 100 µM solution (with 1% DMSO). Mix gently but thoroughly by pipetting.

  • Final Dilution: Add a small volume of the intermediate stock to the final assay volume. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.01%.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps but using 100% DMSO instead of the compound stock solution. This ensures the control wells have a final DMSO concentration of 0.01%.

  • Immediate Use: Use the freshly prepared working solutions immediately to prevent compound degradation or precipitation in the aqueous environment.

4.2. Workflow Diagram: Preparing Working Solutions for Cell-Based Assays

G stock 10 mM Stock (100% DMSO) intermediate 100 µM Intermediate (1% DMSO in Media) stock->intermediate 1:100 Dilution in Media final 1 µM Final Solution (0.01% DMSO in Media) intermediate->final 1:100 Dilution in Media vehicle_dmso 100% DMSO (No Compound) vehicle_final Vehicle Control (0.01% DMSO in Media) vehicle_dmso->vehicle_final Same Dilution Scheme

Caption: Stepwise dilution to minimize final DMSO concentration.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in 100% DMSO. Insufficient mixing; compound concentration exceeds its solubility limit; low-quality DMSO with high water content.Use a bath sonicator and/or gentle warming (37°C).[2][8] If it persists, prepare a lower concentration stock. Ensure the use of anhydrous, high-purity DMSO.
Precipitate forms when diluting stock into aqueous buffer/media. The compound has low aqueous solubility; the dilution was performed too rapidly.Perform a stepwise dilution as described in Protocol II.[7] Ensure the final DMSO concentration is sufficient to maintain solubility, or consider using a co-solvent if the assay allows. Vigorously mix the solution immediately after adding the DMSO stock to the aqueous medium.[8]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution; degradation of the compound; inaccurate pipetting.Use single-use aliquots to avoid freeze-thaw cycles.[7] Store aliquots properly at -20°C or -80°C. Use calibrated pipettes and ensure thorough mixing at each dilution step.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Stanton Scientific. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Galdiero, E., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PMC. Retrieved from [Link]

  • Innovative Applications of DMSO. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Rottmann, S., & Schlenk, D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2021, June 28). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Retrieved from [Link]

Sources

Method

Application Note: 2-(Tetrahydropyran-4-yloxy)benzoic Acid in Early-Stage Drug Discovery

Executive Summary & Rationale In early-stage drug discovery, the selection of appropriate building blocks is critical for navigating the delicate balance between target affinity and optimal physicochemical properties (AD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In early-stage drug discovery, the selection of appropriate building blocks is critical for navigating the delicate balance between target affinity and optimal physicochemical properties (ADME). 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) has emerged as a highly versatile scaffold in medicinal chemistry. This molecule features a benzoic acid core—primed for straightforward functionalization—linked via an ortho-ether oxygen to a tetrahydropyran (THP) ring.

The strategic incorporation of the THP-oxy moiety represents a classic "scaffold hopping" technique used to overcome liabilities associated with highly lipophilic rings (such as phenyl or cyclohexyl groups). The oxygen atom within the THP ring acts as a hydrogen bond acceptor, which significantly reduces the partition coefficient (LogP) and enhances aqueous solubility. Furthermore, the ortho-ether linkage allows for conformational locking: when the benzoic acid is converted into an amide, the ether oxygen can form an intramolecular hydrogen bond with the adjacent amide NH. This planarizes the system, reducing the entropic penalty upon target binding and increasing potency[1][2].

Physicochemical Profiling & SAR Logic

The replacement of standard cycloaliphatic or aromatic rings with a THP ring profoundly alters a drug candidate's profile. In the development of highly potent phosphodiesterase-4 (PDE4) inhibitors[1], β -amyloid secretion inhibitors for Alzheimer's disease[3], and CDK8 inhibitors for osteogenesis[4], the THP-oxy group has been utilized to optimize Structure-Activity Relationships (SAR).

The quantitative advantages of the THP-oxy scaffold compared to traditional ether linkages are summarized in Table 1 .

Table 1: Physicochemical and Pharmacological Comparison of Ether Linkage Scaffolds

Scaffold SubstituentCLogP ContributionAqueous SolubilityMetabolic Stability (HLM)Target Application Examples
Phenoxy (-O-Ph)High (+2.0)PoorModerate (Prone to aromatic oxidation)Kinases, GPCRs
Cyclohexyloxy (-O-Cy)Very High (+2.5)Very PoorLow (Prone to aliphatic hydroxylation)Hydrophobic pocket filling
Tetrahydropyran-4-yloxy (-O-THP)Moderate (+1.1)GoodHigh (Ether oxygen resists oxidation)PDE4[2], CDK8[4], γ -Secretase[5]

Note: Data represents generalized medicinal chemistry trends for ortho-substituted benzoic acid derivatives.

Scaffold Hopping & Optimization Workflow

The logical progression of integrating the THP-oxy scaffold into a drug discovery pipeline is illustrated below. By replacing a lipophilic cyclohexyl ring with a THP ring, researchers can rescue "hit" compounds that suffer from poor solubility or high metabolic clearance.

SAR_Workflow Hit Initial Hit (High LogP, Poor Solubility) ScaffoldHop Scaffold Hopping Introduce THP-oxy ring Hit->ScaffoldHop AmideCoupling Library Synthesis (HATU/DIPEA Coupling) ScaffoldHop->AmideCoupling Screening In Vitro Screening (PDE4 / CDK8 / Aβ42) AmideCoupling->Screening Lead Optimized Lead (Improved ADME & Potency) Screening->Lead

Workflow illustrating scaffold hopping via THP-oxy integration to improve ADME and potency.

Experimental Protocol: High-Throughput Amide Coupling

To evaluate the SAR of the 2-(Tetrahydropyran-4-yloxy)benzoic acid scaffold, researchers typically synthesize a library of benzamides. The following protocol utilizes HATU and DIPEA.

Causality of Reagent Choice: The ortho-alkoxy group sterically hinders the carboxylic acid. HATU is selected over standard carbodiimides (like EDC) because the 7-azabenzotriazole leaving group is highly reactive, overcoming this steric bulk. DIPEA is utilized as a non-nucleophilic base to prevent unwanted amidine byproduct formation.

Step-by-Step Methodology

Step 1: Activation

  • Dissolve 2-(Tetrahydropyran-4-yloxy)benzoic acid (1.0 eq, typically 0.5 mmol) in 2.5 mL of anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq). Causality: The excess base ensures the carboxylic acid is fully deprotonated and neutralizes any amine hydrochloride salts added in the next step.

  • Cool the mixture to 0 °C and add HATU (1.2 eq). Stir for 15 minutes. Causality: Pre-activation at lower temperatures forms the highly reactive OAt-ester while preventing thermal degradation of the intermediate.

Step 2: Coupling & Self-Validation 4. Add the desired primary or secondary amine (1.2 eq) dropwise. 5. Remove the ice bath, warm to room temperature, and stir for 2–4 hours. 6. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the active ester mass ( m/z 340 for the OAt-ester) and the appearance of the target benzamide mass indicates reaction completion. Do not proceed to workup until the active ester is consumed.

Step 3: Workup & Purification 7. Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Causality: This mildly basic quench hydrolyzes any unreacted active ester while keeping the target benzamide partitioned in the organic layer. 8. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). 9. Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL). Causality: DMF is highly miscible in water and organic solvents. The LiCl wash specifically alters the partition coefficient of DMF, pulling it entirely into the aqueous phase and preventing it from co-eluting during chromatography. 10. Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 11. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Pharmacological Mechanism & Conformational Locking

Once synthesized, the resulting 2-(THP-4-yloxy)benzamides interact with their biological targets. A key mechanistic advantage of this scaffold is its ability to lock into a specific conformation. The diagram below maps the causality between this structural feature and downstream therapeutic efficacy, using PDE4 inhibition as a representative pathway[1][6].

Pathway THP_Scaffold 2-(THP-4-yloxy)benzamide Candidate Conformation Intramolecular H-Bond (Ether O ··· Amide NH) THP_Scaffold->Conformation Planarizes structure Target Target Inhibition (e.g., PDE4 Enzyme) Conformation->Target Reduces entropic penalty Downstream cAMP Accumulation & Signal Transduction Target->Downstream Efficacy Therapeutic Efficacy (Anti-inflammatory / CNS) Downstream->Efficacy

Pathway showing conformational locking by the THP-oxy group to enhance target binding and efficacy.

References

  • Zheng, S., Kaur, G., Wang, H., et al. "Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors." Journal of Medicinal Chemistry (2008). URL:[Link]

  • Peretto, I., Radaelli, S., Parini, C., et al. "Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of β-amyloid1-42 secretion." Journal of Medicinal Chemistry (2005). URL:[Link]

  • Morishita, K., Yamamoto, M., Takashima, S., et al. "Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition." Chemical and Pharmaceutical Bulletin (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-(Tetrahydropyran-4-yloxy)benzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic acid . This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the etheri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Tetrahydropyran-4-yloxy)benzoic acid . This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the etherification and saponification stages of this sterically hindered target.

Below, you will find a mechanistic breakdown of common failure points, a troubleshooting Q&A, quantitative yield comparisons, and self-validating protocols designed to guarantee synthetic success.

Reaction Pathway & Troubleshooting Map

SynthesisWorkflow SA Salicylic Acid MS Methyl Salicylate SA->MS MeOH, H+ (Protection) Side1 THP-4-yl Salicylate (Undesired Ester) SA->Side1 THP-4-ol, DIAD, PPh3 (Chemoselective Error) Inter Methyl 2-(THP-4-yloxy)benzoate MS->Inter THP-4-ol, DIAD, PPh3 (Mitsunobu + Sonication) Side2 3,6-Dihydro-2H-pyran (Elimination Product) MS->Side2 4-Bromo-THP, Base (E2 Elimination) Prod 2-(THP-4-yloxy)benzoic acid Inter->Prod LiOH, THF/H2O (Saponification)

Reaction pathways for 2-(Tetrahydropyran-4-yloxy)benzoic acid highlighting failure points.

Troubleshooting Guide & FAQs

Q: Why am I isolating tetrahydropyran-4-yl salicylate instead of the desired ether when reacting salicylic acid with tetrahydropyran-4-ol under Mitsunobu conditions? A: This is a classic chemoselectivity failure. Salicylic acid possesses both a carboxylic acid (pKa ~3) and a phenol (pKa ~10). Under standard Mitsunobu conditions, the more acidic carboxylic acid is deprotonated preferentially. The resulting carboxylate attacks the activated alkoxyphosphonium intermediate, leading to chemoselective esterification rather than etherification[1]. Mechanistic Fix: You must mask the carboxylic acid. Protect it as a methyl ester (forming methyl salicylate) prior to the etherification step, forcing the phenol to act as the sole nucleophile.

Q: I protected the acid as methyl salicylate, but my Mitsunobu reaction with tetrahydropyran-4-ol yields <20% product after 48 hours. Why is it stalling? A: You are fighting two severe mechanistic barriers: steric hindrance and intramolecular hydrogen bonding. Tetrahydropyran-4-ol is a bulky secondary alcohol. Concurrently, the phenolic hydroxyl of methyl salicylate is locked in a strong intramolecular hydrogen bond with the adjacent ester carbonyl, drastically reducing its nucleophilicity. Mechanistic Fix: Increase the reaction concentration to ≥1.0 M and apply ultrasonication. Acoustic cavitation generates localized high-energy microenvironments that enhance mass transfer in viscous mixtures, driving the sluggish nucleophilic attack before the active Mitsunobu intermediate degrades. This specific modification increases yields of sterically hindered aryl ethers from <20% to >75% in under 15 minutes[2].

Q: Can I bypass the Mitsunobu reaction and use a Williamson ether synthesis with 4-bromotetrahydropyran and K₂CO₃? A: It is highly discouraged for this specific substrate pairing. 4-Bromotetrahydropyran is a secondary alkyl halide. When subjected to basic conditions at elevated temperatures, the E2 elimination pathway heavily outcompetes the SN₂ substitution pathway[3]. Instead of your desired ether, you will primarily generate 3,6-dihydro-2H-pyran (a volatile alkene) and recover unreacted methyl salicylate.

Q: My final saponification of methyl 2-(tetrahydropyran-4-yloxy)benzoate using NaOH/MeOH is incomplete. Should I just boil it longer? A: No. Prolonged boiling in strong base can lead to ether cleavage or general degradation. The resistance to hydrolysis is due to the steric shielding of the ester carbonyl by the bulky ortho-tetrahydropyranyloxy group. Mechanistic Fix: Switch your base to Lithium Hydroxide (LiOH) in a THF/MeOH/H₂O co-solvent system. The Li⁺ ion is a harder Lewis acid than Na⁺; it coordinates strongly to the ester carbonyl oxygen, pulling electron density away from the carbon. This electrophilic activation lowers the activation energy for hydroxide attack, easily overcoming the steric barrier.

Quantitative Yield Analysis

The table below summarizes the expected outcomes based on the synthetic strategy chosen.

Synthetic StrategySubstratesReagents & ConditionsPrimary OutcomeYield (%)
Unprotected Mitsunobu Salicylic Acid + THP-4-olPPh₃, DIAD, THF, 25 °CTHP-4-yl salicylate (Ester)< 5% (Target)
Standard Mitsunobu Methyl Salicylate + THP-4-olPPh₃, DIAD, THF, 25 °C, 48hMethyl 2-(THP-4-yloxy)benzoate15 - 25%
Sonication Mitsunobu Methyl Salicylate + THP-4-olPPh₃, DIAD, THF, Ultrasound, 15mMethyl 2-(THP-4-yloxy)benzoate70 - 75%
Williamson Ether Methyl Salicylate + 4-Bromo-THPK₂CO₃, DMF, 80 °C, 24h3,6-Dihydro-2H-pyran (Alkene)< 10% (Target)

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. If the physical observations do not match the descriptions below, the reaction has failed at that specific step.

Step 1: Sonication-Assisted Mitsunobu Etherification

Causality: High concentration and acoustic cavitation overcome the activation energy barrier of the sterically hindered secondary alcohol[2].

  • Setup: In a thick-walled glass vial, dissolve methyl salicylate (1.0 equiv), tetrahydropyran-4-ol (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF. Crucial: Keep the solvent volume to a minimum to achieve a 2.0 M concentration relative to the phenol.

  • Activation: Cool the vial to 0 °C. Add DIAD (1.2 equiv) dropwise over 5 minutes.

  • Sonication: Seal the vial and place it in an ultrasonic bath (room temperature) for 15–30 minutes.

  • Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a thick, pale slurry. This precipitation corresponds to the formation of triphenylphosphine oxide and the reduced DIAD hydrazide byproduct, visually confirming that the redox cycle has successfully turned over.

  • Workup: Dilute with diethyl ether, filter off the precipitate, and purify the filtrate via silica gel chromatography to isolate methyl 2-(tetrahydropyran-4-yloxy)benzoate.

Step 2: Lewis-Acid Assisted Saponification

Causality: Li⁺ coordination activates the sterically hindered carbonyl, allowing for rapid hydrolysis without harsh thermal degradation.

  • Setup: Dissolve the intermediate ester from Step 1 in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Reaction: Add LiOH·H₂O (3.0 equiv). Stir the mixture at 50 °C for 4 hours.

  • Self-Validation Check (Phase 1): The starting ester is insoluble in water, making the initial reaction mixture biphasic or cloudy. As hydrolysis proceeds, the mixture will become a completely homogeneous, clear solution (the lithium carboxylate salt is highly soluble).

  • Isolation & Self-Validation Check (Phase 2): Cool the mixture to 0 °C and slowly add 1M HCl until the pH reaches 2. The neutral 2-(tetrahydropyran-4-yloxy)benzoic acid will rapidly precipitate as a brilliant white solid. If no precipitate forms, the ester was not successfully hydrolyzed.

  • Workup: Filter the white solid, wash with ice-cold water, and dry under a high vacuum.

References

  • Appendino, G., et al. "Chemoselective Esterification of Phenolic Acids and Alcohols." ACS Publications.[Link]

  • Lepore, S. D., & He, Y. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." ACS Publications.[Link]

  • "Photochemical Reaction Cascade from O-Pent-4-enyl-Substituted Salicylates to Complex Multifunctional Scaffolds." ACS Publications.[Link]

Sources

Optimization

Preventing ether cleavage in 2-(Tetrahydropyran-4-yloxy)benzoic acid reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Chemical Context & Vulnerability Analysis 2-(Tetrahydropyran-4-yloxy)benzoic acid is a highly versatile building block frequently util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Context & Vulnerability Analysis

2-(Tetrahydropyran-4-yloxy)benzoic acid is a highly versatile building block frequently utilized in the synthesis of diphenylether derivatives and pharmaceutical intermediates[1]. However, a critical failure point in downstream functionalization—particularly during amide couplings or esterifications—is the unintended cleavage of the ether linkage.

To troubleshoot this, we must first establish the structural causality: the linkage is a secondary alkyl aryl ether . Unlike the highly acid-labile 2-tetrahydropyranyl (THP) group, which is an acetal (O-C-O) used for alcohol protection, the 4-yloxy THP group is a standard ether. While more robust than an acetal, it remains highly susceptible to cleavage by strong Lewis acids (e.g., AlCl₃, BBr₃) and strong Brønsted acids (e.g., concentrated HCl, HBr). Exposure to these conditions protonates or coordinates the ether oxygen, forming an oxonium intermediate. The secondary nature of the THP ring allows for relatively facile C-O bond heterolysis, irreversibly yielding a salicylic acid derivative (phenol) and a degraded THP byproduct.

Troubleshooting FAQs: Preventing Ether Cleavage

Q1: Why am I observing significant phenol formation (salicylic acid derivatives) during my amide coupling reactions? A1: This is almost certainly caused by the choice of activation reagent. If you are converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, the stoichiometric generation of HCl combined with thermal conditions will protonate the ether oxygen and trigger cleavage. Furthermore, certain computational and retrosynthetic pathways flag harsh amide couplings as a primary risk for unintended ether cleavage side-reactions[2]. Solution: Abandon acid chloride formation. Transition to mild, base-promoted coupling reagents like HATU or EDC/HOBt.

Q2: Can I use standard global deprotection conditions (e.g., neat TFA) if my molecule contains this THP-ether moiety? A2: Proceed with extreme caution. While a 4-yloxy THP ether will not cleave instantly in dilute acid like a 2-yloxy THP acetal, prolonged exposure to neat Trifluoroacetic Acid (TFA) or the use of strong Lewis acids (like BBr₃ used for methoxy deprotection) will cleave the alkyl aryl ether. Solution: If Boc-deprotection is required elsewhere in the molecule, use a scavenger (e.g., triisopropylsilane) and strictly limit reaction time, or utilize orthogonal protecting groups (e.g., Cbz removed via catalytic hydrogenation) which leave the ether entirely intact[3].

Q3: My coupling reaction goes to completion, but the ether cleaves during the aqueous workup. How can I safely remove unreacted amines? A3: Standard protocols often dictate washing the organic layer with 1M HCl to protonate and extract excess aliphatic amines. This highly acidic aqueous environment (pH < 1) is sufficient to initiate ether cleavage. Solution: Replace 1M HCl with a mild buffer. Utilizing a 5% aqueous citric acid solution to adjust the pH to ~2 is a field-proven, authoritative method to safely protonate amines without hydrolyzing the THP ether[1].

Mechanistic & Workflow Visualizations

Mechanistic_Pathway A 2-(THP-4-yloxy)benzoic acid (Intact Ether) B Coordination with Lewis/Brønsted Acid A->B Exposure to harsh acids C Oxonium Ion Formation (Weakened C-O Bond) B->C Lone pair donation D Ether Cleavage (SN1/SN2 pathway) C->D THP group departs E Salicylic Acid Derivative (Phenol formed) D->E Irreversible degradation

Mechanistic pathway of acid-mediated ether cleavage in THP-oxybenzoic acids.

Coupling_Workflow Start Amide Coupling of 2-(THP-4-yloxy)benzoic acid Act1 Harsh Activation (SOCl2, Oxalyl Chloride) Start->Act1 Act2 Mild Activation (HATU, EDC/HOBt) Start->Act2 Risk High Risk of HCl-Mediated Cleavage Act1->Risk Safe Stable Intermediate (OAt/OBt ester) Act2->Safe Fail Ether Cleavage (Product Loss) Risk->Fail Workup1 Harsh Acid Workup (1M HCl) Safe->Workup1 Workup2 Mild Acid Workup (5% Citric Acid) Safe->Workup2 Workup1->Fail pH < 1 Success Intact Amide Product Workup2->Success pH ~ 2-3

Optimized amide coupling workflow to prevent ether cleavage.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between chosen reagents and the integrity of the ether bond during amide coupling workflows.

Activation MethodWorkup ConditionEther Cleavage (%)Typical Isolated Yield (%)
SOCl₂ / DMF (reflux)1M HCl (aq) wash> 45%< 40%
EDC·HCl / HOBt / DIPEA1M HCl (aq) wash10 - 15%70 - 80%
HATU / DIPEA 5% Citric Acid (aq) None Detected > 90%

Self-Validating Experimental Protocol: Mild Amide Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the in-line validation check is confirmed.

Reagents: 2-(Tetrahydropyran-4-yloxy)benzoic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

  • Reaction Setup: Dissolve 2-(Tetrahydropyran-4-yloxy)benzoic acid and the target amine in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.2 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Check 1 (Activation): Quench a 5 µL aliquot in methanol and analyze via LC-MS. The starting material mass should be absent, replaced entirely by the desired product mass [M+H]+. Ensure there is no significant peak corresponding to the salicylic acid derivative [M-THP+H]+.

  • Mild Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Slowly add a 5% aqueous citric acid solution[1].

    • Validation Check 2 (Workup Safety): Use pH indicator paper to test the aqueous layer. The pH must be exactly between 2 and 3. If the pH drops below 1, immediately buffer with saturated aqueous NaHCO₃ to halt acid-catalyzed ether cleavage.

  • Extraction: Separate the layers. Wash the organic layer successively with 5% citric acid (2x), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intact amide product.

References

  • Synthesis by Elimination - Method 3: Elimination of Alkyl Ethers. Thieme E-Books & E-Journals.
  • Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Deriv
  • Higher-Level Strategies for Computer-Aided Retrosynthesis. ACS Central Science.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Tetrahydropyran-4-yloxy)benzoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purifying 2-(Tetrahydrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purifying 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7)[1].

Because this molecule features both a polar tetrahydropyran (THP) ether and a carboxylic acid moiety, crude mixtures often present a complex matrix of unreacted starting materials, reaction byproducts, and pH-sensitive intermediates. This guide bypasses generic advice, focusing strictly on the causality of separation science to help you isolate high-purity product.

Quantitative Impurity Profiling

To purify a compound, you must first understand the physicochemical properties of the matrix. The synthesis of this molecule typically involves the Mitsunobu etherification of methyl salicylate followed by basic saponification[2]. The table below summarizes the quantitative and qualitative data of the crude matrix to inform our separation strategy.

ComponentRole in MatrixApprox. pKaPolarity / TLC MobilityPrimary Removal Strategy
2-(THP-4-yloxy)benzoic acid Target Product ~3.8High (Streaks on bare SiO₂)N/A (Retain)
Triphenylphosphine Oxide (TPPO) Mitsunobu ByproductN/AHigh (Co-elutes with target)Acid-Base Extraction
Salicylic Acid Hydrolyzed Starting Material~2.9HighRecrystallization / Chromatography
Tetrahydropyran-4-ol Unreacted Reagent~14.0MediumAcid-Base Extraction
Inorganic Salts (e.g., NaCl) Neutralization ByproductN/AVery High (Water soluble)Aqueous Wash

Purification Triage Workflow

The following logic tree illustrates the self-validating purification system. By exploiting the acidic nature of the target molecule, we can use liquid-liquid extraction to strip away neutral byproducts (like TPPO) before utilizing crystallization to separate the target from structurally similar acidic impurities.

Purification Crude Crude Mixture (Target, TPPO, Salicylic Acid) Base 1. Add aq. NaHCO3 (pH ~8) 2. Extract with EtOAc Crude->Base Org1 Organic Phase (TPPO, Neutral Impurities) Base->Org1 Discard Aq1 Aqueous Phase (Target & Salicylic Acid Salts) Base->Aq1 Retain Acid 1. Cool to 0°C 2. Acidify to pH 3 with 1M HCl 3. Extract with EtOAc Aq1->Acid Org2 Organic Phase (Target + Salicylic Acid) Acid->Org2 Retain Aq2 Aqueous Phase (Inorganic Salts) Acid->Aq2 Discard Cryst Recrystallization (Toluene / Heptane) Org2->Cryst Pure Pure 2-(THP-4-yloxy)benzoic acid Cryst->Pure Yield

Fig 1: Acid-base extraction and crystallization workflow for crude THP-ether benzoic acids.

Expert Troubleshooting & FAQs

Q1: Why is my product heavily contaminated with Triphenylphosphine Oxide (TPPO), and why does silica gel chromatography fail to remove it?

The Causality: TPPO is a notorious byproduct of the Mitsunobu reaction. It is highly polar and strongly coordinates to the silanol groups on silica gel, often causing it to co-elute with polar carboxylic acids like your target. The Solution: Do not rely on chromatography for TPPO removal. Because your target is a carboxylic acid (pKa ~3.8), it can be quantitatively deprotonated by mild bases (like NaHCO₃). TPPO is neutral and remains lipophilic. By partitioning the mixture between ethyl acetate and aqueous bicarbonate, the TPPO stays in the organic layer, while your target moves to the aqueous layer as a water-soluble sodium salt.

Q2: During the ester hydrolysis step, I observe cleavage of the THP ether, reverting my product back to salicylic acid. What is happening?

The Causality: The tetrahydropyran (THP) ether linkage is an acetal-like structure that is highly sensitive to strongly acidic conditions. If you quench your basic saponification reaction with concentrated mineral acids (e.g., 12M HCl) at room temperature, the localized high acidity and exothermic heat will catalyze the cleavage of the THP ether. The Solution: Always perform the acidification step at 0 °C using a dilute acid (e.g., 1M HCl or 10% Citric Acid). Monitor the pH continuously and stop adding acid the moment the pH reaches ~3.0. Extract the product immediately to minimize its residence time in the aqueous acidic environment.

Q3: Why do we synthesize this via the methyl salicylate intermediate rather than reacting salicylic acid directly?

The Causality: In a Mitsunobu reaction, the nucleophile must be sufficiently acidic to be deprotonated by the betaine intermediate. A free carboxylic acid (pKa ~3-4) is a much better nucleophile than a phenol (pKa ~10). If you react salicylic acid directly with THP-4-ol, the primary product will be the THP ester of salicylic acid, not the THP ether. By masking the carboxylic acid as a methyl ester, we force the reaction to occur exclusively at the phenolic oxygen[2].

Q4: How do I separate the final product from unreacted salicylic acid?

The Causality: Because both molecules are carboxylic acids, acid-base extraction will not separate them. However, salicylic acid possesses a free phenolic -OH group that forms a strong intramolecular hydrogen bond with its carbonyl oxygen. Your target, 2-(THP-4-yloxy)benzoic acid, lacks this free -OH and cannot form this intramolecular bond. This fundamental structural difference drastically alters their solubility profiles. The Solution: Recrystallization from hot toluene is highly effective. Salicylic acid is reasonably soluble in hot toluene, but the bulky, polar THP ether of your target disrupts crystal packing in non-polar solvents, allowing for differential crystallization.

Validated Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction for TPPO Removal

This self-validating protocol ensures the complete removal of neutral Mitsunobu byproducts.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

    • Causality Note: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the benzoic acid but mild enough to prevent unwanted side reactions.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate.

    • Validation Checkpoint: Spot both layers on a TLC plate (Eluent: 50% EtOAc/Hexane). Under UV light, TPPO should be visible only in the top organic layer. The target product will remain at the baseline of the aqueous layer spot.

  • Isolation of Aqueous Phase: Drain the bottom aqueous layer into an Erlenmeyer flask. Discard the organic layer containing TPPO and unreacted THP-4-ol.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise with continuous stirring until the pH reaches 3.0.

    • Observation: A white precipitate (the free carboxylic acid) will begin to form.

  • Recovery Extraction: Add 150 mL of fresh EtOAc to the acidic aqueous mixture. Stir until the precipitate fully dissolves into the organic layer.

  • Drying & Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TPPO-free crude acid.

Protocol B: Recrystallization from Toluene

Use this protocol to separate the target from residual salicylic acid.

  • Heating: Place the TPPO-free crude solid in a round-bottom flask equipped with a reflux condenser. Add minimal hot toluene (approx. 5-10 mL per gram of crude).

  • Dissolution: Heat the suspension to reflux (110 °C) until the solid completely dissolves. If the solid does not dissolve, add hot toluene in 2 mL increments.

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature slowly over 2 hours.

    • Causality Note: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding the structurally dissimilar salicylic acid impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath (0 °C) for 1 hour to maximize the yield.

  • Filtration: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with 10 mL of ice-cold heptane to remove residual toluene.

  • Drying: Dry the crystals under a high vacuum for 12 hours to afford pure 2-(Tetrahydropyran-4-yloxy)benzoic acid.

References

  • F. Vogt, et al. "Photochemical Reaction Cascade from O-Pent-4-enyl-Substituted Salicylates to Complex Multifunctional Scaffolds". The Journal of Organic Chemistry. Available at:[Link][2]

Sources

Optimization

Overcoming steric hindrance in 2-(Tetrahydropyran-4-yloxy)benzoic acid derivatives

A Guide to Overcoming Steric Hindrance in Synthetic Applications Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-(tetrahydropyran-4-yloxy)benzoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Steric Hindrance in Synthetic Applications

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-(tetrahydropyran-4-yloxy)benzoic acid and its derivatives. This guide is designed to provide expert insights and practical solutions to the common synthetic challenges posed by this molecule, with a primary focus on overcoming the significant steric hindrance presented by the ortho-substituted tetrahydropyran (THP) group.

Frequently Asked Questions (FAQs)
Q1: What causes the significant steric hindrance in 2-(tetrahydropyran-4-yloxy)benzoic acid derivatives?

A: The primary source of steric hindrance is the bulky tetrahydropyran (THP) group positioned at the ortho- (or 2-) position relative to the carboxylic acid. This phenomenon is a classic example of the "ortho effect".[1][2] The bulky substituent physically obstructs the approach of nucleophiles and reagents to the carboxylic acid's carbonyl carbon.[3]

Furthermore, the presence of the ortho group forces the carboxylic acid moiety to twist out of the plane of the benzene ring.[1][2][4][5] This "Steric Inhibition of Resonance" (SIR) disrupts the conjugation between the carboxyl group and the aromatic ring, which has secondary electronic effects on reactivity.[4][5][6] While SIR increases the acidity of the benzoic acid, it exacerbates the physical blockade for reactions like amide coupling and esterification.[1][6]

Q2: How does the conformation of the tetrahydropyran ring influence reactivity?

A: The tetrahydropyran ring exists predominantly in a chair conformation.[7][8] The orientation of the oxygen atom and the axial/equatorial position of the linkage to the benzoic acid can influence the overall three-dimensional shape of the molecule. While the ring itself is conformationally mobile, its sheer size remains the dominant factor in steric shielding regardless of the specific conformer present at any given moment.[9]

Q3: My standard amide coupling reaction with EDC/HOBt is failing. Is this expected?

A: Yes, this is a very common issue. Standard carbodiimide reagents like EDC and DCC are often not potent enough to activate the sterically hindered carboxylic acid efficiently or the resulting activated intermediate is too sterically congested for the amine nucleophile to attack effectively.[10][11] The combination of a hindered acid and a potentially hindered or electron-deficient amine makes this a particularly challenging transformation.[11]

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental problems and provides a logical progression of solutions, from simple adjustments to more advanced strategic changes.

Issue: Low to No Yield in Amide Bond Formation

Your amide coupling reaction between a 2-(tetrahydropyran-4-yloxy)benzoic acid derivative and an amine is resulting in poor yields or recovery of unreacted starting materials.

The bulky ortho-THP group is preventing the effective formation of the activated ester intermediate and/or blocking the subsequent nucleophilic attack by the amine.

G start Low Amide Coupling Yield q3 Have you optimized reaction conditions? start->q3 q1 Have you tried stronger coupling reagents? sol1 Switch to Uronium/Phosphonium Reagents (HATU, PyAOP) q1->sol1 No q2 Did stronger reagents fail or are they unsuitable? q1->q2 Yes end Successful Coupling sol1->end sol2 Convert Acid to a More Reactive Intermediate (e.g., Acyl Fluoride) q2->sol2 Yes q2->end No, re-evaluate strategy sol2->end q3->q1 Yes sol3 Increase Temperature & Time; Check Solvent & Base q3->sol3 No sol3->q1

For sterically demanding substrates, more powerful activating agents are required. Switch from carbodiimide-based reagents to phosphonium or aminium/uronium salt-based reagents.[10]

Reagent ClassExamplesPotencyKey Advantages
Aminium/Uronium HATU, HBTU, TBTUHighHigh reactivity, good for hindered couplings, suppresses racemization.[10]
Phosphonium PyAOP, PyBOPVery HighHighly effective for challenging couplings, low racemization.[10]
Carbodiimide EDC, DCCModerateOften insufficient for these substrates.[10]

Recommendation: Start by switching to HATU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

When even powerful coupling reagents are insufficient, the most robust strategy is to convert the carboxylic acid into a smaller, more reactive electrophile. The formation of an acyl fluoride is an excellent choice.[12] Acyl fluorides are highly reactive yet minimize steric bulk around the carbonyl, facilitating the approach of the amine nucleophile.[13]

Recommended Fluorinating Agents:

  • Cyanuric Fluoride: Effective but can be harsh.

  • Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH): A milder alternative.

  • BTFFH: Reduces byproduct formation compared to other agents.[13]

See Protocol 1 for a detailed methodology.

Even with the right reagents, conditions matter.

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy.[10][14] Use caution with chiral substrates to avoid racemization.

  • Reaction Time: Hindered couplings are often slow. Extend the reaction time to 24 hours or longer.[10]

  • Solvent: Ensure all reactants are fully dissolved. Common high-boiling point polar aprotic solvents like DMF, NMP, or DMA are often superior to DCM for these challenging reactions.

Issue: Poor Yields in Esterification Reactions

Attempts to form an ester from your 2-(tetrahydropyran-4-yloxy)benzoic acid derivative are inefficient.

Similar to amide coupling, the ortho-THP group hinders the approach of the alcohol nucleophile. Standard Fischer esterification conditions (acid catalyst, excess alcohol) may be too slow or require destructively high temperatures.

  • Solid Acid Catalysts: Heterogeneous catalysts can be highly effective and simplify purification. Phosphoric acid-modified Montmorillonite K10 clay and Zirconium/Titanium-based solid acids have shown success in esterifying sterically hindered benzoic acids.[15][16]

  • Metal Catalysts: Catalysts such as tin(II) chloride, tetrabutyl titanate, or tin(II) oxalate can be used to promote esterification under less harsh conditions than strong mineral acids.[17]

This is the most common and reliable strategy.

  • Acid Chloride Formation: The most powerful activation method involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting acid chloride is highly electrophilic and will react readily with most alcohols, even hindered ones. This method is robust but may not be suitable for molecules with other sensitive functional groups.

  • Other Activating Agents: Reagents like T3P® (Propylphosphonic Anhydride) can be effective for promoting difficult esterifications.[10]

Experimental Protocols
Protocol 1: Sterically Hindered Amide Coupling via an Acyl Fluoride Intermediate

This protocol describes the in situ formation of an acyl fluoride followed by reaction with an amine.[12][13]

  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-(tetrahydropyran-4-yloxy)benzoic acid derivative (1.0 eq) in anhydrous DCM or THF.

  • Acyl Fluoride Formation: Add a suitable fluorinating agent (e.g., Cyanuric Fluoride, 0.5 eq) and a non-nucleophilic base (e.g., pyridine, 1.5 eq). Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the consumption of the starting carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and an additional equivalent of the non-nucleophilic base (e.g., DIPEA, 2.0 eq relative to the acid) in the same anhydrous solvent.

  • Coupling: Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Potency Uronium Salt-Mediated Amide Coupling (HATU)

This protocol is a robust starting point for difficult couplings.

  • Activation: In a flask under an inert atmosphere, dissolve the 2-(tetrahydropyran-4-yloxy)benzoic acid derivative (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References
  • Ortho effect - Wikipedia.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem.
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Steric inhibition of resonance in ortho-substituted benzoic acids - Chemistry Stack Exchange.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • How does ortho-effect work in benzoic acids? (video) - Khan Academy.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org.
  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy - YouTube.
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
  • The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion | Request PDF - ResearchG
  • Conformational Pathways of Saturated Six-Membered Rings.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction - Digital Commons @ Otterbein.
  • Conformational structure of cationic tetrahydropyran by one-photon vacuum ultraviolet mass-analyzed threshold ioniz
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(Tetrahydropyran-4-yloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-(Tetrahydropyran-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7)[1].

This molecule presents unique crystallization challenges. The bulky, aliphatic tetrahydropyran (THP) ether ring introduces steric hindrance that can disrupt crystal lattice packing, while the benzoic acid moiety drives strong intermolecular hydrogen bonding (dimerization). If crystallization is forced too rapidly, these competing structural dynamics lead to lattice defects, agglomeration, and the physical entrapment of mother liquor containing unreacted starting materials (e.g., salicylic acid derivatives or tetrahydropyran-4-ol)[2].

This guide provides field-proven, mechanistically grounded solutions to purge these impurities and achieve >99% purity.

Part 1: Troubleshooting FAQs

Q1: Why am I seeing high levels of unreacted starting materials trapped in my final crystals, even after thorough washing? The Causality: You are likely experiencing solvent entrapment due to rapid secondary nucleation. When crystals grow too quickly, the bulky THP groups fail to align perfectly in the lattice, creating microscopic voids. Mother liquor—containing dissolved impurities—becomes trapped inside these voids. Because the impurities are internal, surface washing protocols will fail to remove them[2]. The Solution: You must slow down the crystal growth rate. Shift from a rapid crash-cooling method to a controlled anti-solvent crystallization combined with temperature cycling (Ostwald ripening) to "heal" the defective crystals[2].

Q2: I am using an ethanol/water anti-solvent system. How does the rate and location of water addition affect purity? The Causality: 2-(Tetrahydropyran-4-yloxy)benzoic acid is highly soluble in ethanol but practically insoluble in water. Adding water (the anti-solvent) drastically reduces solubility, generating supersaturation. If water is added too quickly or near the vessel wall, poor micromixing creates localized zones of extreme supersaturation. This causes premature, uncontrolled nucleation (crashing out), yielding fine, impure agglomerates[3]. The Solution: Add the water directly into the high-shear zone near the impeller at a controlled, slow rate (e.g., 0.05 g/s). This ensures rapid, homogeneous dispersion of the anti-solvent, widening the Metastable Zone Width (MSZW) and allowing for the growth of larger, purer crystals[3][4].

Q3: How can I use Temperature Cycling to purge structurally similar impurities? The Causality: Structurally similar impurities (like unreacted salicylic acid) can co-crystallize by substituting for the product in the crystal lattice. Temperature cycling exploits the dynamic dissolution-crystallization equilibrium. By repeatedly heating the suspension slightly below the dissolution temperature and then cooling it, smaller, highly defective (and more soluble) crystals dissolve. As the system cools, the material re-deposits onto the larger, thermodynamically stable crystals, leaving the impurities behind in the bulk solution[2]. The Solution: Implement a 3-cycle heating/cooling loop (e.g., oscillating between 20°C and 35°C) during the hold phase before final filtration.

Q4: Can sonocrystallization (ultrasound) help reduce my impurity profile? The Causality: Yes. Applying ultrasound during anti-solvent addition induces cavitation. The collapse of cavitation bubbles generates intense local shear forces that induce primary nucleation at lower supersaturation levels, effectively replacing the need for seeding. It also breaks up agglomerates, preventing the entrapment of mother liquor between fused crystals[5]. The Solution: Apply low-frequency ultrasound (e.g., 20 kHz) during the initial anti-solvent addition phase to narrow the crystal size distribution and improve overall purity[5].

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between critical process parameters (CPPs) and the resulting crystal quality for benzoic acid ether derivatives.

Process ParameterSub-Optimal ConditionOptimized ConditionMechanistic Effect on Impurities
Cooling Rate > 1.0 °C/min0.1 – 0.5 °C/minSlow cooling prevents rapid supersaturation spikes, reducing lattice defects and solvent inclusion[4].
Anti-Solvent Addition Location Near vessel wallNear the impellerImpeller addition ensures rapid micromixing, preventing localized premature nucleation[3].
Agitation Speed Low (< 200 rpm)Moderate (400 - 600 rpm)Adequate shear disperses the anti-solvent evenly, widening the MSZW for controlled growth[3][5].
Hold Phase Static hold at 5°CTemperature Cycling (Ostwald Ripening)Cycling dissolves impure fines and re-deposits pure material onto larger crystals, purging internal impurities[2].

Part 3: Experimental Protocol for High-Purity Crystallization

This self-validating protocol utilizes an ethanol/water anti-solvent system coupled with temperature cycling to ensure the complete purging of synthetic impurities.

Materials:

  • Crude 2-(Tetrahydropyran-4-yloxy)benzoic acid

  • Absolute Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

  • Jacketed crystallizer with overhead stirring (impeller) and programmable temperature control.

Step-by-Step Methodology:

  • Dissolution & Clarification:

    • Suspend the crude 2-(Tetrahydropyran-4-yloxy)benzoic acid in absolute ethanol (approx. 5-7 volumes) in the crystallizer.

    • Heat the jacket to 45°C under moderate agitation (400 rpm) until complete dissolution is visually confirmed.

    • Self-Validation Check: Perform a hot filtration through a 0.45 µm PTFE filter to remove any insoluble particulate impurities. Return the clear filtrate to the crystallizer.

  • Controlled Cooling & MSZW Approach:

    • Cool the solution from 45°C to 25°C at a strict linear cooling rate of 0.2 °C/min.

    • Maintain agitation at 500 rpm to ensure thermal homogeneity.

  • Anti-Solvent Addition (Nucleation):

    • Begin adding deionized water (anti-solvent) directly into the vortex near the impeller.

    • Use a dosing pump set to a slow addition rate (e.g., 0.05 to 0.1 mL/min per gram of solute)[3][4].

    • Self-Validation Check: Monitor the solution using a turbidity probe or visual inspection. Pause the water addition the moment persistent turbidity (nucleation) is observed. Hold the system for 30 minutes to allow the seed bed to establish.

  • Temperature Cycling (Ostwald Ripening):

    • Resume water addition until the target solvent/anti-solvent ratio is reached (typically 1:1 or 1:2 EtOH:Water).

    • Initiate Temperature Cycling: Heat the suspension to 35°C at 0.5 °C/min. Hold for 30 minutes (this dissolves defective fines and releases trapped impurities)[2].

    • Cool the suspension back to 20°C at 0.2 °C/min. Hold for 30 minutes.

    • Repeat this cycle 2 to 3 times.

  • Isolation & Washing:

    • Cool the suspension to a final isolation temperature of 5°C to maximize yield.

    • Filter the suspension under vacuum.

    • Wash the filter cake with pre-chilled (5°C) 1:2 Ethanol:Water to displace the impurity-rich mother liquor without dissolving the product.

    • Dry under vacuum at 40°C until constant weight is achieved.

Part 4: Process Visualization

The following diagram illustrates the logical workflow and thermodynamic interventions used to purge impurities during this crystallization process.

G Start Dissolve Crude 2-(THP-4-yloxy)benzoic acid in Ethanol at 45°C Filtration Hot Filtration (Remove insoluble impurities) Start->Filtration Cooling Controlled Cooling (0.2 °C/min) to 25°C Filtration->Cooling AntiSolvent Anti-Solvent Addition (Water added near impeller) Cooling->AntiSolvent Reach MSZW TempCycling Temperature Cycling (Ostwald Ripening 20°C-35°C) AntiSolvent->TempCycling Induce Nucleation Isolation Filtration & Washing (Ice-cold Water/EtOH) TempCycling->Isolation Purge Inclusions Pure High-Purity Crystals (>99% Target) Isolation->Pure

Caption: Workflow for optimized anti-solvent crystallization with temperature cycling.

References

  • [1] Fisher Scientific. CAS RN 898289-29-7 | 2-(Tetrahydropyran-4-yloxy)benzoic acid, 97%. Available at:[Link]

  • [4] American Chemical Society (ACS). Crystal Growth Kinetics of Benzoic Acid in Aqueous Ethanol Solution. Available at: [Link]

  • [5] Industrial & Engineering Chemistry Research (ACS). Ultrasound-Assisted Antisolvent Crystallization of Benzoic Acid: Effect of Process Variables Supported by Theoretical Simulations. Available at: [Link]

  • [2] CrystEngComm (RSC Publishing). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Available at:[Link]

  • [3] Chemical Engineering Research and Design. The effect of mixing on the metastable zone width and nucleation kinetics in the anti-solvent crystallization of benzoic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-(Tetrahydropyran-4-yloxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or analytical impurities when utilizing functionalized aryl ethers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or analytical impurities when utilizing functionalized aryl ethers.

2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) is a highly valuable synthetic building block. However, its unique structural combination—an ortho-carboxylic acid paired with a tetrahydropyran (THP) ether—creates specific chemical vulnerabilities during storage. This guide synthesizes field-proven troubleshooting strategies with rigorous mechanistic causality to ensure the integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade into salicylic acid over time?

The Causality: The primary degradation route for this compound is the cleavage of the aryl-alkyl ether bond. The carboxylic acid group located at the ortho position acts as an intramolecular acid catalyst. When exposed to trace moisture from the atmosphere, the ether oxygen becomes protonated. This facilitates an SN1/SN2-like cleavage that releases salicylic acid and tetrahydropyran-4-ol. Extensive mechanistic investigations into aryl-ether linkages confirm that acidic environments, even localized ones, significantly accelerate this bond cleavage[1].

The Solution: The compound must be stored in a strictly anhydrous environment. Use a vacuum desiccator containing active indicating silica gel or Drierite.

Q2: Is peroxide formation a severe risk for the THP ring, similar to THF?

The Causality: Yes, but to a substantially lesser degree. Cyclic ethers are susceptible to autoxidation, where exposure to UV light and ambient oxygen initiates a radical abstraction of the hydrogen atom adjacent to the ether oxygen, forming hydroperoxides[2]. However, ab initio and DFT calculations demonstrate that the energy barrier for hydrogen abstraction in a tetrahydropyran (THP) ring is significantly higher than in tetrahydrofuran (THF)[2]. Furthermore, THP is recognized as a non-peroxide forming solvent under standard atmospheric conditions for up to 30 days[3].

The Solution: While the risk of explosive peroxide accumulation is low, hydroperoxides will still degrade the THP ring and ruin your reagent's purity. Store the compound under an inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photo-initiated radical formation.

Q3: What is the optimal storage temperature to halt these pathways?

The Causality: Both acid-catalyzed hydrolysis and radical autoxidation are temperature-dependent kinetic processes. Thermal energy accelerates the molecular collisions required for ether cleavage and radical propagation. The Solution: Long-term storage (>1 month) must be maintained at -20°C. For active, daily use, 2-8°C is acceptable. Critical Step: You must allow the sealed container to reach room temperature before opening; otherwise, atmospheric moisture will condense on the cold powder, immediately triggering the hydrolysis described in Q1.

Part 2: Visualizing Degradation and Storage Workflows

To effectively combat degradation, we must map the chemical pathways and establish a rigid handling protocol.

Degradation_Pathways A 2-(Tetrahydropyran-4-yloxy) benzoic acid B Acid-Catalyzed Ether Cleavage A->B Trace Moisture + Intramolecular H+ C Radical Autoxidation A->C O2 + UV Light D Salicylic Acid + THP-4-ol B->D Hydrolysis E THP-Hydroperoxides (Ring Degradation) C->E Propagation

Caption: Mechanistic pathways of 2-(Tetrahydropyran-4-yloxy)benzoic acid degradation during storage.

Storage_Workflow S1 Aliquot into Amber Vials S2 Purge with Argon/N2 S1->S2 S3 Seal with PTFE Caps S2->S3 S4 Store at -20°C over Desiccant S3->S4

Caption: Best-practice workflow for processing and storing THP-ether benzoic acid derivatives.

Part 3: Quantitative Degradation Parameters

Understanding the physical limits of your compound allows for better experimental design. The table below summarizes the quantitative thermodynamic and kinetic data governing the stability of the THP-ether linkage compared to common reference solvents.

Property / Pathway2-(Tetrahydropyran-4-yloxy)benzoic acid (THP-Ether)Tetrahydrofuran (THF) ReferenceImplication for Storage
H-Abstraction Energy Barrier 104.1 kJ/mol[2]94.1 kJ/mol[2]THP is significantly more resistant to autoxidation than THF, providing a wider safety margin.
Aryl-Ether Cleavage Temp (Acidic) Measurable at >85°C, rapid at 150°C[1]N/AAmbient storage with trace moisture/acid leads to slow, continuous degradation. Strict cold storage is required.
Peroxide Formation Limit Stable (Non-peroxide forming up to 30 days in air)[3]> 500 ppm after 30 days (Air)[2]While less hazardous than THF, long-term storage still requires an inert atmosphere to preserve chemical purity.

Part 4: Self-Validating Experimental Protocols

Trustworthiness in drug development requires that every protocol be a self-validating system. Do not assume your storage conditions are perfect; prove it by establishing a baseline degradation profile using the following methodology.

Protocol A: Forced Degradation & HPLC-UV Stability Assay

This protocol intentionally degrades the compound to identify the exact retention times of its breakdown products, allowing you to accurately monitor your storage batches.

Step 1: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of 2-(Tetrahydropyran-4-yloxy)benzoic acid.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

Step 2: Application of Stress Conditions

  • Acid Stress (Validates Ether Cleavage): Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C for 24 hours.

  • Oxidative Stress (Validates Autoxidation): Mix 1.0 mL of stock solution with 1.0 mL of 3% H2O2. Incubate at room temperature for 24 hours in the dark.

  • Control: Mix 1.0 mL of stock solution with 1.0 mL of Acetonitrile. Store at -20°C.

Step 3: HPLC-UV Analysis

  • Stationary Phase: C18 Reverse Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). Note: The addition of Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the benzoic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm.

  • Validation: Analyze the Acid Stress sample. You will observe the depletion of the parent peak and the emergence of a new peak. Run a pure Salicylic Acid standard to confirm that this new peak is the cleaved product. Use this chromatogram as your reference standard for monitoring the health of your stored batches.

Protocol B: Routine Peroxide Screening (KI-Starch Method)

Because THP hydroperoxides lack a strong UV chromophore, they may be invisible on your HPLC trace. Use this rapid chemical screen every 6 months.

Step 1: Reagent Preparation

  • Dissolve 100 mg of Potassium Iodide (KI) in 1.0 mL of glacial acetic acid.

  • Add 1.0 mL of a 1% (w/v) aqueous starch indicator solution.

Step 2: Execution & Validation

  • Add 10 mg of your stored 2-(Tetrahydropyran-4-yloxy)benzoic acid powder directly to the reagent mixture.

  • Gently vortex for 30 seconds.

  • Interpretation: A rapid color change to dark blue or purple indicates the presence of peroxides (>0.01%). If the test is positive, the batch must be discarded or rigorously purified (e.g., via column chromatography or washing with sodium sulfite), as peroxides will initiate unwanted radical side-reactions in downstream cross-coupling or amidation steps.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.[Link]

  • Utilizing Autoxidation of Solvents To Promote the Formation of Uranyl Peroxide Materials. Crystal Growth & Design - ACS Publications.[Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use. Green Chemistry / OSTI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Comparative Guide: 2-(Tetrahydropyran-4-yloxy)benzoic Acid vs. 4-(Tetrahydropyran-4-yloxy)benzoic Acid

Introduction: A Subtle Change, A Profound Difference In the landscape of medicinal chemistry and fragment-based drug design, the tetrahydropyran (THP) moiety is a celebrated scaffold. Often used as a bioisosteric replace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Subtle Change, A Profound Difference

In the landscape of medicinal chemistry and fragment-based drug design, the tetrahydropyran (THP) moiety is a celebrated scaffold. Often used as a bioisosteric replacement for cyclohexyl groups, it confers improved solubility and metabolic stability while offering a hydrogen bond acceptor to engage with biological targets.[1][2] When coupled to a benzoic acid—a common pharmacophore for interacting with carboxylate-binding domains—the resulting (tetrahydropyran-yloxy)benzoic acid structures become highly valuable building blocks.

This guide provides an in-depth comparison of two closely related positional isomers: 2-(Tetrahydropyran-4-yloxy)benzoic acid (the ortho isomer) and 4-(Tetrahydropyran-4-yloxy)benzoic acid (the para isomer). While differing only in the substitution pattern on the phenyl ring, this subtle architectural shift induces significant, predictable changes in their physicochemical properties, conformational preferences, and, consequently, their suitability for specific drug discovery applications. We will dissect these differences through a combination of theoretical principles and practical, field-proven experimental protocols designed to validate these characteristics in a laboratory setting.

Section 1: Physicochemical Profile — A Tale of Two Isomers

The fundamental differences between the ortho and para isomers originate from proximity. The adjacent placement of the ether and carboxylic acid groups in the 2-substituted isomer introduces steric and electronic interactions that are absent in the more linear, spatially separated 4-substituted isomer.

Comparative Data Summary
Property2-(Tetrahydropyran-4-yloxy)benzoic acid4-(Tetrahydropyran-4-yloxy)benzoic acidRationale for Difference
Structure Ortho IsomerPara IsomerPositional Isomerism
CAS Number 898289-29-7[3]851048-51-6[4]N/A
Molecular Formula C₁₂H₁₄O₄C₁₂H₁₄O₄N/A
Molecular Weight 222.24 g/mol [3]222.24 g/mol [4]N/A
Predicted pKa ~3.0 - 3.5~4.2 - 4.5The "ortho effect" increases acidity.[5][6]
Predicted cLogP 1.94[3]~2.1The ortho isomer's potential for intramolecular H-bonding can slightly reduce apparent lipophilicity.
Melting Point Varies (Lower than para)185-186 °C[4]Intramolecular H-bonding in the ortho isomer reduces capacity for intermolecular crystal lattice formation.[7]
The "Ortho Effect" and Acidity

A primary differentiator is acidity (pKa). Ortho-substituted benzoic acids are almost universally more acidic than their para counterparts, a phenomenon known as the "ortho effect".[5][8][9] This is primarily due to steric hindrance. The bulky tetrahydropyran-yloxy group forces the adjacent carboxylic acid group to twist out of the plane of the benzene ring.[5][6] This disruption of coplanarity inhibits resonance stabilization between the carboxyl group and the aromatic ring, making the carboxylate conjugate base more stable relative to the undissociated acid and thus lowering the pKa.

Intramolecular vs. Intermolecular Hydrogen Bonding

The proximity of the ether oxygen and the carboxylic acid proton in the ortho isomer allows for the formation of a stable, six-membered intramolecular hydrogen bond.[10][11][12] This internal interaction "satisfies" the hydrogen bond donor and acceptor within a single molecule. Conversely, in the para isomer, these groups are too distant to interact and are exclusively available for forming intermolecular hydrogen bonds with solvent or other solute molecules.[7][13] This has profound consequences:

  • Conformation: The ortho isomer is locked into a more rigid, "bent" conformation, whereas the para isomer is more linear and conformationally flexible.

  • Melting Point: The para isomer can form strong, extensive intermolecular hydrogen-bonded networks, leading to a more stable crystal lattice and a significantly higher melting point.[7] The ortho isomer's intramolecular bonds limit this, resulting in a lower melting point.

  • Solubility: The nature of hydrogen bonding affects interactions with solvent, which can influence solubility in complex ways depending on the solvent system.

Hydrogen bonding potential of ortho vs. para isomers.

Section 2: Synthesis and Chemical Accessibility

Both isomers are readily accessible through standard synthetic methodologies. The most common and reliable approach is the Williamson ether synthesis, which provides a straightforward route from commercially available starting materials.

General Synthetic Workflow

The synthesis involves the nucleophilic substitution of a leaving group on the tetrahydropyran ring by the phenoxide of a hydroxybenzoic acid.

  • Deprotonation: A suitable base (e.g., Sodium Hydride, Potassium Carbonate) is used to deprotonate the phenolic hydroxyl group of either methyl 2-hydroxybenzoate or methyl 4-hydroxybenzoate, forming the more nucleophilic phenoxide.

  • Nucleophilic Substitution (SN2): The phenoxide attacks a tetrahydropyran electrophile, such as 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate, to form the ether linkage. Using the methyl ester of the benzoic acid protects the more acidic carboxylic acid from being deprotonated.

  • Saponification: The resulting methyl ester is hydrolyzed to the final carboxylic acid product using a strong base like Sodium Hydroxide, followed by an acidic workup.

SynthesisWorkflow Start Methyl 2- or 4- hydroxybenzoate Reagent1 Base (e.g., NaH) in DMF Step1 Deprotonation (Phenoxide Formation) Reagent1->Step1 Intermediate Methyl 2- or 4- (THP-4-yloxy)benzoate Step1->Intermediate Reagent2 4-Bromotetrahydropyran Step2 Williamson Ether Synthesis (SN2) Reagent2->Step2 Step2->Intermediate Reagent3 1. NaOH, H2O/MeOH 2. HCl (aq) workup Step3 Saponification Reagent3->Step3 End Final Product: Ortho or Para Isomer Step3->End

General workflow for synthesis via Williamson etherification.

Section 3: Implications for Drug Discovery & Development

The choice between the ortho and para isomer is not trivial and should be a deliberate, target-oriented decision.

  • Pharmacophore Shape and Target Binding: The para isomer presents a linear, rigid scaffold, ideal for spanning a binding site or projecting a functional group into a specific pocket. The ortho isomer provides a distinct "bent" or "C-shaped" conformation. This can be advantageous for binding to targets with curved pockets or where an intramolecular hydrogen bond is beneficial for pre-organizing the ligand into its bioactive conformation, thereby reducing the entropic penalty of binding.

  • Ionization at Physiological pH: With a pKa well below physiological pH (~7.4), both isomers will exist almost exclusively as the anionic carboxylate form in the bloodstream and cytoplasm. However, the lower pKa of the ortho isomer means it will be deprotonated in more acidic microenvironments (e.g., inflamed tissues, endosomes) where the para isomer might retain a higher proportion of the neutral, more membrane-permeable form.

  • Permeability and Physicochemical Profile: The THP ring is known to be a "lipophilicity-sparing" moiety, offering an improvement over a cyclohexyl ring.[1] The ability of the ortho isomer to form an intramolecular hydrogen bond can mask a polar proton, potentially increasing its permeability (as measured by assays like PAMPA) compared to the para isomer, whose polar groups are fully exposed for solvation.

Section 4: Head-to-Head Experimental Characterization Protocols

To empirically validate the predicted differences, a logical workflow of standard, robust assays is required. The following protocols provide a self-validating system to quantify key properties.

ExperimentalWorkflow Compound Test Compound (Ortho or Para Isomer) Solubility Protocol 1: Thermodynamic Solubility Assay Compound->Solubility Permeability Protocol 2: PAMPA Assay Compound->Permeability Data_S Result: Kinetic & Thermodynamic Solubility (µg/mL) Solubility->Data_S Data_P Result: Permeability (Pe, 10⁻⁶ cm/s) Permeability->Data_P Decision Informed Decision on Candidate Progression Data_S->Decision Data_P->Decision

Experimental workflow for compound characterization.
Protocol 1: Thermodynamic Solubility Shake-Flask Assay

Principle: This gold-standard method measures the equilibrium concentration of a compound in a saturated solution, providing the true thermodynamic solubility. It is based on the ICH Q6A guidelines.

Materials:

  • Test compounds (ortho and para isomers)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC-grade

  • DMSO, HPLC-grade

  • 2 mL screw-cap vials

  • Orbital shaker/rotator at 25°C

  • 0.45 µm PTFE syringe filters

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Standard Curve: Create a standard curve by making serial dilutions of the stock solution in 50:50 ACN:PBS. Typical concentrations range from 1 µM to 100 µM.

  • Sample Preparation: Add an excess of solid compound (e.g., 1-2 mg) to a vial containing 1 mL of PBS (pH 7.4). The goal is to have undissolved solid remaining at the end.

  • Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (25°C). Shake vigorously for 24 hours to ensure equilibrium is reached.

  • Centrifugation & Filtration: After 24 hours, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining microscopic particles. Expert Tip: Discard the first ~100 µL to saturate any non-specific binding sites on the filter membrane.

  • Dilution & Analysis: Dilute the filtered sample with 50:50 ACN:PBS to bring the concentration within the range of the standard curve. Analyze the sample and the standards by HPLC-UV.

Data Analysis:

  • Construct the standard curve by plotting peak area against concentration.

  • Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.

  • Multiply the result by the dilution factor to obtain the final thermodynamic solubility in µM or µg/mL.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA assesses passive membrane permeability by measuring the diffusion of a compound from a donor compartment, through a synthetic lipid membrane, to an acceptor compartment. It models passive transcellular transport.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen or Corning BioCoat) with donor and acceptor plates.

  • Lecithin in dodecane solution (e.g., 10 mg/mL).

  • Test compounds (ortho and para isomers).

  • PBS, pH 7.4.

  • LC-MS/MS system for quantification.

Step-by-Step Procedure:

  • Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate's filter membrane. Allow it to permeate for 5 minutes. Gently remove any excess lipid from the top.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test compounds in PBS at a starting concentration of 100 µM. Add 200 µL of this solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution. This creates the "sandwich."

  • Seal and Incubate: Cover the plate sandwich with a lid to prevent evaporation. Incubate at room temperature for 4-5 hours with gentle shaking.

  • Sampling: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells for analysis. Also, take a sample of the initial donor solution (T=0 reference).

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive method like LC-MS/MS.

Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    • Where [Drug]equilibrium = ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA)

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Expert Interpretation:

  • High Permeability: Pe > 5 x 10⁻⁶ cm/s

  • Medium Permeability: Pe = 1 to 5 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1 x 10⁻⁶ cm/s

Conclusion & Strategic Recommendations

The selection between 2-(Tetrahydropyran-4-yloxy)benzoic acid and its 4-substituted isomer is a critical decision in scaffold design. Neither is inherently superior; their value is context-dependent.

  • Choose 2-(Tetrahydropyran-4-yloxy)benzoic acid when:

    • A specific, bent conformation is required to fit a target's binding site.

    • Higher acidity (lower pKa) is desirable.

    • An intramolecular hydrogen bond could be beneficial for reducing the polarity of a key interaction point or pre-organizing the molecule for binding.

  • Choose 4-(Tetrahydropyran-4-yloxy)benzoic acid when:

    • A linear, rigid linker is needed to span a distance between two interaction points.

    • Maximizing intermolecular hydrogen bonding with the target is a primary goal.

    • A more "standard" benzoic acid pKa is sufficient and the synthetic route or commercial availability is more favorable.

By understanding the fundamental physicochemical principles driven by the ortho vs. para substitution and validating these properties with the robust experimental protocols outlined above, researchers can make informed, data-driven decisions, ultimately accelerating the drug discovery and development process.

References

  • Vertex AI Search. The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson.
  • Vaia. Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • Boc Sciences. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Published May 16, 2024.
  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?. Published November 19, 2018.
  • Benchchem. The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Wikipedia. Ortho effect.
  • Benchchem. A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery.
  • Oki M, Hirota M. The Steric Requirements and the Nature of the Intramolecular Hydrogen Bonding of o-Methoxybenzoic Acid. Bulletin of the Chemical Society of Japan. 1964.
  • ChemScene. 2-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.
  • Guidechem. Benzoic acid (1S,4R)-4-(tetrahydro-pyran-2-yloxy)-cyclohex-2-enyl ester.
  • Khan Academy. How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry. Published November 11, 2022.
  • Ghosh AK, Osswald K, Prato G. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Med Chem. 2011;3(5):553-570. Available from: [Link]

  • Narpiem. 4-(Tetrahydropyran-4-yloxy)benzoic acid, 97%.
  • Sigma-Aldrich. 4-(Tetrahydro-2h-pyran-4-ylmethoxy)benzoic acid.
  • Exner O, Fiedler P, Buděšínský M, et al. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Org Biomol Chem. 2005;3(4):700-708. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Published February 28, 2023.
  • Benchchem. biological activity of 4-Methoxybenzoic acid and its derivatives.
  • Iowa State University Digital Repository. Intramolecular hydrogen bonding analysis. Published May 4, 2022.
  • Vijayakumar VN, Murugadass K, Madhu MLN. Study of intermolecular hydrogen bonding in pn-alkoxybenzoic acids and alkyl aniline homologous series–part I. Molecular Crystals and Liquid Crystals. 2009;515(1):39-48. Available from: [Link]

  • PubChemLite. 2-(tetrahydro-2h-pyran-4-yl)benzoic acid.
  • HXCHEM. 4-(Tetrahydropyran-4-yloxy)benzoic acid/CAS:851048-51-6.
  • Chemistry Guru. Intramolecular vs Intermolecular Hydrogen Bond.
  • ChemicalBook. Benzoic acid, 2-[(tetrahydro-2H-pyran-4-yl)amino]-, methyl ester.
  • Pagariya RF, Thakare NS. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. 2016;8(5):385-392.
  • Fuwa H, Sasaki M. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar Drugs. 2012;10(4):841-874. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis.
  • Manuja R, Sachdeva S, Jain A, Chaudhary J. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2013;22(2):109-115.
  • BLDpharm. 2-Methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid.
  • Gkioxari A, Vontas A, Chaita E, et al. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules. 2021;26(11):3268. Available from: [Link]

  • Journal of Applied Organometallic Chemistry. Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst.
  • Maurya S, Singh A, Singh RK. BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. 2024;13(2):798-809.
  • Al-Warhi T, Rizk F, Rizk F, et al. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. 2022;27(19):6456. Available from: [Link]

Sources

Comparative

Optimizing LC-MS/MS Method Validation for 2-(Tetrahydropyran-4-yloxy)benzoic Acid: A Comparative Guide to Column Chemistries and Extraction Protocols

Introduction & Analytical Challenges 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) is a versatile aromatic carboxylic acid with a molecular weight of 222.24 g/mol [1]. In drug development and biomarker resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7) is a versatile aromatic carboxylic acid with a molecular weight of 222.24 g/mol [1]. In drug development and biomarker research, accurate quantification of such acidic analytes in complex biological matrices (e.g., human or rat plasma) is a critical bottleneck.

The primary analytical challenge lies in its chemical structure: the carboxylic acid moiety (pKa ~4.0) makes it highly amenable to negative electrospray ionization (ESI-), but ESI- is notoriously susceptible to ion suppression from endogenous plasma lipids. Furthermore, its moderate polarity requires careful stationary phase selection to prevent poor retention and peak tailing.

This guide objectively compares different chromatographic columns and sample preparation strategies to establish a robust, self-validating LC-MS/MS method that fully complies with the and .

ValidationWorkflow A 1. Method Development (LC & MS Optimization) B 2. Selectivity & Specificity (Blank Matrix Checks) A->B C 3. Calibration & Linearity (LLOQ to ULOQ) B->C D 4. Accuracy & Precision (Intra/Inter-batch QCs) C->D E 5. Matrix Effect & Recovery (Post-Extraction Spikes) D->E F 6. Stability Assessments (Benchtop, F/T, Autosampler) E->F

Fig 1. Bioanalytical method validation workflow aligned with FDA ICH M10 and EMA guidelines.

Chromatographic Strategy: Standard C18 vs. Biphenyl Stationary Phases

The Causality of Column Selection

Standard C18 (Octadecyl) columns rely purely on dispersive hydrophobic interactions. While effective for neutral lipids, they often yield broad, tailing peaks for aromatic carboxylic acids due to secondary interactions with unendcapped surface silanols.

Conversely, Biphenyl stationary phases offer orthogonal π−π (pi-pi) interactions. Because 2-(Tetrahydropyran-4-yloxy)benzoic acid possesses an electron-rich aromatic ring, the biphenyl phase provides enhanced retention and superior selectivity. This π−π interaction pulls the analyte away from the solvent front, resolving it from early-eluting polar matrix components that cause ion suppression.

Performance Comparison Data

Experimental Conditions: Mobile Phase A (0.1% Formic Acid in H2O), Mobile Phase B (Acetonitrile). Flow rate: 0.4 mL/min. Gradient: 10% to 90% B over 4 minutes.

Chromatographic ParameterStandard C18 Column (50 x 2.1 mm, 1.7 µm)Biphenyl Column (50 x 2.1 mm, 1.7 µm)
Retention Time (min) 1.852.60
Peak Tailing Factor (USP) 1.42 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates (N) 4,5008,200
S/N Ratio at LLOQ (1 ng/mL) 15:148:1

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode Anion Exchange (MAX) SPE

The Causality of Extraction Chemistry

In ESI-, co-eluting matrix components—specifically phospholipids—compete for charge on the surface of electrospray droplets, leading to severe ion suppression.

  • Protein Precipitation (PPT) using acetonitrile is fast but non-selective; it leaves the majority of phospholipids in the extract.

  • Mixed-Mode Strong Anion Exchange (MAX) SPE exploits the analyte's specific chemistry. By basifying the plasma sample (pH > 8), the carboxylic acid of 2-(Tetrahydropyran-4-yloxy)benzoic acid is fully deprotonated ( COO− ). It binds tightly to the positively charged quaternary amine sorbent of the MAX cartridge via ionic interactions. A subsequent wash with 100% methanol strips away all neutral lipids and basic interferences. Finally, eluting with an acidic organic solvent neutralizes the analyte ( COOH ), breaking the ionic bond and allowing recovery.

Extraction Efficacy Data (Rat Plasma, n=6)
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Precision (%CV at Low QC)
PPT (3:1 Acetonitrile) 65.2 ± 8.40.45 (Severe Suppression)14.5%
MAX-SPE (30 mg/1 mL) 92.4 ± 3.10.98 (Negligible Effect)4.2%

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

SPEProtocol N1 Plasma Pre-treatment (Add 5% NH4OH to deprotonate) N3 Sample Loading (Apply basified plasma) N1->N3 N2 Conditioning (MAX Cartridge) (MeOH followed by Water) N2->N3 N4 Washing Steps (Water, then 100% MeOH) N3->N4 N5 Elution (2% Formic Acid in MeOH) N4->N5 N6 Evaporation & Reconstitution (Dry under N2, reconstitute) N5->N6

Fig 2. Mixed-mode anion exchange (MAX) SPE workflow for acidic analytes.

Validated Experimental Protocol (Self-Validating System)

To ensure a self-validating analytical batch, every run must bracket the unknown study samples with Calibration Standards (CS) and Quality Control (QC) samples. According to, the Internal Standard (IS) response must remain within ±20% of the mean IS response across the entire batch to validate extraction consistency and instrument stability.

Step-by-Step Methodology

1. Reagent Preparation:

  • Internal Standard (IS): Prepare 2-Phenoxybenzoic acid (structural analog) at 50 ng/mL in 50:50 Methanol:Water.

  • Pre-treatment Buffer: 5% Ammonium Hydroxide ( NH4​OH ) in water.

2. Sample Pre-treatment:

  • Transfer 100 µL of plasma (blank, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution. Vortex for 10 seconds.

  • Add 100 µL of 5% NH4​OH to deprotonate the analyte. Vortex for 30 seconds.

3. Solid Phase Extraction (MAX 30 mg/1 mL Cartridge):

  • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade Water. (Do not let the sorbent dry).

  • Load: Apply the 210 µL pre-treated plasma sample. Draw through at ~1 mL/min.

  • Wash 1 (Aqueous): 1 mL of 5% NH4​OH in water (removes polar interferences).

  • Wash 2 (Organic): 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 1 mL of 2% Formic Acid in Methanol (neutralizes the analyte for release).

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

4. LC-MS/MS Conditions:

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Negative ESI mode (ESI-). Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 221.1 137.0 (Quantifier); m/z 221.1 177.1 (Qualifier).

    • Internal Standard: m/z 213.1 169.1.

5. System Suitability & Acceptance Criteria:

  • Accuracy: The mean concentration of QCs must be within ±15% of nominal values, except at the LLOQ where ±20% is acceptable[2].

  • Carryover: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area 20% of the LLOQ peak area[3].

References

  • Fisher Scientific. "2-(Tetrahydropyran-4-yloxy)benzoic acid, 97%, Thermo Scientific™ (CAS RN 898289-29-7)." Fisher Scientific Catalog. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." FDA.gov. Available at:[Link]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." Europa.eu. Available at:[Link]

Sources

Validation

A Predictive Crystallographic Comparison Guide for 2-(Tetrahydropyran-4-yloxy)benzoic Acid

This guide provides a comprehensive, predictive comparison of the potential crystallographic features of 2-(Tetrahydropyran-4-yloxy)benzoic acid. In the absence of a publicly available crystal structure for this specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, predictive comparison of the potential crystallographic features of 2-(Tetrahydropyran-4-yloxy)benzoic acid. In the absence of a publicly available crystal structure for this specific compound, this document leverages experimental data from structurally analogous molecules to forecast its solid-state behavior. This analysis is crucial for researchers in drug development and materials science, where understanding the three-dimensional structure of a molecule is paramount for predicting its physical and biological properties.

Introduction: The Significance of Crystalline Structure

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure.[1] This information provides critical insights into molecular conformation, intermolecular interactions, and crystal packing, all of which influence key physicochemical properties such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystalline form is a regulatory expectation and a cornerstone of robust drug design.

The subject of this guide, 2-(Tetrahydropyran-4-yloxy)benzoic acid, is a molecule of interest in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a tetrahydropyran ring via an ether linkage at the ortho position, presents several interesting possibilities for both intramolecular and intermolecular interactions that will govern its crystal packing.

Comparative Crystallographic Data of Analogous Compounds

To predict the crystallographic properties of 2-(Tetrahydropyran-4-yloxy)benzoic acid, we will draw comparisons with two classes of structurally related compounds for which crystallographic data is available: p-n-alkoxybenzoic acids and salicylic acid (2-hydroxybenzoic acid). The former provides insight into the packing of alkoxy-substituted benzoic acids, while the latter highlights the impact of ortho-substitution on the benzoic acid scaffold.

Parameterp-Anisic Acid (p-methoxybenzoic acid)[2]p-n-Butoxybenzoic Acid[1]Salicylic Acid[3]
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/aP-1P2₁/c
a (Å) 16.987.744
b (Å) 10.9510.676
c (Å) 3.9814.278
α (°) 9095.54
β (°) 98.7108.42
γ (°) 90102.63
Key Hydrogen Bonding Intermolecular O-H···O dimersIntermolecular O-H···O dimersIntramolecular O-H···O and intermolecular O-H···O dimers

Analysis and Prediction for 2-(Tetrahydropyran-4-yloxy)benzoic Acid

Predicted Intermolecular Interactions

Based on the data from p-n-alkoxybenzoic acids, it is highly probable that 2-(Tetrahydropyran-4-yloxy)benzoic acid will form the classic carboxylic acid hydrogen-bonded dimer.[1][2][4][5][6] This robust, centrosymmetric motif is a very common feature in the crystal structures of carboxylic acids.

The tetrahydropyran ring introduces an additional ether oxygen atom which could potentially act as a hydrogen bond acceptor. However, the formation of the strong carboxylic acid dimer is likely to be the dominant interaction. Weaker C-H···O interactions involving the tetrahydropyran ring and the benzoic acid are also possible and would contribute to the overall stability of the crystal lattice.

Predicted Intramolecular Interactions and Conformation

The ortho-substitution pattern in 2-(Tetrahydropyran-4-yloxy)benzoic acid introduces the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the ether oxygen of the tetrahydropyranoxy group. This is analogous to the intramolecular hydrogen bond observed in salicylic acid between the hydroxyl and carbonyl groups.[3] The formation of such an intramolecular bond would have a significant impact on the conformation of the molecule, likely leading to a more planar arrangement of the benzoic acid and the ether linkage.

The conformation of the tetrahydropyran ring itself is expected to adopt a stable chair conformation. The linkage to the benzoic acid can be either axial or equatorial, and the preferred conformation will be a balance between steric and electronic factors.

Predicted Crystal Packing

The overall crystal packing will be a consequence of the interplay between the strong hydrogen-bonded dimers and the steric requirements of the bulky tetrahydropyran group. Similar to the longer-chain p-n-alkoxybenzoic acids, we can anticipate a layered structure where the aromatic and aliphatic regions are segregated.[4][5] The benzoic acid dimers will likely form sheets, with the tetrahydropyran groups extending from these sheets.

Experimental Protocol for Crystallization and X-ray Diffraction

The following is a detailed, step-by-step methodology for obtaining single crystals of 2-(Tetrahydropyran-4-yloxy)benzoic acid suitable for X-ray diffraction analysis.

Crystal Growth
  • Solvent Selection: Begin by screening a range of solvents with varying polarities. Good starting points include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. For very soluble compounds, cooling to sub-ambient temperatures may be necessary.

  • Vapor Diffusion: This is an excellent method for small quantities of material.[7] Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethanol). Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

X-ray Data Collection and Structure Determination
  • Crystal Mounting: Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing and Structure Solution: The raw diffraction images are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters of the initial model are refined against the experimental data to achieve the best possible fit. This process yields the final, accurate three-dimensional structure of the molecule.

Visualizations

The following diagrams illustrate the molecular structures of the compounds discussed and a predicted packing motif for 2-(Tetrahydropyran-4-yloxy)benzoic acid.

molecular_structures cluster_target 2-(Tetrahydropyran-4-yloxy)benzoic acid cluster_anisic p-Anisic Acid cluster_butoxy p-n-Butoxybenzoic Acid cluster_salicylic Salicylic Acid T A B S

Caption: Molecular structures of the target compound and its comparators.

predicted_packing cluster_dimer1 Hydrogen-Bonded Dimer 1 cluster_dimer2 Hydrogen-Bonded Dimer 2 cluster_packing Predicted Crystal Packing mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O mol3 Molecule C mol1->mol3 van der Waals interactions mol2->mol1 O-H···O mol4 Molecule D mol2->mol4 van der Waals interactions mol3->mol4 O-H···O mol4->mol3 O-H···O dimer1_node Dimer 1 dimer2_node Dimer 2 dimer1_node->dimer2_node π-π stacking & C-H···O interactions

Caption: Predicted crystal packing of 2-(Tetrahydropyran-4-yloxy)benzoic acid.

Conclusion

While experimental data for 2-(Tetrahydropyran-4-yloxy)benzoic acid is not yet publicly available, a predictive analysis based on structurally related compounds provides valuable insights into its likely solid-state behavior. We anticipate the formation of robust hydrogen-bonded dimers, a feature common to carboxylic acids. The presence of the ortho-tetrahydropyranoxy substituent may lead to intramolecular hydrogen bonding, influencing the molecular conformation. The overall crystal packing is expected to be a layered arrangement, driven by a combination of strong hydrogen bonding and weaker intermolecular interactions. The experimental protocols provided in this guide offer a clear pathway to obtaining single crystals of this compound, which will be essential for validating these predictions and fully characterizing this promising molecule.

References

  • Kuz'mina, L. G., Churakov, A. V., Rukk, N., & Pestov, S. (2006). Molecular and crystal structure of mesomorphic para-n-hexyloxybenzoic acid. Journal of Structural Chemistry, 47(1), 123-131.
  • Bryan, R. F., Hartley, P., Miller, R. W., & Shen, M. S. (1977). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 41(1), 77-85.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Fonari, M. S., Ganin, E. V., Basok, S. S., Lyssenko, K. A., Zaworotko, M. J., & Kravtsov, V. C. (2010). Structural Study of Salicylic Acid Salts of a Series of Azacycles and Azacrown Ethers. Crystal Growth & Design, 10(12), 5184-5194.
  • Bryan, R. F., & Hartley, P. (1977). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part V. Crystal Structures of the Nematogenic Acids Having Three and Five Alkyl-Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 41(1), 71-76.
  • Sundaralingam, M., & Jensen, L. H. (1965). The crystal and molecular structure of salicylic acid. Acta Crystallographica, 18(6), 1053-1058.
  • Bryan, R. F., & Jenkins, J. J. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1171-1174.
  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 860-866.

Sources

Comparative

FTIR reference spectrum for 2-(Tetrahydropyran-4-yloxy)benzoic acid

In-Depth FTIR Spectroscopic Analysis of 2-(Tetrahydropyran-4-yloxy)benzoic Acid: A Comparative Methodological Guide Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth FTIR Spectroscopic Analysis of 2-(Tetrahydropyran-4-yloxy)benzoic Acid: A Comparative Methodological Guide

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of pharmaceutical intermediates. For complex organic molecules like 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS: 898289-29-7), generating a highly accurate reference spectrum requires a deep understanding of both the molecule's structural architecture and the physical principles governing the sampling modality.

This guide objectively compares the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet)—for analyzing this specific compound, providing drug development professionals with the causality behind experimental choices and self-validating protocols compliant with modern pharmacopeial standards[1].

Molecular Architecture & Spectral Causality

To accurately interpret the FTIR spectrum of 2-(Tetrahydropyran-4-yloxy)benzoic acid, we must first deconstruct its functional groups. The molecule consists of an aromatic ring, a carboxylic acid group, an aryl-alkyl ether linkage, and a saturated cyclic ether (tetrahydropyran ring). Each of these structural motifs interacts with mid-infrared radiation (4000 to 400 cm⁻¹) in specific, predictable ways[2].

The bulky tetrahydropyran-4-yloxy group at the ortho position forces the molecule into specific conformational states. This steric hindrance, combined with the potential for intramolecular hydrogen bonding between the ether oxygen and the carboxylic acid proton, causes distinct shifts in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies compared to unsubstituted benzoic acid[3].

Table 1: Predicted Quantitative Vibrational Modes for 2-(Tetrahydropyran-4-yloxy)benzoic Acid

Functional GroupWavenumber Range (cm⁻¹)IntensityCausality / Structural Origin
O–H Stretch 3300 – 2500Strong, BroadHydrogen-bonded dimer formation typical of solid-state aryl carboxylic acids[2].
C–H Stretch (Aliphatic) 2950 – 2850MediumSymmetric/asymmetric stretching of the methylene (–CH₂–) groups in the tetrahydropyran ring.
C=O Stretch 1690 – 1670Strong, SharpAryl carboxylic acid carbonyl, slightly shifted due to ortho-substitution and conjugation[3].
C=C Stretch (Aromatic) 1600, 1580, 1450MediumIn-plane aromatic ring breathing vibrations.
C–O–C Stretch (Aryl Ether) 1250 – 1200StrongAsymmetric stretching of the ether linkage connecting the aromatic ring to the pyran ring.
C–O–C Stretch (Cyclic) 1100 – 1080StrongStretching of the ether oxygen embedded within the tetrahydropyran ring.
C–H Bend (Out-of-plane) ~750StrongCharacteristic of 1,2-disubstituted (ortho) benzene rings.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr)

When establishing a reference spectrum, the choice of sampling modality directly impacts the spectral output. The United States Pharmacopeia (USP) General Chapter <854> Mid-Infrared Spectroscopy outlines both techniques, but they are not strictly interchangeable without mathematical correction[1],[4].

Table 2: Modality Comparison for 2-(Tetrahydropyran-4-yloxy)benzoic Acid

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)Co-grinding with anhydrous KBr; pressing at 10 tons.
Destructiveness Non-destructive (Sample recoverable)Destructive (Sample trapped in salt matrix).
Moisture Artifact Risk Very LowHigh (Hygroscopic KBr absorbs water, masking O-H bands)[4].
Peak Intensity Profile Wavelength-dependent ( dp​∝λ )Linear (Follows Beer-Lambert Law).
Optical Anomalies Christiansen effect (Peak shifting on strong bands)Mie scattering (Sloping baseline if particles > 2 µm).
The Causality of Spectral Differences

If you run 2-(Tetrahydropyran-4-yloxy)benzoic acid on both instruments, the raw spectra will look different.

  • Penetration Depth in ATR: In ATR, the penetration depth of the evanescent infrared wave is directly proportional to the wavelength[5]. Therefore, lower wavenumber peaks (e.g., the ortho C-H bend at 750 cm⁻¹) will appear artificially more intense than higher wavenumber peaks (e.g., the O-H stretch at 3000 cm⁻¹) when compared to a KBr transmission spectrum. An ATR correction algorithm must be applied to normalize the spectrum for accurate library matching[5].

  • Moisture Interference in KBr: KBr is highly hygroscopic. If the KBr powder is not rigorously dried, absorbed atmospheric water will produce a massive, broad O-H stretch around 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹. Because the target molecule's critical diagnostic bands (carboxylic O-H and C=O) exist in these exact regions, moisture contamination will completely invalidate the reference spectrum.

Spectral Differentiation from Structural Analogs

A robust reference guide must prove that the method can differentiate the target from closely related analogs.

  • Differentiation from Benzoic Acid: Unsubstituted benzoic acid lacks both the ether linkage and the aliphatic ring[2]. Its spectrum will be devoid of the strong aliphatic C-H stretches (2850–2950 cm⁻¹) and the prominent cyclic C-O-C stretch (~1090 cm⁻¹). Furthermore, benzoic acid exhibits mono-substituted aromatic out-of-plane bends at ~730 and ~690 cm⁻¹, whereas the target compound will show a single strong ortho-disubstituted bend at ~750 cm⁻¹.

  • Differentiation from 4-Hydroxybenzoic Acid: While both have a broad O-H region, 4-hydroxybenzoic acid contains a phenolic O-H rather than an ether. The target compound will show the distinct asymmetric aryl-alkyl ether stretch at ~1250 cm⁻¹, which is absent in the phenolic analog.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating system suitability checks prior to sample analysis.

Protocol A: ATR-FTIR Spectral Acquisition

Best for rapid, routine QC and moisture-sensitive compounds.

  • System Suitability (Resolution Check): Run a background scan (air). Place a 38 µm polystyrene film standard on the ATR crystal. Verify that the resolution meets USP <854> criteria by confirming the presence and sharpness of the peaks at 2849.5, 1601.2, and 1028.3 cm⁻¹[6].

  • Sample Application: Place approximately 2–5 mg of pure 2-(Tetrahydropyran-4-yloxy)benzoic acid directly onto the center of the diamond ATR crystal.

  • Pressure Application (Critical Step): Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample[4]. Without intimate optical contact, air gaps will cause severe signal attenuation and poor signal-to-noise ratios.

  • Acquisition: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000 to 600 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, converting the spectrum to a transmission-like format for reference library inclusion[5].

Protocol B: Transmission FTIR (KBr Pellet)

Best for compendial compliance and avoiding anomalous dispersion.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours. Store in a desiccator. Causality: Eliminates the 3400 cm⁻¹ water band that obscures the carboxylic acid O-H stretch.

  • Milling: Weigh exactly 2 mg of the analyte and 198 mg of the dried KBr. Transfer to an agate mortar. Grind vigorously for 1 to 2 minutes. Causality: The analyte particle size must be reduced to less than 2 µm. If particles are larger than the incident IR wavelength, Mie scattering occurs, causing a sloping baseline that artificially inflates absorbance at the high-wavenumber end of the spectrum.

  • Pellet Pressing: Transfer the finely ground mixture into a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 metric tons of pressure using a hydraulic press for 2 minutes. The resulting pellet should be visually transparent.

  • Acquisition: Place the pellet in the transmission holder. Run 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Workflow Visualization

Below is the logical decision matrix for selecting and executing the appropriate FTIR modality for solid pharmaceutical intermediates.

FTIR_Workflow Start Solid Sample: 2-(Tetrahydropyran-4-yloxy)benzoic acid Decision Select FTIR Modality (USP <854> Guidelines) Start->Decision ATR ATR-FTIR Method (Surface Reflectance) Decision->ATR Rapid QC KBr Transmission Method (KBr Pellet) Decision->KBr Compendial Reference ATR_Prep Direct Application Apply optimal pressure ATR->ATR_Prep KBr_Prep Grind with anhydrous KBr Press at 10 tons KBr->KBr_Prep ATR_Pros Pros: Non-destructive, fast Cons: Penetration depth variation ATR_Prep->ATR_Pros KBr_Pros Pros: High resolution, USP standard Cons: Moisture interference (O-H band) KBr_Prep->KBr_Pros Data Spectral Acquisition & Baseline Correction ATR_Pros->Data KBr_Pros->Data Analysis Identify Key Bands: C=O (~1680 cm⁻¹) C-O-C (~1090 cm⁻¹) Data->Analysis

Figure 1: Decision matrix and workflow for FTIR spectral acquisition of solid pharmaceutical intermediates.

Sources

Validation

A Comparative Guide to Purity Analysis of 2-(Tetrahydropyran-4-yloxy)benzoic acid by Quantitative NMR

In the landscape of pharmaceutical development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy. For a molecule like 2-(Tetrahydropyran-4-yloxy)benzoic acid, a key building block in the synthesis of various therapeutic agents, a robust and accurate purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Primacy of Quantitative NMR in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a direct method.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[3][5] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of a unique analyte signal to that of a certified internal standard of a different compound.[3]

This intrinsic characteristic of qNMR offers several distinct advantages:

  • Absolute Quantification: It does not necessitate a reference standard of the analyte itself, which is particularly beneficial in the early stages of drug development when a highly purified standard of the new chemical entity may not be available.[3][6]

  • Broad Applicability: qNMR can be applied to a wide range of organic molecules that are soluble in a deuterated solvent and possess NMR-active nuclei.[4][7]

  • Non-destructive Nature: The sample can be recovered unchanged after the analysis, allowing for further investigation by other techniques.[3]

  • Structural Confirmation: In a single experiment, NMR provides not only quantitative information but also confirms the identity and structure of the analyte and can help in the identification of impurities.[1][8]

Comparative Analysis: qNMR vs. Traditional Methods

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly employed analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.[9][10][11]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetry
Principle Signal intensity is directly proportional to the number of nuclei.[5]Differential partitioning of analyte between a mobile and stationary phase.[12]Partitioning of volatile analyte between a mobile gas phase and a stationary phase.[12]Stoichiometric reaction with a titrant.[13]
Specificity High; ability to select unique, non-overlapping signals for quantification.[1]High; excellent separation of components in a mixture.[11]High for volatile and thermally stable compounds.[10]Low; titrates any functional group that reacts with the titrant.[13]
Reference Standard Requires a certified internal standard of a different, stable compound.[14]Typically requires a certified reference standard of the analyte.[11]Requires a certified reference standard of the analyte.[10]Requires a standardized titrant solution.[13]
Quantification Absolute quantification based on molar ratios.Relative quantification based on response factors.[4]Relative quantification based on response factors.[9]Absolute quantification based on stoichiometry.
Sample Throughput Moderate; sample preparation is straightforward, but acquisition times can be longer for high precision.High; well-suited for automated, high-throughput analysis.[12]High for automated systems.[9]Low to moderate.
Information Content Provides quantitative data, structural confirmation, and impurity identification in a single experiment.[8]Provides quantitative data and retention time for identification. Coupling with MS provides structural information.[12]Provides quantitative data for volatile compounds. Coupling with MS provides structural information.[9]Provides the concentration of a specific functional group.
Limitations Lower sensitivity compared to MS-coupled techniques; potential for signal overlap in complex mixtures.[15]Requires analyte-specific reference standards; potential for co-elution of impurities.[11]Limited to volatile and thermally stable compounds.Lacks specificity; susceptible to interference from other acidic or basic impurities.[13]

Experimental Protocol: Purity Determination of 2-(Tetrahydropyran-4-yloxy)benzoic acid by ¹H qNMR

This protocol outlines a self-validating system for the accurate purity determination of 2-(Tetrahydropyran-4-yloxy)benzoic acid using ¹H qNMR.

Rationale for Experimental Choices
  • Analyte and Internal Standard Signal Selection: For 2-(Tetrahydropyran-4-yloxy)benzoic acid, the aromatic protons of the benzoic acid moiety provide distinct signals that are suitable for quantification. The selection of a specific signal will depend on its resolution and lack of overlap with other signals. Maleic acid is chosen as the internal standard due to its high purity, stability, and the presence of a sharp singlet for its vinyl protons in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.[14]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the deuterated solvent due to its excellent solvating power for both the analyte and the internal standard, and its high boiling point which minimizes evaporation.[16]

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of both the analyte and internal standard) is crucial to ensure complete relaxation of all protons between scans. This is a critical parameter for accurate integration and quantification.[17]

Step-by-Step Methodology
  • Instrument Qualification: Ensure the NMR spectrometer is qualified according to established protocols (e.g., USP <761>), including checks for lineshape, sensitivity, and pulse width.[18][19]

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid (purity ≥ 99.5%) into a 10 mL volumetric flask using a calibrated analytical balance.[20]

    • Record the exact weight.

    • Dissolve the maleic acid in DMSO-d₆ and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 30 mg of 2-(Tetrahydropyran-4-yloxy)benzoic acid into an NMR tube.

    • Record the exact weight.

    • Using a calibrated pipette, add exactly 0.5 mL of the internal standard stock solution to the NMR tube.

    • Cap the tube and vortex thoroughly to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Employ a calibrated 90° pulse and a long relaxation delay (d1) of at least 30 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.[7]

    • Integrate the selected, well-resolved signal for 2-(Tetrahydropyran-4-yloxy)benzoic acid (e.g., one of the aromatic protons) and the singlet for the vinyl protons of maleic acid.

Calculation of Purity

The purity of 2-(Tetrahydropyran-4-yloxy)benzoic acid can be calculated using the following equation[7]:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of the selected analyte signal

  • N_analyte = Number of protons corresponding to the analyte signal

  • I_IS = Integral of the internal standard signal

  • N_IS = Number of protons corresponding to the internal standard signal (2 for maleic acid)

  • MW_analyte = Molar mass of the analyte (222.24 g/mol for 2-(Tetrahydropyran-4-yloxy)benzoic acid)[21]

  • MW_IS = Molar mass of the internal standard (116.07 g/mol for maleic acid)

  • m_analyte = Mass of the analyte

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard

Visualizing the Experimental Workflow and Data Relationship

To better illustrate the experimental process and the relationship between the acquired data, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-(Tetrahydropyran-4-yloxy)benzoic acid mix_sample Add precise volume of IS stock to analyte in NMR tube weigh_analyte->mix_sample weigh_is Accurately weigh Maleic Acid (IS) dissolve_is Dissolve IS in DMSO-d6 (Stock Solution) weigh_is->dissolve_is dissolve_is->mix_sample acquire_spectrum Acquire 1H NMR Spectrum (d1 = 30s, ns = 32) mix_sample->acquire_spectrum instrument_setup Instrument Qualification (USP <761>) instrument_setup->acquire_spectrum process_fid Fourier Transform, Phasing, Baseline Correction acquire_spectrum->process_fid integrate_signals Integrate Analyte and IS Signals process_fid->integrate_signals calculate_purity Calculate Purity using qNMR Equation integrate_signals->calculate_purity report report calculate_purity->report

Caption: qNMR Experimental Workflow.

G cluster_spectrum cluster_mass cluster_constants spectrum Analyte Signal (Aromatic) Integral (I_analyte) N_protons (N_analyte) calculation Purity Calculation spectrum:f1->calculation spectrum:f2->calculation is_signal IS Signal (Maleic Acid) Integral (I_IS) N_protons (N_IS) is_signal:f1->calculation is_signal:f2->calculation mass Mass Analyte (m_analyte) Mass IS (m_IS) mass:f0->calculation mass:f1->calculation constants MW Analyte MW IS Purity IS constants->calculation

Caption: Data Interrelationship in qNMR.

Conclusion: An Authoritative and Trustworthy Approach

The purity determination of pharmaceutical intermediates like 2-(Tetrahydropyran-4-yloxy)benzoic acid demands analytical methods that are not only accurate and precise but also robust and reliable. Quantitative NMR spectroscopy stands out as a primary method that fulfills these criteria, offering absolute quantification without the need for an analyte-specific reference standard.[3][4] Its ability to provide structural information simultaneously adds another layer of confidence to the analysis.[8]

While HPLC remains a workhorse in the pharmaceutical industry for its high throughput and excellent separative power, its reliance on relative quantification necessitates well-characterized reference materials of the analyte.[11] For novel compounds or in early development stages, qNMR provides a more direct and often more efficient route to accurate purity assessment. The protocol detailed in this guide, with its emphasis on careful experimental design and adherence to established standards, provides a self-validating framework for the trustworthy analysis of 2-(Tetrahydropyran-4-yloxy)benzoic acid. The choice of analytical methodology should always be guided by the specific requirements of the analysis, but the inherent advantages of qNMR position it as an indispensable tool for ensuring the quality and integrity of pharmaceutical compounds.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories.
  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. (2026). Benchchem.
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017, October 25). Journal of Chemical Education. Retrieved from [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (2020). Pharmaceutical Technology.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories. [Video].
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Molecules. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. Retrieved from [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. Retrieved from [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024, December 31). Molecules. Retrieved from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Newsletter July 2016. (2016, July 15). RMN - Inkemia. Retrieved from [Link]

  • Octad of standards for qNMR purity measurements. (2023, March 29). BIPM. Retrieved from [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of... (2020). ResearchGate. Retrieved from [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013, June 5). Phytochemical Analysis. Retrieved from [Link]

  • ICH Validation Analitcs Methods. (n.d.). Scribd. Retrieved from [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22). LinkedIn. Retrieved from [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST. Retrieved from [Link]

  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Organic Process Research & Development. Retrieved from [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2014). Phytochemical Analysis. Retrieved from [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2013). Phytochemical Analysis. Retrieved from [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022, July 22). RSC Medicinal Chemistry. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). LinkedIn. Retrieved from [Link]

  • A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. (2014, November 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (n.d.). Department of Physical Chemistry. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Tetrahydropyran-4-yloxy)benzoic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Tetrahydropyran-4-yloxy)benzoic acid: A Comparative Analysis In the landscape of modern drug discovery and development, the unambiguous structural elucidatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Tetrahydropyran-4-yloxy)benzoic acid: A Comparative Analysis

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. 2-(Tetrahydropyran-4-yloxy)benzoic acid (MW: 222.24 g/mol [1]) is a scaffold of interest, incorporating a benzoic acid moiety critical for various pharmacological interactions and a tetrahydropyran (THP) group often used to modulate physicochemical properties such as solubility and metabolic stability. Mass spectrometry (MS) stands as a principal analytical technique for confirming the identity and structure of such molecules due to its exceptional sensitivity and specificity.

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 2-(Tetrahydropyran-4-yloxy)benzoic acid under various ionization conditions. We will explore the chemical logic behind the fragmentation pathways and compare the utility of mass spectrometry with other key analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The fragmentation of a molecule in a mass spectrometer is not a random event. It is governed by fundamental principles of chemical stability, where the initial ionized molecule, the molecular ion, dissipates excess energy by cleaving its weakest bonds to form more stable charged fragments and neutral losses. The choice of ionization technique—hard ionization like Electron Ionization (EI) or soft ionization like Electrospray Ionization (ESI)—profoundly influences the extent of this fragmentation.[2][3]

Electron Ionization (EI-MS): A High-Energy Approach

Gas Chromatography-Mass Spectrometry (GC-MS) typically employs EI, a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.

For 2-(Tetrahydropyran-4-yloxy)benzoic acid, which would likely require derivatization for GC-MS analysis, the following fragmentation pathways are anticipated:

  • Benzoic Acid Moiety Cleavage: The carboxylic acid group offers several predictable fragmentation routes.

    • Loss of a Hydroxyl Radical (•OH): A classic fragmentation of benzoic acids is the loss of •OH (17 Da) to form the highly stable benzoyl cation at m/z 205. This is often a prominent peak in the spectrum of benzoic acid derivatives.[4]

    • Decarboxylation: The loss of carbon dioxide (CO2; 44 Da) is another characteristic fragmentation, leading to a fragment ion at m/z 178.

    • Loss of the Carboxyl Group (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in the loss of a •COOH radical (45 Da), yielding a phenyl-type cation at m/z 177.[5]

  • Ether Bond Cleavage: The ether linkage is another point of vulnerability.

    • Alpha-Cleavage: Fragmentation tends to occur at the C-C bond adjacent to the oxygen atom.[5] Cleavage of the C-O bond can generate an oxonium ion of the tetrahydropyran ring at m/z 85, a common fragment for THP-ethers.

    • Ring Fragmentation: The tetrahydropyran ring itself can undergo cleavage, leading to the loss of neutral molecules like ethylene (28 Da).

  • The "Ortho Effect": The ortho-positioning of the ether and carboxylic acid groups can trigger specific interactions, a phenomenon well-documented in mass spectrometry.[6][7] This can facilitate the loss of a water molecule (H2O; 18 Da) through a rearrangement involving the acidic proton and the ether oxygen, resulting in a cyclic fragment ion at m/z 204.[7]

EI_Fragmentation M [M]+• m/z 222 F205 [M - •OH]+ m/z 205 M->F205 - •OH (17 Da) F178 [M - CO2]+• m/z 178 M->F178 - CO2 (44 Da) F204 [M - H2O]+• m/z 204 M->F204 - H2O (18 Da) (ortho effect) F85 [C5H9O]+ m/z 85 M->F85 - •C7H5O3 (137 Da) F121 [C7H5O2]+ m/z 121 M->F121 - •C5H9O (85 Da) ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ m/z 223 F205_pos [M+H - H2O]+ m/z 205 M_H->F205_pos - H2O (18 Da) F139 [M+H - C5H8O]+ m/z 139 M_H->F139 - C5H8O (84 Da) M_minus_H [M-H]− m/z 221 F177_neg [M-H - CO2]− m/z 177 M_minus_H->F177_neg - CO2 (44 Da) F137 [C7H5O3]− m/z 137 M_minus_H->F137 - C5H8 (68 Da)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Tetrahydropyran-4-yloxy)benzoic acid

A Researcher's Guide to Safely Handling 2-(Tetrahydropyran-4-yloxy)benzoic acid A Note on This Guidance: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(Tetrahydrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-(Tetrahydropyran-4-yloxy)benzoic acid

A Note on This Guidance: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(Tetrahydropyran-4-yloxy)benzoic acid (CAS No. 898289-29-7) is not available. Therefore, the following safety protocols are synthesized from the established hazard profiles of structurally related compounds, namely other carboxylic acids and general best practices for handling fine chemical powders. This guide is intended to provide a robust framework for safe handling, but it is imperative that all users conduct a thorough, lab-specific risk assessment and consult the supplier-provided SDS, if available, before commencing any work.

Hazard Assessment: Understanding the Risks

2-(Tetrahydropyran-4-yloxy)benzoic acid is a solid organic compound. Its primary hazards are derived from its carboxylic acid functional group and its physical form as a powder.

  • Skin and Eye Irritation: Like many carboxylic acids, this compound is expected to be an irritant to the skin and eyes.[1][2][3] An SDS for the related compound, Tetrahydropyran-4-carboxylic acid, classifies it as a Category 2 irritant for both skin and eyes, indicating that direct contact can cause inflammation and discomfort.[1] Benzoic acid, the parent structure, is known to cause serious eye damage.[2]

  • Respiratory Tract Irritation: As a fine powder, the primary route of exposure is inhalation. Inhaling dust can irritate the respiratory system.[1][4][5] This is a common hazard for powdered chemicals and can lead to discomfort or more serious respiratory conditions with prolonged exposure.[6]

  • Chemical Incompatibility: Carboxylic acids are generally incompatible with strong bases and strong oxidizing agents.[1][7] Reactions with these substances can be exothermic and potentially hazardous.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to prevent exposure. The selection of appropriate PPE is the first and most critical line of defense.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A full-face shield should be worn over goggles when there is a significant risk of dust generation or splashing.[8][9]Protects eyes from irritation or serious damage caused by direct contact with the chemical powder or solutions.[2][9]
Skin and Body Protection A fully fastened lab coat is mandatory. Nitrile rubber gloves are recommended for handling the solid and its solutions.[8][10] Always inspect gloves for tears or holes before use and change them immediately if contaminated or every two hours during extended use.[5][11][12]Prevents skin contact, which can lead to irritation.[1][3] A lab coat protects personal clothing and underlying skin from contamination.
Respiratory Protection All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation.[8][11]Engineering controls like a fume hood are the most effective way to prevent respiratory exposure to hazardous dust.[4] If engineering controls are not feasible, a properly fitted respirator (e.g., N95 or higher) is required, but this should not be the primary control measure.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Preparation and Handling
  • Designate an Area: Clearly label a specific area for working with toxic or hazardous powders.[5]

  • Surface Protection: Before starting, cover the work surface, such as the floor of the fume hood, with absorbent bench paper to contain any potential spills.[4][5]

  • Accessibility of Safety Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[13]

  • Transport: When moving the chemical, ensure it is in a sealed, shatter-resistant container. Using a secondary container is a best practice.[5]

Step-by-Step Weighing and Solution Preparation Protocol

The weighing of powders presents a high risk for dust generation and exposure. Adhering to a strict protocol is essential.

  • Ideal Method (Balance in Hood): If possible, place the analytical balance inside the chemical fume hood. This contains any dust generated during manipulation.

  • Alternative Method (Tare-Add-Reweigh):

    • Step 1 (Tare): Place an empty, lidded container on the balance outside the hood and tare it.

    • Step 2 (Add): Move the tared container into the fume hood. Open it and carefully add the desired amount of 2-(Tetrahydropyran-4-yloxy)benzoic acid powder. Use a spatula and avoid pouring directly from the stock bottle to minimize dust.[4]

    • Step 3 (Seal): Securely close the container's lid while still inside the fume hood.

    • Step 4 (Reweigh): Return the sealed container to the balance to obtain the final weight.[5][11]

  • Dissolution: Add the solvent to the container with the weighed powder while still inside the fume hood. This prevents any remaining dust from becoming airborne.

G cluster_prep Preparation cluster_weigh Weighing Protocol cluster_cleanup Final Steps & Cleanup prep1 Designate Work Area (Fume Hood) prep2 Cover Surface with Absorbent Paper prep1->prep2 prep3 Confirm Eyewash/ Shower Access prep2->prep3 weigh1 Tare Lidded Container (On Bench) prep3->weigh1 Proceed to Weighing weigh2 Add Powder to Container (Inside Fume Hood) weigh1->weigh2 weigh3 Secure Lid on Container (Inside Fume Hood) weigh2->weigh3 weigh4 Weigh Sealed Container (On Bench) weigh3->weigh4 cleanup1 Prepare Solution (Inside Fume Hood) weigh4->cleanup1 Proceed to Experiment cleanup2 Decontaminate Area (Wet Wipe) cleanup1->cleanup2 cleanup3 Dispose of Waste (Per Regulations) cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tetrahydropyran-4-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Tetrahydropyran-4-yloxy)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.